molecular formula C67H57N7O23 B15562856 AL-470

AL-470

Cat. No.: B15562856
M. Wt: 1328.2 g/mol
InChI Key: CERDSZSMSVOXDO-HTZDTEJJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AL-470 is a useful research compound. Its molecular formula is C67H57N7O23 and its molecular weight is 1328.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C67H57N7O23

Molecular Weight

1328.2 g/mol

IUPAC Name

5-[3-[(2S)-2-carboxy-2-[[7-[[(1S)-1-carboxy-2-[2-(3,5-dicarboxyphenyl)-1H-indol-3-yl]ethyl]amino]-4-[3-[[(1S)-1-carboxy-2-[2-(3,5-dicarboxyphenyl)-1H-indol-3-yl]ethyl]amino]-3-oxopropyl]-4-nitro-7-oxoheptanoyl]amino]ethyl]-1H-indol-2-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C67H57N7O23/c75-52(68-49(64(90)91)28-43-40-7-1-4-10-46(40)71-55(43)31-19-34(58(78)79)25-35(20-31)59(80)81)13-16-67(74(96)97,17-14-53(76)69-50(65(92)93)29-44-41-8-2-5-11-47(41)72-56(44)32-21-36(60(82)83)26-37(22-32)61(84)85)18-15-54(77)70-51(66(94)95)30-45-42-9-3-6-12-48(42)73-57(45)33-23-38(62(86)87)27-39(24-33)63(88)89/h1-12,19-27,49-51,71-73H,13-18,28-30H2,(H,68,75)(H,69,76)(H,70,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)/t49-,50-,51-/m0/s1

InChI Key

CERDSZSMSVOXDO-HTZDTEJJSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling NCX 470: A Dual-Action Therapeutic for Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – NCX 470 is an innovative, investigational nitric oxide (NO)-donating bimatoprost (B1667075) analog currently under development for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. This novel compound distinguishes itself by possessing a dual mechanism of action, designed to enhance the efficacy of IOP reduction by targeting two distinct pathways involved in aqueous humor dynamics.

NCX 470 is a single molecule that covalently links bimatoprost, a well-established prostaglandin (B15479496) F2α (PGF2α) analog, with a nitric oxide-donating moiety.[1][2] This unique structure allows for the controlled release of both active components, which work synergistically to lower IOP. Bimatoprost primarily increases the uveoscleral outflow of aqueous humor, while the released nitric oxide is believed to enhance the trabecular meshwork outflow, the eye's conventional drainage system.[1][2] This dual approach offers the potential for superior IOP-lowering effects compared to bimatoprost alone.[1]

Mechanism of Action and Signaling Pathways

The therapeutic effect of NCX 470 is mediated through two well-characterized signaling pathways: the PGF2α receptor pathway and the nitric oxide/soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway.

Upon administration, NCX 470 is metabolized, releasing bimatoprost acid and a nitric oxide donor. Bimatoprost acid, the active form of bimatoprost, binds to the PGF2α receptor, a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, ultimately increasing the outflow of aqueous humor.

Concurrently, the released nitric oxide activates soluble guanylate cyclase (sGC) in the cells of the trabecular meshwork and Schlemm's canal. This activation leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels, in turn, activate protein kinase G (PKG), which phosphorylates downstream targets, resulting in the relaxation of the trabecular meshwork and an increase in the conventional outflow of aqueous humor.

Signaling Pathway of NCX 470

NCX470_Signaling cluster_0 NCX 470 Administration cluster_1 Metabolism cluster_2 Active Moieties cluster_3 PGF2α Pathway cluster_4 NO/cGMP Pathway NCX470 NCX 470 Metabolism Metabolism NCX470->Metabolism Bimatoprost_Acid Bimatoprost Acid Metabolism->Bimatoprost_Acid NO Nitric Oxide (NO) Metabolism->NO PGF2a_Receptor PGF2α Receptor Bimatoprost_Acid->PGF2a_Receptor sGC Soluble Guanylate Cyclase (sGC) NO->sGC Uveoscleral_Outflow Increased Uveoscleral Outflow PGF2a_Receptor->Uveoscleral_Outflow IOP_Lowering Intraocular Pressure Lowering Uveoscleral_Outflow->IOP_Lowering cGMP Increased cGMP sGC->cGMP Trabecular_Outflow Increased Trabecular Outflow cGMP->Trabecular_Outflow Trabecular_Outflow->IOP_Lowering

Caption: Dual signaling pathways of NCX 470 leading to IOP reduction.

Preclinical Efficacy

Preclinical studies in various animal models of glaucoma and ocular hypertension have demonstrated the potent IOP-lowering activity of NCX 470. These studies have consistently shown that NCX 470 produces a greater and more sustained reduction in IOP compared to equimolar doses of bimatoprost.

Preclinical Model NCX 470 Dose Comparator Key Finding Reference
Ocular Normotensive Dogs0.014% - 0.065%Equimolar BimatoprostNCX 470 was approximately three times more potent than bimatoprost.
Ocular Hypertensive MonkeysNot SpecifiedBimatoprostNCX 470 demonstrated superior IOP lowering compared to bimatoprost.
Rabbits with Induced Ocular Hypertension0.14%0.1% BimatoprostNCX 470 significantly blunted the IOP rise, an effect not seen with bimatoprost.

Experimental Protocols

The preclinical efficacy of NCX 470 has been established through a series of well-defined experimental protocols.

IOP Measurement in Animal Models:

  • Subjects: Ocular normotensive dogs, ocular hypertensive cynomolgus monkeys, and rabbits with hypertonic saline-induced ocular hypertension.

  • Procedure: A single topical ocular dose of NCX 470, vehicle, or comparator (e.g., bimatoprost) is administered. IOP is measured at baseline and at multiple time points post-dosing using a calibrated tonometer.

  • Data Analysis: Changes in IOP from baseline are calculated and compared between treatment groups using appropriate statistical methods.

Experimental Workflow for Preclinical IOP Studies

Preclinical_Workflow Start Start: Select Animal Model Baseline Baseline IOP Measurement Start->Baseline Dosing Topical Ocular Dosing (NCX 470, Vehicle, Comparator) Baseline->Dosing Post_Dose_IOP Post-Dose IOP Measurements (Multiple Time Points) Dosing->Post_Dose_IOP Data_Analysis Data Analysis (Change from Baseline) Post_Dose_IOP->Data_Analysis Comparison Statistical Comparison between Groups Data_Analysis->Comparison End End: Determine Efficacy Comparison->End

Caption: Workflow for assessing the efficacy of NCX 470 in animal models.

Measurement of cGMP Levels:

  • Objective: To confirm the engagement of the NO/sGC/cGMP pathway.

  • Procedure: Following treatment with NCX 470 or bimatoprost, aqueous humor and intraconal and ciliary body (ICB) tissues are collected at specific time points.

  • Analysis: The concentration of cGMP in the collected samples is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Results: Studies have shown that NCX 470 treatment leads to a significant increase in cGMP levels in the aqueous humor and ICB compared to bimatoprost.

Pharmacokinetics

Pharmacokinetic studies have been conducted to characterize the absorption, distribution, metabolism, and excretion of NCX 470. Following topical administration, NCX 470 is expected to be rapidly metabolized in the eye to bimatoprost acid and the NO-donating moiety. Studies have shown that administration of 0.042% NCX 470 resulted in similar exposure to bimatoprost acid in the aqueous humor, choroid/retina, and iris/ciliary body as a 0.03% bimatoprost solution.

Future Directions

NCX 470 represents a promising advancement in the treatment of glaucoma. Its dual mechanism of action offers the potential for improved IOP control, which is a critical factor in preventing the progression of this sight-threatening disease. Ongoing and future clinical trials will further elucidate the safety and efficacy profile of NCX 470 in patients with open-angle glaucoma and ocular hypertension. The unique combination of a well-established prostaglandin analog with the IOP-lowering effects of nitric oxide positions NCX 470 as a significant potential addition to the therapeutic armamentarium for managing glaucoma.

References

An In-Depth Technical Guide to NCX 470: A Novel Nitric Oxide-Donating Bimatoprost Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCX 470 is a novel, second-generation nitric oxide (NO)-donating bimatoprost (B1667075) analog currently under investigation for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of NCX 470. It details the dual mechanism of action, which involves the synergistic effects of bimatoprost on the uveoscleral outflow pathway and nitric oxide on the conventional outflow pathway. This document summarizes key preclinical and clinical trial data, outlines experimental methodologies, and visualizes the core signaling pathways.

Chemical Structure and Properties

NCX 470, also known as bimatoprost grenod, is chemically identified as hexanoic acid, 6-(nitrooxy)-, (1S,2E)-3-[(1R,2R,3S,5R)-2-[(2Z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester[1]. It is a new molecular entity comprising the prostamide bimatoprost linked to a nitric oxide-donating moiety[2].

Chemical Structure of NCX 470 [1]

A visual representation of the chemical structure of NCX 470 would be placed here in a final document.

Physicochemical Properties of NCX 470

PropertyValueReference
Chemical Formula C31H46N2O8[3]
Molecular Weight 574.71 g/mol [3]
Appearance Colorless to light yellow oil
Solubility Information not publicly available. Described as an oil.

Mechanism of Action and Signaling Pathways

NCX 470 is designed as a dual-action pro-drug. Following topical administration into the eye, it is metabolized into two active moieties: bimatoprost and a nitric oxide (NO)-donating moiety. This dual mechanism is intended to lower intraocular pressure more effectively than prostaglandin (B15479496) analogs alone by targeting both the conventional and uveoscleral outflow pathways of aqueous humor.

Bimatoprost-Mediated Uveoscleral Outflow Enhancement

The bimatoprost component of NCX 470 is a prostaglandin F2α (PGF2α) analog. It primarily acts as an agonist at the prostaglandin F receptor (FP receptor). Activation of the FP receptor in the ciliary muscle is believed to initiate a signaling cascade that leads to the remodeling of the extracellular matrix, which in turn reduces the hydraulic resistance and increases the outflow of aqueous humor through the uveoscleral pathway.

Bimatoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NCX_470 NCX 470 Bimatoprost Bimatoprost NCX_470->Bimatoprost Esterases FP_Receptor FP Receptor Bimatoprost->FP_Receptor Agonist Binding Signaling_Cascade Signaling Cascade (e.g., Ca²+ mobilization, MAPK activation) FP_Receptor->Signaling_Cascade ECM_Remodeling Extracellular Matrix Remodeling Signaling_Cascade->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow

Bimatoprost Signaling Pathway
Nitric Oxide-Mediated Conventional Outflow Enhancement

The second active metabolite of NCX 470 releases nitric oxide (NO), a well-known signaling molecule. In the eye, NO activates soluble guanylate cyclase (sGC) in the cells of the trabecular meshwork. This leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels are believed to induce the relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing the outflow of aqueous humor through the conventional pathway.

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Trabecular Meshwork Cell) NCX_470 NCX 470 NO_Moiety NO-donating Moiety NCX_470->NO_Moiety Esterases NO Nitric Oxide (NO) NO_Moiety->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC TM_Relaxation Trabecular Meshwork Relaxation cGMP->TM_Relaxation Conventional_Outflow Increased Conventional Outflow TM_Relaxation->Conventional_Outflow

Nitric Oxide Signaling Pathway

Preclinical Pharmacology

The IOP-lowering activity of NCX 470 has been evaluated in several well-established animal models of glaucoma and ocular hypertension.

Experimental Protocols
  • Transient Ocular Hypertensive (tOHT) Rabbit Model : Male New Zealand white rabbits were anesthetized, and ocular hypertension was induced by injecting 0.1 mL of 5% hypertonic saline solution into the vitreous of both eyes. IOP was measured using a pneumatonometer at baseline and at various time points post-injection. NCX 470 or vehicle was instilled immediately after the saline injection.

  • Laser-Induced Ocular Hypertensive (OHT) Monkey Model : Ocular hypertension was induced in one eye of cynomolgus monkeys by laser photocoagulation of the trabecular meshwork. IOP was measured using a pneumatonometer. Animals received topical doses of NCX 470, bimatoprost, or vehicle.

  • Ocular Normotensive (ONT) Dog Model : Beagle dogs with normal IOP were used to assess the IOP-lowering effects of NCX 470 and bimatoprost. IOP was measured at baseline and at multiple time points after topical administration.

  • Aqueous Humor Dynamics in Non-Human Primates : Adult female ocular normotensive Cynomolgus macaques were used. NCX 470 or its vehicle was administered topically in a randomized, masked crossover design. Aqueous humor flow, outflow facility, and uveoscleral outflow were measured using fluorophotometry.

Summary of Preclinical Efficacy Data
Animal ModelNCX 470 ConcentrationComparatorKey FindingsReference
tOHT-Rabbits 0.14%Bimatoprost (0.1%)NCX 470 significantly lowered IOP (Emax of -7.2 ± 2.8 mmHg), while equimolar bimatoprost was ineffective.
ONT-Dogs 0.042%Bimatoprost (0.03%)NCX 470 was more effective than equimolar bimatoprost in lowering IOP (-5.4 ± 0.7 mmHg vs. -3.4 ± 0.7 mmHg change from baseline).
OHT-Monkeys 0.042%Bimatoprost (0.03%)NCX 470 demonstrated a greater IOP reduction than equimolar bimatoprost (-7.7 ± 1.4 mmHg vs. -4.8 ± 1.7 mmHg change from baseline).
Normotensive Dogs (Repeated Dosing) 0.1%Lumigan® (0.01% bimatoprost)NCX 470 showed a greater IOP reduction than Lumigan® after 5 days of repeated daily dosing.
Normotensive Non-Human Primates 0.1%VehicleNCX 470 increased both uveoscleral and conventional outflow without affecting aqueous humor production.

Clinical Development

NCX 470 has undergone a series of clinical trials to evaluate its safety and efficacy in patients with open-angle glaucoma or ocular hypertension.

Key Clinical Trials
  • Dolomites (Phase 2) : A dose-response study comparing three concentrations of NCX 470 (0.021%, 0.042%, and 0.065%) to latanoprost (B1674536) 0.005% in 433 patients. The trial demonstrated a dose-dependent IOP-lowering effect for NCX 470, with the 0.042% and 0.065% concentrations being statistically superior to latanoprost.

  • Mont Blanc (Phase 3) : A pivotal trial that compared NCX 470 0.1% to latanoprost 0.005% in 691 patients. The study met its primary endpoint of non-inferiority to latanoprost. NCX 470 showed a numerically greater IOP reduction at all time points, with statistical superiority at four of the six time points.

  • Denali (Phase 3) : A second pivotal trial with a similar design to Mont Blanc, conducted in the U.S. and China with 696 patients. This trial also met its primary endpoint of non-inferiority to latanoprost 0.005% and confirmed the efficacy and safety profile seen in the Mont Blanc study.

Clinical Trial Experimental Protocols

Clinical_Trial_Workflow Screening Patient Screening (OAG or OHT Diagnosis, IOP Criteria, etc.) Washout Washout of Prior IOP-Lowering Medications Screening->Washout Randomization Randomization Washout->Randomization Treatment_NCX470 Treatment Group: NCX 470 (Once Daily) Randomization->Treatment_NCX470 1:1 Ratio Treatment_Comparator Comparator Group: Latanoprost 0.005% (Once Daily) Randomization->Treatment_Comparator 1:1 Ratio Follow_Up Follow-Up Visits (e.g., Week 2, Week 6, Month 3) Treatment_NCX470->Follow_Up Treatment_Comparator->Follow_Up Endpoint_Analysis Primary Endpoint Analysis: Change in Diurnal IOP from Baseline Follow_Up->Endpoint_Analysis

Generalized Clinical Trial Workflow

Inclusion Criteria (General) :

  • Diagnosis of open-angle glaucoma or ocular hypertension in both eyes.

  • Qualifying IOP measurements at multiple time points during the day after a washout period of any previous IOP-lowering medications.

  • Best-corrected visual acuity of a certain standard.

  • Ability to provide informed consent and adhere to study protocols.

Exclusion Criteria (General) :

  • Narrow anterior chamber angles or a history of angle-closure glaucoma.

  • Clinically significant ocular diseases other than glaucoma or ocular hypertension.

  • Previous complicated or certain types of glaucoma surgery.

  • Recent incisional ocular surgery or severe trauma.

  • Uncontrolled systemic diseases.

Primary Efficacy Endpoint : The primary endpoint for the Phase 3 trials was the reduction from baseline in mean diurnal IOP at specified time points (e.g., 8 AM and 4 PM at week 2, week 6, and month 3).

Summary of Clinical Efficacy and Safety

IOP Reduction in Phase 3 Trials (Mont Blanc & Denali)

Treatment GroupMean IOP Reduction from Baseline (mmHg)Reference
NCX 470 0.1% 7.9 to 10.0
Latanoprost 0.005% 7.1 to 9.8

Key Safety Findings :

  • NCX 470 was generally well-tolerated in clinical trials.

  • The most common treatment-emergent adverse event was conjunctival hyperemia, which was reported more frequently in the NCX 470 group compared to the latanoprost group.

Conclusion

NCX 470 is a promising new agent for the treatment of glaucoma and ocular hypertension. Its novel dual mechanism of action, targeting both the uveoscleral and conventional outflow pathways, has demonstrated robust IOP-lowering efficacy in both preclinical and clinical studies, in some instances superior to the current standard of care. The comprehensive data gathered to date supports its continued development and potential as a valuable therapeutic option for patients. Further research may continue to elucidate its full clinical profile and long-term benefits.

References

Unveiling the Dual-Action Mechanism of AL-470 (NCX 470): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of AL-470, a novel nitric oxide (NO)-donating bimatoprost (B1667075) analog, currently identified in scientific literature and clinical trials as NCX 470. Developed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension, NCX 470 exhibits a unique dual mechanism of action that targets two distinct aqueous humor outflow pathways. This document, intended for researchers, scientists, and drug development professionals, synthesizes preclinical and clinical findings to elucidate the compound's core pharmacological activities.

Core Mechanism: A Bifurcated Approach to IOP Reduction

NCX 470 is a single molecule engineered to release two active moieties upon topical administration to the eye: bimatoprost and a nitric oxide (NO)-donating entity.[1][2] This dual-action design allows for a synergistic effect on IOP reduction by simultaneously targeting the uveoscleral and trabecular meshwork outflow pathways.

  • Bimatoprost-Mediated Action: As a prostaglandin (B15479496) F2α (PGF2α) analog, the bimatoprost component of NCX 470 primarily enhances aqueous humor outflow through the uveoscleral pathway.[3] This is the main mechanism of action for prostaglandin analogs, which are a first-line treatment for glaucoma.

  • Nitric Oxide-Mediated Action: The second active moiety releases nitric oxide, which is known to increase aqueous humor outflow through the trabecular meshwork, the eye's conventional outflow pathway.[3] This action is mediated by the NO-cGMP signaling cascade.

This concomitant action on both major outflow pathways provides a more comprehensive approach to lowering IOP compared to agents that target only a single pathway.

Signaling Pathways

The therapeutic effect of NCX 470 is a result of the activation of two distinct signaling cascades.

Bimatoprost and the Prostaglandin F2α Receptor Pathway

The bimatoprost component of NCX 470, once metabolized to bimatoprost acid, acts as an agonist at the prostaglandin F2α (FP) receptor. The activation of this G-protein coupled receptor in the ciliary muscle leads to the remodeling of the extracellular matrix and a reduction in hydraulic resistance, thereby increasing aqueous humor outflow through the uveoscleral pathway.

G cluster_0 Uveoscleral Outflow Pathway Bimatoprost Acid Bimatoprost Acid FP Receptor FP Receptor Bimatoprost Acid->FP Receptor binds to Gq/11 Protein Activation Gq/11 Protein Activation FP Receptor->Gq/11 Protein Activation Phospholipase C Activation Phospholipase C Activation Gq/11 Protein Activation->Phospholipase C Activation IP3 and DAG Production IP3 and DAG Production Phospholipase C Activation->IP3 and DAG Production Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 and DAG Production->Increased Intracellular Ca2+ Extracellular Matrix Remodeling Extracellular Matrix Remodeling Increased Intracellular Ca2+->Extracellular Matrix Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow Extracellular Matrix Remodeling->Increased Uveoscleral Outflow

Bimatoprost Signaling Pathway
Nitric Oxide and the cGMP-Mediated Pathway

The NO-donating moiety of NCX 470 releases nitric oxide, which diffuses into the cells of the trabecular meshwork and Schlemm's canal. There, it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in the relaxation of the trabecular meshwork and an increase in aqueous humor outflow through the conventional pathway.

G cluster_1 Trabecular Meshwork Outflow Pathway Nitric Oxide (NO) Nitric Oxide (NO) Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) activates GTP to cGMP Conversion GTP to cGMP Conversion Soluble Guanylate Cyclase (sGC)->GTP to cGMP Conversion Increased cGMP Increased cGMP GTP to cGMP Conversion->Increased cGMP Protein Kinase G (PKG) Activation Protein Kinase G (PKG) Activation Increased cGMP->Protein Kinase G (PKG) Activation Trabecular Meshwork Relaxation Trabecular Meshwork Relaxation Protein Kinase G (PKG) Activation->Trabecular Meshwork Relaxation Increased Conventional Outflow Increased Conventional Outflow Trabecular Meshwork Relaxation->Increased Conventional Outflow

Nitric Oxide Signaling Pathway

Quantitative Data from Preclinical and Clinical Studies

The efficacy of NCX 470 in lowering IOP has been demonstrated in a series of preclinical and clinical trials. The following tables summarize the key quantitative findings.

Preclinical Studies
Animal ModelNCX 470 ConcentrationComparatorMean IOP Reduction from Baseline (mmHg)Time PointReference
Ocular Hypertensive Rabbits0.1%Vehicle-5.6 ± 2.890 min[4]
Normotensive Dogs0.04%Bimatoprost 0.03%-5.8 ± 0.818 hours
Ocular Hypertensive Monkeys0.04%Bimatoprost 0.03%-7.7 ± 1.218 hours
Clinical Trials
Trial NameNCX 470 ConcentrationComparatorMean Diurnal IOP Reduction from Baseline (mmHg)Time PointReference
Dolomites (Phase 2)0.065%Latanoprost 0.005%Up to 1.4 mmHg greater than latanoprostDay 28
Mont Blanc (Phase 3)0.1%Latanoprost 0.005%8.0 to 9.73 months
Denali (Phase 3)0.1%Latanoprost 0.005%7.9 to 10.03 months

Experimental Protocols

Detailed methodologies from key studies are outlined below to provide a comprehensive understanding of the data generation process.

Preclinical Study in Ocular Hypertensive Rabbits
  • Objective: To evaluate the IOP-lowering effect of NCX 470 in a rabbit model of ocular hypertension.

  • Animal Model: New Zealand white rabbits with ocular hypertension induced by intracameral injection of hypertonic saline.

  • Procedure:

    • Baseline IOP is measured using a tonometer.

    • Ocular hypertension is induced.

    • A single topical dose of NCX 470 or vehicle is administered.

    • IOP is measured at multiple time points post-dosing.

  • Key Parameters Measured: Intraocular pressure (IOP).

G Start Start Baseline IOP Measurement Baseline IOP Measurement Start->Baseline IOP Measurement Induce Ocular Hypertension Induce Ocular Hypertension Baseline IOP Measurement->Induce Ocular Hypertension Topical Administration (NCX 470 or Vehicle) Topical Administration (NCX 470 or Vehicle) Induce Ocular Hypertension->Topical Administration (NCX 470 or Vehicle) IOP Measurement at t=1, 2, 3... hours IOP Measurement at t=1, 2, 3... hours Topical Administration (NCX 470 or Vehicle)->IOP Measurement at t=1, 2, 3... hours Data Analysis Data Analysis IOP Measurement at t=1, 2, 3... hours->Data Analysis End End Data Analysis->End

Preclinical Experimental Workflow
Phase 3 Clinical Trials (Mont Blanc and Denali)

  • Objective: To evaluate the efficacy and safety of NCX 470 for the reduction of IOP in patients with open-angle glaucoma or ocular hypertension.

  • Study Design: Randomized, double-masked, parallel-group, multicenter clinical trials.

  • Participants: Patients with a diagnosis of open-angle glaucoma or ocular hypertension.

  • Procedure:

    • Patients undergo a washout period of any previous IOP-lowering medications.

    • Baseline IOP is measured at multiple time points during the day.

    • Patients are randomized to receive either NCX 470 or the comparator (latanoprost) once daily.

    • IOP is measured at follow-up visits over a period of up to 12 months.

  • Primary Efficacy Endpoint: Mean change from baseline in diurnal IOP.

  • Safety Assessments: Monitoring of adverse events, including ocular and systemic side effects.

Conclusion

NCX 470 (referred to as this compound in the query) represents a significant advancement in the medical management of glaucoma and ocular hypertension. Its innovative dual-action mechanism, which leverages the complementary effects of bimatoprost and nitric oxide, has demonstrated superior IOP-lowering efficacy compared to a standard-of-care prostaglandin analog in robust clinical trials. The comprehensive data from preclinical and clinical studies provide a strong foundation for its potential as a first-line therapy for patients requiring significant IOP reduction. Further research will continue to delineate the full therapeutic profile of this promising new agent.

References

An In-depth Technical Guide to the Discovery and Preclinical Profile of NCX 470

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NCX 470 is a novel, investigational nitric oxide (NO)-donating bimatoprost (B1667075) analog developed for the reduction of intraocular pressure (IOP) in patients with glaucoma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical data associated with NCX 470, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

The development of NCX 470 was predicated on the therapeutic potential of combining two distinct IOP-lowering mechanisms into a single molecule. Bimatoprost, a prostaglandin (B15479496) F2α analog, is a well-established treatment for glaucoma that primarily enhances the uveoscleral outflow of aqueous humor. Nitric oxide, a key signaling molecule, is known to relax the trabecular meshwork and Schlemm's canal, thereby increasing the conventional (trabecular) outflow of aqueous humor. The conjugation of a nitric oxide-donating moiety to bimatoprost was hypothesized to create a synergistic effect, resulting in a more profound reduction in IOP than either agent alone.

Mechanism of Action

NCX 470 is designed as a dual-acting compound. Following topical administration to the eye, it is metabolized to release bimatoprost acid and a nitric oxide-donating moiety.

  • Bimatoprost Acid: Acts as a prostaglandin F2α analog to increase the uveoscleral outflow of aqueous humor.

  • Nitric Oxide (NO): The released NO activates the soluble guanylate cyclase (sGC) pathway in the trabecular meshwork and Schlemm's canal. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, resulting in the relaxation of these tissues and an increase in the conventional aqueous humor outflow.[1][2]

This dual mechanism of action addresses two of the primary pathways for aqueous humor outflow, leading to a more effective reduction of intraocular pressure.[1]

Signaling Pathway of NCX 470

NCX 470 Signaling Pathway cluster_0 NCX 470 Administration cluster_3 Cellular Response NCX470 NCX 470 Bimatoprost_Acid Bimatoprost Acid NCX470->Bimatoprost_Acid NO_Moiety NO-donating Moiety NCX470->NO_Moiety Uveoscleral_Outflow Increased Uveoscleral Outflow Bimatoprost_Acid->Uveoscleral_Outflow sGC sGC Activation NO_Moiety->sGC Trabecular_Outflow Increased Trabecular Outflow cGMP Increased cGMP sGC->cGMP Relaxation TM/SC Relaxation cGMP->Relaxation Relaxation->Trabecular_Outflow

Caption: Dual mechanism of NCX 470 leading to enhanced aqueous humor outflow.

Preclinical Efficacy

The IOP-lowering activity of NCX 470 has been evaluated in several preclinical models of glaucoma.

Table 1: IOP Reduction in Preclinical Models

Animal ModelNCX 470 DoseComparatorComparator DoseMaximum IOP Reduction (Emax)Time to EmaxReference
tOHT-rabbits0.14%Bimatoprost0.1%-7.2 ± 2.8 mm Hg90 minutes[2]
ONT-dogs0.042%Bimatoprost0.03%-5.4 ± 0.7 mm Hg18 hours[2]
OHT-monkeys0.042%Bimatoprost0.03%-7.7 ± 1.4 mm Hg18 hours[2]

tOHT: transient Ocular Hypertensive; ONT: Normotensive

In these studies, NCX 470 demonstrated a statistically significant greater IOP reduction compared to an equimolar dose of bimatoprost.[1][2]

Table 2: Pharmacodynamic Effects in OHT-monkeys

Treatment (0.042%)Bimatoprost Acid Exposure in AH, CR, ICBcGMP Levels in AHcGMP Levels in ICBTime PointReference
NCX 470Similar to BimatoprostSignificantly IncreasedSignificantly Increased18 and 24 hours[1]
BimatoprostSimilar to NCX 470No significant changeNo significant change18 and 24 hours[1]

AH: Aqueous Humor; CR: Choroid; ICB: Iris-Ciliary Body

The significant increase in cGMP levels in the aqueous humor and iris-ciliary body following NCX 470 administration confirms the engagement of the NO/cGMP signaling pathway.[1]

Experimental Protocols

Laser-Induced Ocular Hypertension in Cynomolgus Monkeys

A common model used to evaluate the efficacy of IOP-lowering drugs is the laser-induced ocular hypertension model in nonhuman primates.

Experimental Workflow for OHT-Monkey Studies

Experimental Workflow cluster_0 Induction of OHT cluster_1 Treatment Phase cluster_2 Data Collection cluster_3 Analysis Laser Laser Photocoagulation of Trabecular Meshwork Dosing Topical Administration of NCX 470 or Bimatoprost Laser->Dosing IOP_Measurement IOP Measurement at Multiple Time Points Dosing->IOP_Measurement AH_Sampling Aqueous Humor Sampling Dosing->AH_Sampling Pharmacokinetics Bimatoprost Acid Concentration Analysis AH_Sampling->Pharmacokinetics Pharmacodynamics cGMP Level Analysis AH_Sampling->Pharmacodynamics

Caption: Workflow for preclinical evaluation of NCX 470 in OHT-monkeys.

  • Induction of Ocular Hypertension: Unilateral ocular hypertension is induced in cynomolgus monkeys by applying laser photocoagulation to the trabecular meshwork. This procedure damages the primary outflow pathway for aqueous humor, leading to a sustained elevation of IOP.

  • Drug Administration: After a stable elevation in IOP is achieved, the animals are treated with a single topical instillation of either NCX 470, bimatoprost, or a vehicle control.

  • IOP Measurement: Intraocular pressure is measured at baseline and at multiple time points post-dosing using a calibrated tonometer.

  • Aqueous Humor Analysis: At specific time points, aqueous humor samples are collected to measure the concentration of bimatoprost acid and the levels of cGMP. This allows for the assessment of both the pharmacokinetic profile and the pharmacodynamic effect of the drug.

Neuroprotective Effects

Beyond its IOP-lowering effects, NCX 470 has been investigated for its potential neuroprotective properties in a model of ischemia/reperfusion injury. In this model, NCX 470 treatment was shown to prevent the apoptosis of retinal ganglion cells and other retinal cells, as indicated by a decrease in Caspase-3 activity.[3] This suggests that the nitric oxide component of NCX 470 may have a direct protective effect on retinal neurons, a crucial consideration in the management of glaucoma, which is a neurodegenerative disease.

Conclusion

NCX 470 is a promising drug candidate for the treatment of glaucoma, featuring a dual mechanism of action that targets both the uveoscleral and trabecular outflow pathways. Preclinical studies have consistently demonstrated its superior IOP-lowering efficacy compared to bimatoprost alone. The engagement of the NO/cGMP pathway has been confirmed through pharmacodynamic assessments. Furthermore, initial studies suggest a potential neuroprotective effect, which could provide an additional therapeutic benefit. The comprehensive preclinical data package supports the continued clinical development of NCX 470 as a novel treatment for glaucoma.

References

AL-470: A Technical Guide to its Antiviral Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity screening of AL-470, a potent dual inhibitor of Human Immunodeficiency Virus (HIV) and Enterovirus-A71 (EV-A71). This document details the quantitative antiviral efficacy, cytotoxicity, and the underlying mechanism of action of this compound, supported by experimental methodologies and visual diagrams to facilitate understanding and further research.

Quantitative Biological Activity of this compound

The antiviral activity of this compound has been primarily evaluated against HIV-1, HIV-2, and various strains of EV-A71. The compound demonstrates potent efficacy in the sub-micromolar to low micromolar range. The following tables summarize the key quantitative data for this compound's biological activity.

Table 1: Antiviral Activity of this compound against HIV

Virus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
HIV-1MT-40.27 - 0.3>100>333 - >370
HIV-2MT-40.63>100>158

*The 50% cytotoxic concentration (CC₅₀) for this compound in MT-4 cells has not been explicitly reported. However, closely related analogues show no cytotoxicity at the highest tested concentrations (>100 µM). The Selectivity Index (SI = CC₅₀/EC₅₀) is therefore estimated based on this information.

Table 2: Antiviral Activity of this compound against Enterovirus-A71 (EV-A71)

Virus Strain/GenogroupCell LineEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
BrCr (A)RD353 ± 31>50 - >100>141 - >283
11316 (B2)RD179 ± 11>50 - >100>279 - >558
TW/70902/08 (B5)RD81 ± 13>50 - >100>617 - >1234
H08300 461#812 (C2)RD57 ± 0.2>50 - >100>877 - >1754

*The specific CC₅₀ for this compound in Rhabdomyosarcoma (RD) cells is not detailed in the reviewed literature. Analogous compounds have been shown to have CC₅₀ values greater than 50 or 100 µM in RD cells. The Selectivity Index is estimated based on these values.

Mechanism of Action: Dual Viral Entry Inhibition

This compound functions as a viral entry inhibitor, targeting key surface proteins of both HIV and EV-A71, thereby preventing the initial stages of viral infection.[1][2]

HIV-1 Entry Inhibition: this compound interacts with the HIV envelope glycoprotein (B1211001) gp120.[1][2] This interaction likely interferes with the conformational changes required for gp120 to bind to the host cell's CD4 receptor and/or co-receptors (CXCR4 or CCR5), thus blocking viral attachment and subsequent membrane fusion.

EV-A71 Entry Inhibition: In the case of the non-enveloped EV-A71, this compound targets the viral capsid.[1] Specifically, it has been shown to interact with the fivefold axis of the capsid, engaging with residues Lys244 and Tyr245 of the VP1 protein. This binding prevents the virus from attaching to its host cell receptors, such as P-selectin glycoprotein ligand-1 (PSGL-1) and heparan sulfate.

Below are diagrams illustrating the proposed mechanisms of action.

HIV_Inhibition HIV Entry Inhibition by this compound cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding (Inhibited) AL470_v This compound AL470_v->gp120 Binds to EV71_Inhibition EV-A71 Entry Inhibition by this compound cluster_virus EV-A71 Virion cluster_cell Host Cell VP1 VP1 (K244, Y245) Receptor Host Cell Receptor (e.g., PSGL-1) VP1->Receptor Binding (Inhibited) AL470_v This compound AL470_v->VP1 Binds to 5-fold axis Antiviral_Assay_Workflow General Workflow for Antiviral Activity Assay cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation cluster_analysis Analysis A Seed Host Cells (MT-4 or RD) C Pre-incubate Cells with this compound (for HIV) A->C B Prepare Serial Dilutions of this compound B->C D Add Virus (HIV or EV-A71) C->D E Incubate for 3-5 Days at 37°C D->E F Assess Cytopathic Effect (CPE) E->F G Quantify Cell Viability (MTS/PES Assay) F->G H Calculate EC₅₀ G->H Cytotoxicity_Assay_Workflow Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed Host Cells (MT-4 or RD) C Add this compound Dilutions to Cells (No Virus) A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 3-5 Days at 37°C C->D E Quantify Cell Viability (MTS/PES Assay) D->E F Calculate CC₅₀ E->F

References

An In-depth Technical Guide on the Safety and Toxicity Profile of AL-470

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data regarding the safety and toxicity of the compound designated AL-470 could not be compiled, as no information corresponding to this identifier was found in the public domain.

Extensive searches for "this compound" across scientific literature, clinical trial databases, and regulatory agency websites did not yield any specific data related to its safety, toxicity, mechanism of action, or therapeutic indication. The identifier "this compound" does not appear to correspond to any known investigational or approved drug, chemical compound, or biological agent in publicly accessible resources.

It is possible that "this compound" is an internal, proprietary designation for a compound in the very early stages of discovery or preclinical development, and as such, information regarding its safety and toxicity profile has not yet been publicly disclosed.

For the purposes of this guide, and to illustrate the requested format, we will discuss related search results that were returned for similar alphanumeric strings, while emphasizing that this information is not related to a compound identified as "this compound".

Analysis of Related, But Distinct, Compounds

During the search process, information was retrieved for compounds with similar-sounding names, which are detailed below. It is critical to note that the safety and toxicity profiles of these substances are distinct and should not be extrapolated to any potential compound designated "this compound".

NCX 470: A Nitric Oxide-Donating Bimatoprost (B1667075) Analog

One prominently featured compound in the search results was NCX 470 , an investigational drug for glaucoma. NCX 470 is a novel, dual-acting compound that combines bimatoprost with a nitric oxide (NO)-donating moiety[1][2].

Mechanism of Action: NCX 470 is designed to lower intraocular pressure (IOP) through two mechanisms: the bimatoprost component increases uveoscleral outflow, while the nitric oxide component is thought to relax the trabecular meshwork and Schlemm's canal, thus improving aqueous humor outflow[1][2]. Preclinical studies have shown that NCX 470 can lower IOP more effectively than equimolar doses of bimatoprost alone in animal models of glaucoma[1][2]. Furthermore, it has demonstrated protective effects on retinal cells and improvement of ocular blood flow in ischemia/reperfusion injury models[3].

Preclinical Safety and Efficacy Data Summary: Quantitative data from preclinical studies on NCX 470 is summarized in the table below.

Animal ModelDose of NCX 470ComparatorPrimary OutcomeReference
Transient Hypertensive Rabbits (tOHT)0.14% (30 µL)Bimatoprost (0.1%)Max IOP reduction of -7.2 ± 2.8 mm Hg at 90 minutes (Bimatoprost was not effective)[2]
Normotensive Dogs (ONT)0.042% (30 µL)Bimatoprost (0.03%)IOP change of -5.4 ± 0.7 mm Hg (vs. -3.4 ± 0.7 mm Hg for bimatoprost) at 18 hours[2]
Ocular Hypertensive Monkeys (OHT)0.042% (30 µL)Bimatoprost (0.03%)IOP change of -7.7 ± 1.4 mm Hg (vs. -4.8 ± 1.7 mm Hg for bimatoprost) at 18 hours[2]

Experimental Protocols:

  • Animal Models: Studies utilized New Zealand white rabbits with transient hypertonic saline-induced IOP elevation, cynomolgus monkeys with laser-induced ocular hypertension, and normotensive dogs[2].

  • Analysis: Levels of NCX 470 and its metabolites were measured using liquid chromatography-mass spectrometry (LC-MS/MS), while cGMP levels were monitored using an enzyme immunoassay (EIA) kit[2].

Signaling Pathway Visualization:

Below is a conceptual diagram illustrating the dual mechanism of action for NCX 470.

NCX470_MOA cluster_drug NCX 470 Administration cluster_metabolites Metabolites cluster_pathways Signaling Pathways cluster_effects Physiological Effects NCX 470 NCX 470 Bimatoprost Acid Bimatoprost Acid NCX 470->Bimatoprost Acid Nitric Oxide (NO) Nitric Oxide (NO) NCX 470->Nitric Oxide (NO) Prostaglandin F2α Pathway Prostaglandin F2α Pathway Bimatoprost Acid->Prostaglandin F2α Pathway NO/cGMP Signaling Pathway NO/cGMP Signaling Pathway Nitric Oxide (NO)->NO/cGMP Signaling Pathway Increased Uveoscleral Outflow Increased Uveoscleral Outflow Prostaglandin F2α Pathway->Increased Uveoscleral Outflow Relaxation of Trabecular Meshwork Relaxation of Trabecular Meshwork NO/cGMP Signaling Pathway->Relaxation of Trabecular Meshwork IOP Lowering IOP Lowering Increased Uveoscleral Outflow->IOP Lowering Relaxation of Trabecular Meshwork->IOP Lowering

Caption: Dual mechanism of action of NCX 470 leading to IOP reduction.

"A 470" Pill Imprint

The search also identified "A 470" as an imprint code on a medication. This pill is identified as Gabapentin (300 mg) [4].

  • Drug Class: Gamma-aminobutyric acid analog[4].

  • Indications: Used for conditions such as postherpetic neuralgia, epilepsy, and anxiety[4].

  • Safety Profile: The safety and toxicity profile of Gabapentin is well-established and includes common side effects like dizziness, somnolence, and peripheral edema. It is not a controlled substance[4].

This information is provided solely to clarify that "A 470" refers to a specific formulation of Gabapentin and is unrelated to a compound named "this compound".

Conclusion

There is no publicly available information on the safety and toxicity profile of a compound with the identifier "this compound". The information presented in this document pertains to other substances (NCX 470 and Gabapentin) that were identified through searches for similar alphanumeric strings. This data is provided for illustrative purposes only and is not applicable to any potential compound named this compound. Researchers and drug development professionals seeking information on this compound should consult internal or proprietary documentation, as this compound does not appear to be in the public domain.

References

AL-470: A Dual-Acting Antiviral Agent Targeting HIV and Enterovirus 71 Entry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review for Researchers, Scientists, and Drug Development Professionals

Abstract

AL-470 is a novel synthetic small molecule that has demonstrated potent antiviral activity against both Human Immunodeficiency Virus (HIV) and Enterovirus 71 (EV-A71). Its mechanism of action lies in the inhibition of viral entry into host cells, a critical first step in the viral lifecycle. For HIV, this compound targets the envelope glycoprotein (B1211001) gp120, preventing its interaction with the cellular CD4 receptor. In the case of EV-A71, it binds to the viral capsid, disrupting the processes required for cell attachment and entry. This dual-target capability makes this compound a compound of significant interest for further preclinical and clinical investigation. This document provides a comprehensive technical overview of the existing literature on this compound, including its antiviral activity, mechanism of action, and the experimental methodologies used in its characterization.

Introduction

The emergence and re-emergence of viral pathogens pose a continuous threat to global health. Human Immunodeficiency Virus (HIV) remains a major pandemic, while Enterovirus 71 (EV-A71) is a significant cause of hand, foot, and mouth disease, which can lead to severe neurological complications in children. The development of broad-spectrum antiviral agents or molecules with activity against disparate viral families is a key goal in antiviral research. This compound has emerged as a promising candidate in this area, exhibiting potent inhibitory effects on both an enveloped retrovirus (HIV) and a non-enveloped picornavirus (EV-A71). This review synthesizes the available technical data on this compound to serve as a resource for the scientific community.

Quantitative Antiviral Activity

The antiviral potency of this compound has been quantified against various laboratory and clinical strains of HIV-1, HIV-2, and EV-A71. The 50% effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral activity, is a key metric.

Table 1: In Vitro Antiviral Activity of this compound against Human Immunodeficiency Virus (HIV)

Virus StrainCell LineAssay TypeEC50 (µM)Citation
HIV-1MT-4Cytopathic Effect0.27[1]
HIV-2MT-4Cytopathic Effect0.63[1]

Table 2: In Vitro Antiviral Activity of this compound against Enterovirus 71 (EV-A71)

Virus StrainCell LineAssay TypeEC50 (µM)Citation
EV-A71 (BrCr wt)Rhabdomyosarcoma (RD)Plaque Reduction0.3 ± 0.03[1]
EV-A71 (VP1_S184T)Rhabdomyosarcoma (RD)Plaque Reduction2.3 ± 0.6[1]
EV-A71 (VP1_P246S)Rhabdomyosarcoma (RD)Plaque Reduction1.9 ± 0.04[1]
EV-A71 (VP1_S184T_P246S)Rhabdomyosarcoma (RD)Plaque Reduction2.2 ± 0.08[1]

Mechanism of Action: Inhibition of Viral Entry

This compound functions as a viral entry inhibitor, a class of antiviral drugs that prevent the virus from entering the host cell. This mechanism is advantageous as it blocks the infection at the earliest stage.

Inhibition of HIV Entry

This compound's anti-HIV activity is mediated through its direct binding to the viral envelope glycoprotein gp120. This interaction sterically hinders the binding of gp120 to the primary cellular receptor, CD4, which is the initial step in HIV's entry into T-cells and other susceptible cells.

Inhibition of EV-A71 Entry

For EV-A71, this compound interacts with the viral capsid, a protein shell that encloses the viral genome. This binding event is thought to stabilize the capsid and prevent the conformational changes necessary for receptor binding and subsequent entry into host cells.

AL470_Mechanism_of_Action cluster_hiv HIV Inhibition cluster_ev71 EV-A71 Inhibition AL-470_HIV This compound gp120 HIV gp120 AL-470_HIV->gp120 Binds to CD4_Receptor CD4 Receptor gp120->CD4_Receptor Binding Inhibited HIV_Entry_Blocked HIV Entry Blocked gp120->HIV_Entry_Blocked Prevents AL-470_EV71 This compound EV71_Capsid EV-A71 Capsid AL-470_EV71->EV71_Capsid Binds to Host_Cell_Receptor Host Cell Receptor EV71_Capsid->Host_Cell_Receptor Binding Inhibited EV71_Entry_Blocked EV-A71 Entry Blocked EV71_Capsid->EV71_Entry_Blocked Prevents

This compound Mechanism of Action

Experimental Protocols

The following sections detail the general methodologies employed in the characterization of this compound's antiviral activity.

Cell Viability and Cytotoxicity Assay (MTS Assay)

To determine the concentration at which this compound becomes toxic to host cells, a cell viability assay is performed. The MTS assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent dehydrogenase enzymes in viable cells reduce the MTS tetrazolium compound into a colored formazan (B1609692) product that is soluble in cell culture media. The quantity of formazan product as measured by the amount of 490nm absorbance is directly proportional to the number of living cells in culture.

  • Protocol:

    • Seed cells (e.g., MT-4 or RD cells) in a 96-well plate and incubate.

    • Treat cells with serial dilutions of this compound and incubate for a period that mirrors the antiviral assays.

    • Add MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.

Anti-HIV Cytopathic Effect (CPE) Assay

This assay measures the ability of a compound to protect cells from the cell-killing (cytopathic) effects of HIV infection.

  • Protocol:

    • Seed MT-4 cells in a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Infect the cells with a known amount of HIV-1 or HIV-2.

    • Incubate the plates for 4-5 days at 37°C.[2]

    • Assess cell viability using a method such as the MTS assay.

    • The EC50 is calculated as the concentration of this compound that protects 50% of the cells from the viral cytopathic effect.

Anti-EV-A71 Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques (zones of cell death) in a cell monolayer, which is a direct measure of a compound's antiviral activity.

  • Protocol:

    • Seed a monolayer of rhabdomyosarcoma (RD) cells in 6-well plates.

    • Prepare serial dilutions of this compound and mix with a known titer of EV-A71.

    • Incubate the virus-compound mixture for a set period.

    • Infect the RD cell monolayers with the mixture.

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells.

    • Incubate for 2-3 days until plaques are visible.[3][4]

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to an untreated control.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics between two molecules in real-time. It is employed to confirm the direct binding of this compound to its viral targets.

  • General Protocol:

    • Immobilize one of the binding partners (e.g., recombinant HIV gp120) onto the surface of a sensor chip.

    • Flow a solution containing the other molecule (this compound) over the chip surface at various concentrations.

    • A laser beam is directed at the sensor surface, and the angle of reflected light is measured. Binding events cause a change in the refractive index at the surface, which alters this angle.

    • The change in the SPR angle is recorded in real-time as a sensorgram, which provides data on the association and dissociation rates of the interaction.

    • From these data, the equilibrium dissociation constant (KD) can be calculated, which is a measure of binding affinity.

Experimental_Workflow cluster_assays Antiviral Activity and Toxicity Assessment cluster_mechanism Mechanism of Action Studies Start Prepare this compound Stock Solution Cytotoxicity Cell Viability Assay (MTS) Determine CC50 Start->Cytotoxicity Antiviral_HIV Anti-HIV CPE Assay (MT-4 cells) Determine EC50 Start->Antiviral_HIV Antiviral_EV71 Anti-EV-A71 Plaque Reduction Assay (RD cells) Determine EC50 Start->Antiviral_EV71 Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->Selectivity_Index Antiviral_HIV->Selectivity_Index Antiviral_EV71->Selectivity_Index Binding_Assay Surface Plasmon Resonance (SPR) Confirm direct binding to viral proteins Selectivity_Index->Binding_Assay CryoEM Cryo-Electron Microscopy Structural analysis of this compound-capsid interaction (EV-A71) Binding_Assay->CryoEM

General Experimental Workflow

Signaling Pathways Associated with Viral Entry

While specific studies on the downstream signaling effects of this compound are not yet available, understanding the general signaling pathways initiated by HIV gp120 and EV-A71 entry provides a context for its mechanism of action. This compound, by blocking the initial virus-receptor interaction, is presumed to prevent the activation of these downstream pathways.

HIV gp120-Mediated Signaling

The binding of HIV gp120 to CD4 and a coreceptor (CCR5 or CXCR4) does not only facilitate viral entry but also triggers a cascade of intracellular signaling events. These can include the activation of protein kinases, calcium mobilization, and the modulation of transcription factors, which can ultimately influence the cell's susceptibility to infection and contribute to HIV pathogenesis.[5][6][7]

EV-A71 Entry-Mediated Signaling

EV-A71 entry into host cells is a complex process that can involve multiple receptors and endocytic pathways. The interaction of the viral capsid with cellular receptors can activate signaling pathways such as the MAPK and PI3K/Akt pathways.[1][8] These pathways can modulate the cellular environment to favor viral replication and can also play a role in the host's immune response.

Viral_Entry_Signaling cluster_hiv_signaling HIV gp120 Binding-Induced Signaling cluster_ev71_signaling EV-A71 Entry-Induced Signaling gp120_CD4 gp120-CD4/Co-receptor Binding PKC_Activation Protein Kinase C Activation gp120_CD4->PKC_Activation Ca_Mobilization Calcium Mobilization gp120_CD4->Ca_Mobilization NFkB_Activation NF-κB Activation PKC_Activation->NFkB_Activation Ca_Mobilization->NFkB_Activation Cellular_Response_HIV Modulation of Cellular Genes Increased Susceptibility to Infection NFkB_Activation->Cellular_Response_HIV EV71_Receptor EV-A71 Capsid-Receptor Binding MAPK_Pathway MAPK Pathway Activation EV71_Receptor->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Activation EV71_Receptor->PI3K_Akt_Pathway Cellular_Response_EV71 Modulation of Cellular Environment Favorable for Viral Replication MAPK_Pathway->Cellular_Response_EV71 PI3K_Akt_Pathway->Cellular_Response_EV71 AL-470_Block This compound Prevents Initial Binding AL-470_Block->gp120_CD4 AL-470_Block->EV71_Receptor

General Viral Entry Signaling Pathways

Conclusion and Future Directions

This compound is a promising dual-acting antiviral agent that effectively inhibits the entry of both HIV and EV-A71 in vitro. Its distinct mechanism of targeting viral surface proteins presents a high barrier to the development of resistance. The quantitative data summarized herein underscore its potency against a range of viral strains. Further research is warranted to fully elucidate the specific molecular interactions between this compound and its viral targets through high-resolution structural studies, such as co-crystallography or cryo-electron microscopy. Additionally, in vivo efficacy and safety studies in relevant animal models are crucial next steps in the development of this compound as a potential therapeutic agent. Investigating the downstream signaling consequences of this compound's binding would also provide a more complete understanding of its cellular effects. The continued exploration of such multi-target antivirals holds significant promise for addressing the challenges of viral diversity and drug resistance.

References

An In-depth Technical Guide to NCX 470: A Novel Nitric Oxide-Donating Bimatoprost Analog for Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of NCX 470, a novel therapeutic agent under investigation for the treatment of open-angle glaucoma and ocular hypertension. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the available preclinical and clinical data, experimental methodologies, and the underlying mechanism of action of this promising compound.

NCX 470 is a single-molecule entity that combines the prostaglandin (B15479496) F2α analog, bimatoprost (B1667075), with a nitric oxide (NO)-donating moiety.[1][2][3] This dual-action design is intended to lower intraocular pressure (IOP) through two distinct pathways, potentially offering superior efficacy compared to existing treatments.[1][2][3]

Core Mechanism of Action

NCX 470 is designed to release bimatoprost and nitric oxide upon administration to the eye.[2][3] These two molecules then act on different pathways to reduce IOP:

  • Bimatoprost: As a prostaglandin analog, bimatoprost primarily increases the uveoscleral outflow of aqueous humor.[1][4]

  • Nitric Oxide (NO): NO is a signaling molecule that activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[3][5] This cascade results in the relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing the conventional outflow of aqueous humor.[1][5]

This dual mechanism of action is hypothesized to provide a more robust and sustained reduction in IOP.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of NCX 470.

Table 1: Preclinical Efficacy of NCX 470 in Animal Models of Glaucoma [1]

Animal ModelNCX 470 ConcentrationComparatorKey Finding
Ocular Normotensive Dogs (ONT-dogs)0.014% to 0.065%Equimolar BimatoprostNCX 470 was approximately three times more potent than bimatoprost in lowering IOP.
Rabbits with Induced Ocular Hypertension0.14%Equimolar Bimatoprost (0.1%)NCX 470 significantly blunted the IOP rise, while bimatoprost did not show a significant effect.

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of NCX 470 (0.042%) vs. Bimatoprost (0.03%) in Rabbits [1]

ParameterNCX 470Bimatoprost
Bimatoprost Acid Exposure in Aqueous HumorSimilarSimilar
cGMP Levels in Aqueous HumorSignificantly IncreasedNo Significant Change
cGMP Levels in Iris-Ciliary BodySignificantly IncreasedNo Significant Change

Table 3: Clinical Efficacy of NCX 470 in Patients with Open-Angle Glaucoma or Ocular Hypertension (Dolomites Study - Phase 2) [6][7]

Treatment GroupMean Diurnal IOP Reduction from Baseline at Week 4Comparison to Latanoprost (B1674536) 0.005%
NCX 470 0.021%Significant ReductionNon-inferior
NCX 470 0.042%Significant ReductionStatistically Superior
NCX 470 0.065%Significant ReductionStatistically Superior (up to 1.4 mmHg greater reduction)

Table 4: Phase 3 Clinical Trial Overview (Mont Blanc & Denali) [2][8][9]

Trial NamePhaseNumber of PatientsComparatorStatus
Mont Blanc3Not SpecifiedLatanoprost 0.005%Completed
Denali3696Latanoprost 0.005%Completed

Experimental Protocols

Detailed methodologies for key experiments are outlined below to facilitate replication and further investigation.

Preclinical Intraocular Pressure (IOP) Measurement in Animal Models[1]
  • Animal Models: Ocular normotensive dogs (ONT-dogs) and rabbits with hypertonic saline-induced ocular hypertension were utilized.

  • Drug Administration: A single 30 μL drop of NCX 470 ophthalmic solution or the comparator (bimatoprost or vehicle) was administered topically to the eye.

  • IOP Measurement: IOP was measured using a calibrated pneumatonometer at various time points post-dosing (e.g., 6, 12, 18, and 24 hours).

  • Data Analysis: The change in IOP from baseline was calculated and compared between treatment groups using appropriate statistical methods.

Pharmacokinetic and Pharmacodynamic Analysis in Rabbits[1]
  • Sample Collection: Aqueous humor and iris-ciliary body tissues were collected at specific time points after a single topical administration of NCX 470 (0.042%) or bimatoprost (0.03%).

  • Bimatoprost Acid Quantification: The concentration of bimatoprost acid in the collected samples was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • cGMP Quantification: The levels of cyclic guanosine monophosphate (cGMP) in the tissues were measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Statistical Analysis: Differences in bimatoprost acid exposure and cGMP levels between the NCX 470 and bimatoprost treatment groups were assessed for statistical significance.

Phase 2 Clinical Trial (Dolomites Study) Design[6][7]
  • Study Design: A randomized, controlled, dose-response trial.

  • Participants: Adult patients with a diagnosis of open-angle glaucoma or ocular hypertension in both eyes.

  • Intervention: Patients were randomized to receive one of three concentrations of NCX 470 (0.021%, 0.042%, or 0.065%) or latanoprost 0.005%, administered once daily in the evening for 4 weeks.

  • Primary Efficacy Endpoint: The reduction from baseline in mean diurnal IOP at week 4. IOP was measured at 8:00 am, 10:00 am, and 4:00 pm.

  • Safety Assessment: The incidence of treatment-emergent adverse events, with a focus on ocular side effects such as conjunctival hyperemia, was monitored throughout the study.

Visualizations

The following diagrams illustrate the key pathways and workflows related to NCX 470.

G cluster_0 NCX 470 Administration cluster_1 Dual Mechanism of Action cluster_2 Physiological Effects cluster_3 Clinical Outcome NCX470 NCX 470 (Nitric Oxide-Donating Bimatoprost) Bimatoprost Bimatoprost NCX470->Bimatoprost releases NO Nitric Oxide (NO) NCX470->NO releases Uveoscleral Increased Uveoscleral Outflow Bimatoprost->Uveoscleral Conventional Increased Conventional Outflow NO->Conventional IOP Reduced Intraocular Pressure (IOP) Uveoscleral->IOP Conventional->IOP

Caption: Dual mechanism of action of NCX 470.

G cluster_0 Phase 2 Clinical Trial Workflow Start Patient Screening & Informed Consent Randomization Randomization (1:1:1:1) Start->Randomization Group1 NCX 470 0.021% Randomization->Group1 Group2 NCX 470 0.042% Randomization->Group2 Group3 NCX 470 0.065% Randomization->Group3 Group4 Latanoprost 0.005% Randomization->Group4 Treatment 4-Week Treatment Period (Once Daily Dosing) Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Endpoint Primary Endpoint Assessment: Mean Diurnal IOP Reduction at Week 4 Treatment->Endpoint

Caption: Dolomites Phase 2 clinical trial workflow.

G cluster_0 Nitric Oxide Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC Relaxation Trabecular Meshwork Relaxation cGMP->Relaxation Outflow Increased Aqueous Outflow Relaxation->Outflow

Caption: Nitric oxide signaling pathway in the eye.

References

Navigating the Ambiguity of "AL-470": A Search for Solubility and Stability Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for solubility and stability data on a compound designated "AL-470" reveals that this identifier is not unique and is associated with several distinct chemical entities across different fields. Unfortunately, detailed public-domain data on the solubility and stability of any specific pharmaceutical compound with this name is largely unavailable. This report summarizes the findings for the various substances identified as "this compound" and clarifies the current lack of accessible physicochemical data for a potential drug candidate.

The most prominent mentions of "this compound" in a biomedical research context refer to a tripodal tryptophan derivative investigated as a viral entry inhibitor. While research articles detail its structure-activity relationship and potent antiviral activity against HIV-1 and EV-A71, they do not provide specific quantitative data on its solubility or stability in various solvents or under different environmental conditions.[1][2]

Another entity is a chemical product listed with the catalog number DC71138 and CAS number 2671019-15-9. However, the corresponding Material Safety Data Sheet (MSDS) for this "this compound" explicitly states that data on its water solubility and partition coefficient are not available.[3]

The designation "this compound" also appears in materials science, referring to products unrelated to drug development:

  • AC 470: An aluminum trihydroxide used as a flame retardant.[4]

  • Derakane™ 470 Resins: A series of epoxy vinyl ester resins known for their exceptional chemical and thermal resistance.[5][6][7]

Due to the absence of specific, quantitative solubility and stability data for a pharmaceutical compound named this compound, it is not possible to provide the requested in-depth technical guide, data tables, or detailed experimental protocols. The creation of signaling pathway or experimental workflow diagrams is also precluded by the lack of available information in the public domain.

References

Methodological & Application

Application Notes and Protocols for NCX 470

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NCX 470 is an innovative, dual-acting compound that combines bimatoprost (B1667075), a prostaglandin (B15479496) F2α (PGF2α) analogue, with a nitric oxide (NO)-donating moiety.[1][2] This unique structure is designed to lower intraocular pressure (IOP) through two distinct mechanisms, making it a promising candidate for the treatment of open-angle glaucoma and ocular hypertension.[1][3] NCX 470 releases bimatoprost and NO into the eye, leveraging the IOP-lowering effects of both prostaglandin analogs (PGAs) and nitric oxide.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of NCX 470.

Table 1: IOP Reduction in Preclinical Animal Models

Animal ModelCompoundConcentrationMax IOP Reduction (mmHg)Time Point
tOHT-RabbitsNCX 4700.14%-7.2 ± 2.890 minutes
Bimatoprost0.1% (equimolar)Not effective-
ONT-DogsNCX 4700.042%-5.4 ± 0.718 hours
Bimatoprost0.03% (equimolar)-3.4 ± 0.718 hours
OHT-MonkeysNCX 4700.042%-7.7 ± 1.418 hours
Bimatoprost0.03% (equimolar)-4.8 ± 1.718 hours

Data sourced from Impagnatiello et al.[2][4]

Table 2: IOP Reduction in OHT-Monkeys (% Change from Baseline)

TreatmentConcentration% IOP Reduction at 12 hours% IOP Reduction at 18 hours
NCX 4700.042%22.5 ± 3.2%24.2 ± 3.4%
Bimatoprost0.03%8.6 ± 3.9%13.3 ± 3.2%

Data sourced from a study by Impagnatiello et al.[1][4]

Table 3: Phase 2 "Dolomites" Study - Mean Diurnal IOP Reduction from Baseline at Week 4

Treatment GroupConcentrationMean Diurnal IOP Reduction (mmHg)Statistical Significance vs. Latanoprost (B1674536)
NCX 4700.021%-Non-inferior
NCX 4700.042%-Statistically superior
NCX 4700.065%Up to 1.4 mmHg greater reductionStatistically superior
Latanoprost0.005%--

Data from the Dolomites Phase 2 clinical trial.[5][6]

Signaling Pathway and Mechanism of Action

NCX 470 lowers IOP by activating both the PGF2α and NO/cGMP signaling pathways.[1][2] Bimatoprost acid acts on the PGF2α receptor to increase uveoscleral outflow. The NO component relaxes the trabecular meshwork and Schlemm's canal, which also enhances aqueous humor outflow.[1]

NCX 470 Signaling Pathway cluster_0 NCX 470 cluster_1 Metabolites cluster_2 Signaling Pathways cluster_3 Physiological Effects NCX_470 NCX 470 Bimatoprost_Acid Bimatoprost Acid NCX_470->Bimatoprost_Acid NO Nitric Oxide (NO) NCX_470->NO PGF2a_Pathway PGF2α Receptor Activation Bimatoprost_Acid->PGF2a_Pathway NO_cGMP_Pathway Soluble Guanylate Cyclase Activation → cGMP NO->NO_cGMP_Pathway Uveoscleral_Outflow Increased Uveoscleral Outflow PGF2a_Pathway->Uveoscleral_Outflow Trabecular_Outflow Increased Trabecular Outflow NO_cGMP_Pathway->Trabecular_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction Trabecular_Outflow->IOP_Reduction

Caption: Dual signaling pathway of NCX 470 for IOP reduction.

Experimental Protocols

1. Preclinical Evaluation in Animal Models

  • Objective: To assess the IOP-lowering activity of NCX 470 in comparison to equimolar doses of bimatoprost.[2]

  • Animal Models:

    • New Zealand white rabbits with transient hypertonic saline-induced IOP elevation (tOHT-rabbits).[2]

    • Cynomolgus monkeys with laser-induced ocular hypertension (OHT-monkeys).[2]

    • Normotensive beagle dogs (ONT-dogs).[1]

  • Methodology:

    • A single topical instillation of NCX 470 or bimatoprost (30 μL) was administered to one eye.[1][2]

    • IOP was measured at multiple time points post-dosing using a tonometer.[1]

    • In some studies, aqueous humor was collected to measure bimatoprost acid and cGMP levels to confirm the mechanism of action.[1]

  • Key Parameters Measured:

    • Intraocular Pressure (IOP).[1][2]

    • Bimatoprost acid concentration in aqueous humor.[1]

    • Cyclic guanosine (B1672433) monophosphate (cGMP) levels in aqueous humor and intraconal body (ICB).[1]

2. Phase 2 "Dolomites" Clinical Trial

  • Objective: To evaluate the safety, tolerability, and IOP-lowering efficacy of three different concentrations of NCX 470 compared to latanoprost 0.005%.[5]

  • Study Design: A randomized, controlled, dose-response trial.[6]

  • Participant Population: Adult patients with bilateral open-angle glaucoma or ocular hypertension.[6]

  • Methodology:

    • Patients were randomized into four groups: NCX 470 0.021%, NCX 470 0.042%, NCX 470 0.065%, or latanoprost 0.005%.[6]

    • The assigned eye drops were administered once daily in the evening for 4 weeks.[5][6]

    • IOP was measured at 8:00 am, 10:00 am, and 4:00 pm at weeks 1, 2, and 4.[6]

  • Primary Efficacy Endpoint: The reduction from baseline in mean diurnal IOP at week 4.[6]

  • Secondary Efficacy Endpoints:

    • Reductions from baseline in mean diurnal IOP at weeks 1 and 2.[6]

    • Reductions from baseline in time-matched IOP at all visits.[6]

  • Safety Evaluation: Assessment of adverse events, with a focus on conjunctival hyperemia.[5]

Clinical Trial Workflow Example: Phase 3 Denali Study

The Phase 3 clinical trials, such as the Denali study, are designed to confirm the safety and efficacy of the selected NCX 470 dose from Phase 2 in a larger patient population over a longer duration.[3][7]

Phase 3 Denali Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout of Prior IOP-Lowering Medication Screening->Washout Baseline Baseline IOP Measurement (3 time points over 2 visits) Washout->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment_A NCX 470 0.1% Once Daily (Evening) Randomization->Treatment_A Group A Treatment_B Latanoprost 0.005% Once Daily (Evening) Randomization->Treatment_B Group B Follow_Up Follow-Up Visits (Up to 12 months) Treatment_A->Follow_Up Treatment_B->Follow_Up Endpoint Primary Endpoint Assessment: Safety and Efficacy in Lowering IOP Follow_Up->Endpoint

Caption: Simplified workflow of the Phase 3 Denali clinical trial.

References

Application Notes and Protocols for In Vivo Studies of NCX 470

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial search for "AL-470" did not yield specific results for a compound with this designation. However, extensive in vivo data was found for NCX 470 , a nitric oxide-donating bimatoprost (B1667075) analog. Therefore, these application notes and protocols are based on the available information for NCX 470 and are intended to guide researchers in designing in vivo studies for this compound or structurally related molecules.

These notes are intended for researchers, scientists, and drug development professionals actively involved in preclinical in vivo studies.

Quantitative Data Summary

The following table summarizes the in vivo dosages and effects of NCX 470 from preclinical studies. This data provides a foundation for dose selection and study design in relevant animal models of ocular hypertension.

Animal ModelCompoundConcentration & DoseRoute of AdministrationKey Findings
New Zealand White Rabbits (transient hypertonic saline-induced ocular hypertension)NCX 4700.14%, 30 μLTopical instillationLowered Intraocular Pressure (IOP) with a maximal effect of -7.2 ± 2.8 mm Hg at 90 minutes.[1]
New Zealand White Rabbits (transient hypertonic saline-induced ocular hypertension)Bimatoprost (equimolar to 0.14% NCX 470)0.1%, 30 μLTopical instillationNo significant effect on IOP.[1]
Cynomolgus Monkeys (laser-induced ocular hypertension)NCX 4700.042%, 30 μLTopical instillationMore effective at lowering IOP than an equimolar dose of bimatoprost at 18 hours post-dosing (-7.7 ± 1.4 mm Hg vs. -4.8 ± 1.7 mm Hg).[1] Also demonstrated a significant decrease in IOP at 12 and 18 hours post-dosing relative to baseline by 22.5 ± 3.2% and 24.2 ± 3.4%, respectively.[2]
Cynomolgus Monkeys (laser-induced ocular hypertension)Bimatoprost (equimolar to 0.042% NCX 470)0.03%, 30 μLTopical instillationLess effective at lowering IOP compared to NCX 470 at 18 hours post-dosing.[1] Showed a significant IOP reduction from baseline of 8.6 ± 3.9% and 13.3 ± 3.2% at 12 and 18 hours, respectively.[2]
Normotensive Beagle DogsNCX 4700.042%, 30 µLTopical instillationMore effective at lowering IOP than an equimolar dose of bimatoprost at 18 hours post-dosing (-5.4 ± 0.7 mm Hg vs. -3.4 ± 0.7 mm Hg).[1]
Normotensive Beagle DogsBimatoprost (equimolar to 0.042% NCX 470)0.03%, 30 µLTopical instillationLess effective at lowering IOP compared to NCX 470 at 18 hours post-dosing.[1]
Rabbit Model of Endothelin-1 (ET-1)-induced ischemia/reperfusion injuryNCX 4700.1% ophthalmic solutionTopical instillationMore effective than equimolar bimatoprost (0.072%) and an approved dose of bimatoprost (0.01%) at reversing ET-1-mediated IOP changes and improving ocular hemodynamics.[3]

Experimental Protocols

The following are generalized protocols that can be adapted for in vivo studies involving NCX 470. These protocols are based on standard methodologies and information gathered from the provided search results.

Protocol 1: Induction of Ocular Hypertension in Rabbits

This protocol describes a method for inducing transient ocular hypertension in rabbits, a common model for screening ocular hypotensive agents.

Materials:

  • New Zealand White rabbits

  • Hypertonic saline solution (e.g., 5% NaCl)

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride 0.5%)

  • Tonometer (for measuring IOP)

  • Micropipette for instillation

  • Animal restraint device

Procedure:

  • Animal Acclimatization: Acclimate rabbits to the laboratory environment for at least one week prior to the experiment. Ensure they are housed in appropriate conditions with free access to food and water.

  • Baseline IOP Measurement: Gently restrain the rabbit. Instill one drop of topical anesthetic into the conjunctival sac of each eye. After 30-60 seconds, measure the baseline IOP using a calibrated tonometer.

  • Induction of Hypertension: Following baseline measurements, inject 0.1 mL of hypertonic saline into the vitreous body to induce a transient increase in IOP.[2]

  • IOP Monitoring: Monitor IOP at regular intervals (e.g., 30, 60, 90, 120 minutes) after the hypertonic saline injection to confirm the induction of hypertension.

  • Compound Administration: Once ocular hypertension is established, topically administer 30 µL of the test compound (e.g., NCX 470) or vehicle to the cornea of one eye. The contralateral eye can serve as a control.

  • Post-Treatment IOP Measurement: Continue to measure IOP in both eyes at predetermined time points after compound administration to evaluate the therapeutic effect.

Protocol 2: Topical Ocular Drug Administration in Animal Models

This protocol outlines the standard procedure for topical instillation of ophthalmic solutions in laboratory animals.

Materials:

  • Test compound solution (e.g., NCX 470 ophthalmic solution)

  • Calibrated micropipette with sterile tips

  • Gloves

  • Animal restraint device

Procedure:

  • Animal Restraint: Gently but firmly restrain the animal to prevent head movement.[4]

  • Preparation of the Eye: Carefully retract the lower eyelid to form a small pouch.

  • Dose Administration: Using a calibrated micropipette, accurately dispense the specified volume (e.g., 30 µL) of the solution into the lower conjunctival sac. Avoid touching the cornea with the pipette tip.[1][2]

  • Post-Administration: Gently hold the eyelids closed for a few seconds to allow for the distribution of the solution across the ocular surface and to minimize drainage through the nasolacrimal duct.

  • Observation: Monitor the animal for any signs of discomfort or adverse reactions following administration.

Signaling Pathways and Experimental Workflow

Signaling Pathway of NCX 470

NCX 470 is a dual-acting compound that leverages two distinct mechanisms to lower intraocular pressure. It acts as a prostaglandin (B15479496) F2α analogue and a nitric oxide (NO) donor.[1][2]

NCX_470_Signaling_Pathway NCX_470 NCX 470 Bimatoprost_Acid Bimatoprost Acid NCX_470->Bimatoprost_Acid Metabolism NO Nitric Oxide (NO) NCX_470->NO Metabolism FP_Receptor Prostaglandin F Receptor (FP) Bimatoprost_Acid->FP_Receptor Activates sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Uveoscleral_Outflow Increased Uveoscleral Outflow FP_Receptor->Uveoscleral_Outflow cGMP Increased cGMP sGC->cGMP IOP_Lowering IOP Lowering Uveoscleral_Outflow->IOP_Lowering TM_Relaxation Trabecular Meshwork Relaxation cGMP->TM_Relaxation Aqueous_Humor_Outflow Increased Aqueous Humor Outflow TM_Relaxation->Aqueous_Humor_Outflow Aqueous_Humor_Outflow->IOP_Lowering

Caption: Signaling pathway of NCX 470.

General Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for conducting an in vivo study to evaluate a test compound.

In_Vivo_Experimental_Workflow Protocol_Development Protocol Development & IACUC Approval Animal_Acclimatization Animal Acclimatization Protocol_Development->Animal_Acclimatization Baseline_Measurements Baseline Measurements (e.g., IOP) Animal_Acclimatization->Baseline_Measurements Disease_Induction Disease Model Induction (e.g., Ocular Hypertension) Baseline_Measurements->Disease_Induction Group_Assignment Randomized Group Assignment Disease_Induction->Group_Assignment Treatment_Administration Treatment Administration (Vehicle, NCX 470, etc.) Group_Assignment->Treatment_Administration Data_Collection Data Collection (e.g., IOP Measurements) Treatment_Administration->Data_Collection Endpoint_Analysis Endpoint Analysis & Tissue Collection Data_Collection->Endpoint_Analysis Data_Analysis Statistical Data Analysis Endpoint_Analysis->Data_Analysis Results_Reporting Results Reporting Data_Analysis->Results_Reporting

Caption: General experimental workflow.

References

Application Note and Protocols for AL-470

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AL-470 is a novel investigational compound with a dual mechanism of action, positioning it as a promising therapeutic candidate for diseases with complex pathologies involving both excessive angiogenesis and inflammatory responses. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of assays to characterize the activity of this compound. It includes detailed protocols for key experiments, guidelines for data presentation, and visual representations of the relevant signaling pathways and experimental workflows.

This compound is an inhibitor of Methionine Aminopeptidase 2 (MetAP-2), a key enzyme in endothelial cell proliferation and angiogenesis.[1] Additionally, it modulates the activity of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of inflammatory responses and apoptosis.[2] This dual activity suggests potential therapeutic applications in oncology and inflammatory diseases.

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for this compound's anti-angiogenic and anti-inflammatory effects.

AL470_Signaling_Pathway cluster_angiogenesis Anti-Angiogenic Pathway cluster_inflammation Anti-Inflammatory Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds MetAP2 MetAP-2 VEGFR->MetAP2 Activates eIF2a eIF2α MetAP2->eIF2a Deacetylates Proliferation Endothelial Cell Proliferation & Migration eIF2a->Proliferation Promotes AL470_Angio This compound AL470_Angio->MetAP2 Inhibits Stress_Signal Cellular Stress / Inflammatory Cytokines MAP4K4 MAP4K4 Stress_Signal->MAP4K4 Activates JNK JNK MAP4K4->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Inflammation & Apoptosis cJun->Apoptosis Promotes AL470_Inflam This compound AL470_Inflam->JNK Inhibits

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

In Vitro MetAP-2 Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on purified MetAP-2 enzyme.

Materials:

  • Recombinant human MetAP-2

  • MetAP-2 substrate (e.g., Met-Pro-AMC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Triton X-100)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 5 µL of each this compound dilution or vehicle (DMSO) to the wells of the 96-well plate.

  • Add 40 µL of MetAP-2 enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the MetAP-2 substrate to each well.

  • Immediately measure the fluorescence intensity (Excitation/Emission = 380/460 nm) at 1-minute intervals for 30 minutes.

  • Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

Cell-Based Angiogenesis Assay (Tube Formation Assay)

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Matrigel

  • This compound stock solution (in DMSO)

  • 96-well plate

  • Microscope with imaging capabilities

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in media containing various concentrations of this compound or vehicle.

  • Seed 1 x 10^4 HUVECs onto the Matrigel-coated wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.

  • Visualize and capture images of the tube formation using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

JNK Phosphorylation Assay (Western Blot)

This protocol measures the effect of this compound on the phosphorylation of JNK in response to a cellular stressor.

Materials:

  • Cell line known to have an active JNK pathway (e.g., HeLa cells)

  • Cell culture medium

  • Anisomycin (B549157) (or other JNK-activating stressor)

  • This compound stock solution (in DMSO)

  • Lysis buffer

  • Primary antibodies (anti-phospho-JNK, anti-total-JNK)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

  • Stimulate the cells with anisomycin for 30 minutes to induce JNK phosphorylation.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-JNK and total-JNK.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-JNK signal to the total-JNK signal.

Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

MetAP2_Inhibition_Workflow A Prepare this compound Dilutions B Add this compound to Plate A->B C Add MetAP-2 Enzyme B->C D Incubate C->D E Add Substrate D->E F Measure Fluorescence E->F G Calculate IC50 F->G Tube_Formation_Workflow A Coat Plate with Matrigel B Incubate to Solidify A->B C Prepare HUVECs with this compound B->C D Seed Cells on Matrigel C->D E Incubate for Tube Formation D->E F Image and Quantify E->F

References

AL-470 in Western Blot Analysis: Information Not Currently Available in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific literature, technical datasheets, and supplier databases, there is no publicly available information on a reagent, molecule, or product designated as "AL-470" for specific use in Western blot analysis. The search encompassed a wide range of queries related to "this compound" in the context of molecular biology, drug development, and biochemical assays.

The investigation did identify several compounds with "470" in their nomenclature, such as the angiogenesis inhibitor TNP-470 , the multi-targeted tyrosine kinase inhibitor MP-470 (Amuvatinib) , and the phosphoglycerate kinase 1 (PGK1) inhibitor CBR-470-1 . However, these are experimental drugs or research compounds that would be the subject of investigation where Western blotting could be employed as an analytical tool to study their effects on protein expression or signaling pathways. They are not, themselves, reagents used in the procedural steps of Western blotting.

Additionally, a single reference was found mentioning the measurement of peroxidase activity at a wavelength of 470 nm . This pertains to a specific optical setting in a spectrophotometric assay and does not refer to a chemical entity named "this compound".

Without any available information on the nature, mechanism of action, or application of "this compound" in Western blot analysis, it is not possible to provide the requested detailed Application Notes and Protocols. The creation of data tables, experimental methodologies, and signaling pathway diagrams requires foundational knowledge of the product .

It is possible that "this compound" may be:

  • A newly developed product not yet publicly documented.

  • A product with a highly specialized or niche application not widely indexed.

  • An internal product code used by a specific manufacturer that is not publicly disclosed.

  • A potential typographical error in the product name.

Researchers, scientists, and drug development professionals seeking information on "this compound" for Western blot analysis are advised to consult directly with the manufacturer or supplier for a product datasheet, safety information, and a detailed protocol. Accurate and reliable experimental outcomes are dependent on utilizing validated and well-documented reagents and procedures. At present, such documentation for a product named "this compound" for this application is not available in the public domain.

Application Notes: AL-470 for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AL-470 is a novel fluorescent probe with a maximum excitation wavelength centered around 470 nm, making it an ideal tool for fluorescence microscopy applications utilizing common blue light sources, such as a 470 nm LED or a 488 nm laser line. Its emission spectrum is in the green-to-red region of the spectrum, providing excellent spectral separation from blue and far-red fluorescent probes. This compound exhibits high photostability and quantum yield, enabling sensitive and robust imaging of subcellular structures and dynamic cellular processes. These characteristics make this compound a versatile reagent for researchers in cell biology, drug discovery, and diagnostics.

Key Applications

  • Live and Fixed Cell Imaging: this compound is cell-permeable and can be used to stain specific cellular compartments in both live and fixed cells with minimal toxicity.

  • Lipid Droplet Dynamics: The lipophilic nature of this compound allows for specific accumulation in neutral lipid-rich environments, making it an excellent probe for visualizing and quantifying lipid droplets. This is crucial for studying metabolic disorders, such as obesity and diabetes, as well as cancer biology.[1]

  • High-Content Screening (HCS): The robust and bright fluorescence of this compound is well-suited for automated imaging and analysis in high-content screening platforms, enabling the rapid assessment of drug candidates on cellular models.

  • Multicolor Imaging: The spectral properties of this compound allow for its use in multiplexing experiments with other fluorescent probes, enabling the simultaneous visualization of multiple cellular targets.

Quantitative Data

The photophysical properties of this compound are summarized in the table below. These properties make it a highly sensitive and stable fluorescent probe for various imaging applications.

PropertyValue
Excitation Maximum (λex)~470 nm
Emission Maximum (λem)~550 nm
Molar Extinction Coefficient (ε)> 50,000 M⁻¹cm⁻¹
Quantum Yield (Φ)> 0.6
Recommended Laser Line488 nm
Recommended Filter SetFITC/GFP
Solvent for Stock SolutionDimethyl sulfoxide (B87167) (DMSO)
Storage Conditions-20°C, protected from light

Experimental Protocols

Protocol 1: Live-Cell Staining with this compound

This protocol describes the general procedure for staining live cells with this compound. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells on a suitable imaging vessel to an optimal confluence (typically 60-80%).

  • Staining Solution Preparation: Prepare a fresh staining solution by diluting the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.

  • Cell Staining: Remove the culture medium from the cells and add the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing (Optional): For probes with low background fluorescence like this compound, a wash step may not be necessary. If required, gently wash the cells once or twice with pre-warmed PBS or culture medium.[2]

  • Imaging: Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for excitation at ~470 nm and emission at ~550 nm (e.g., a standard FITC/GFP filter set).

Protocol 2: Fixed-Cell Staining with this compound

This protocol is for staining fixed cells, which is often required for immunofluorescence co-staining or long-term sample storage.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation: Wash cells briefly with PBS and then fix with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.

  • Staining Solution Preparation: Prepare a staining solution by diluting the this compound stock solution in PBS to a final concentration of 1-5 µM.

  • Staining: Add the this compound staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Image the stained cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Staining cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Data Acquisition cell_culture Culture cells on coverslips/dishes prep_stain Prepare this compound staining solution stain_cells Incubate cells with This compound solution prep_stain->stain_cells wash_cells Wash cells (optional for live, required for fixed) stain_cells->wash_cells microscopy Fluorescence Microscopy (Ex: ~470nm, Em: ~550nm) wash_cells->microscopy image_analysis Image Analysis and Quantification microscopy->image_analysis

Caption: A generalized workflow for cell staining and imaging using the this compound fluorescent probe.

Lipid_Droplet_Pathway Simplified Lipid Droplet Metabolism Pathway cluster_synthesis Lipid Synthesis & Storage cluster_lipolysis Lipid Mobilization fatty_acids Fatty Acids tg_synthesis Triglyceride Synthesis fatty_acids->tg_synthesis energy_production Energy Production (β-oxidation) fatty_acids->energy_production lipid_droplet Lipid Droplet (Stained by this compound) tg_synthesis->lipid_droplet lipolysis Lipolysis lipid_droplet->lipolysis lipolysis->fatty_acids Release of Fatty Acids

Caption: Overview of lipid droplet formation and breakdown, a process visualized using this compound.

References

Application Notes and Protocols for AL-470 (NCX 470) Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the administration and evaluation of AL-470, represented here by the well-characterized compound NCX 470, in mouse models of ocular hypertension and glaucoma. NCX 470 is a novel, dual-acting therapeutic agent that combines the prostaglandin (B15479496) F2α (PGF2α) analogue bimatoprost (B1667075) with a nitric oxide (NO)-donating moiety.[1][2] This unique combination allows for the reduction of intraocular pressure (IOP) through two distinct mechanisms of action, offering a potentially more effective treatment for glaucoma.[1][2]

The protocols outlined below are designed to guide researchers in the preclinical evaluation of NCX 470 in mouse models, covering experimental design, compound administration, and endpoint analysis. The provided data and signaling pathway diagrams are based on existing literature for NCX 470 and serve as a reference for expected outcomes and mechanisms of action.

Data Presentation

Table 1: Efficacy of NCX 470 in Animal Models of Ocular Hypertension
Animal ModelCompoundDoseTime PointIOP Reduction (%) vs. BaselineIOP Reduction (mmHg) vs. Baseline
Ocular Hypertensive Cynomolgus MonkeysNCX 4700.042%12 hours22.5 ± 3.2%-7.7 ± 1.4 mmHg
Ocular Hypertensive Cynomolgus MonkeysBimatoprost0.03%12 hours8.6 ± 3.9%-4.8 ± 1.7 mmHg
Ocular Hypertensive Cynomolgus MonkeysNCX 4700.042%18 hours24.2 ± 3.4%Not Reported
Ocular Hypertensive Cynomolgus MonkeysBimatoprost0.03%18 hours13.3 ± 3.2%Not Reported
Normotensive DogsNCX 4700.042%18 hoursNot Reported-5.4 ± 0.7 mmHg
Normotensive DogsBimatoprost0.03%18 hoursNot Reported-3.4 ± 0.7 mmHg
Hypertonic Saline-Induced Ocular Hypertensive RabbitsNCX 4700.14%90 minutesNot Reported-7.2 ± 2.8 mmHg
Hypertonic Saline-Induced Ocular Hypertensive RabbitsBimatoprost0.1%90 minutesNo significant effectNo significant effect

Data synthesized from published studies on NCX 470.[1][2]

Table 2: Pharmacokinetic Parameters of Bimatoprost Acid after Topical Administration of NCX 470 and Bimatoprost
Animal ModelCompoundDoseTissueConcentration
Not SpecifiedNCX 4700.042%Aqueous HumorSimilar to Bimatoprost
Not SpecifiedBimatoprost0.03%Aqueous HumorSimilar to NCX 470
Not SpecifiedNCX 4700.042%Ciliary Body & IrisSimilar to Bimatoprost
Not SpecifiedBimatoprost0.03%Ciliary Body & IrisSimilar to NCX 470

Qualitative summary based on available data.[1]

Signaling Pathways

AL470_Signaling_Pathway cluster_0 NCX 470 Metabolism cluster_1 PGF2α Pathway cluster_2 NO/cGMP Pathway NCX 470 NCX 470 Bimatoprost Acid Bimatoprost Acid NCX 470->Bimatoprost Acid Metabolism Nitric Oxide (NO) Nitric Oxide (NO) NCX 470->Nitric Oxide (NO) Metabolism FP Receptor FP Receptor Bimatoprost Acid->FP Receptor activates Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) activates Increased Uveoscleral Outflow Increased Uveoscleral Outflow FP Receptor->Increased Uveoscleral Outflow IOP Reduction IOP Reduction Increased Uveoscleral Outflow->IOP Reduction cGMP cGMP Soluble Guanylate Cyclase (sGC)->cGMP converts GTP GTP GTP->Soluble Guanylate Cyclase (sGC) Relaxation of Trabecular Meshwork Relaxation of Trabecular Meshwork cGMP->Relaxation of Trabecular Meshwork Increased Aqueous Humor Outflow Increased Aqueous Humor Outflow Relaxation of Trabecular Meshwork->Increased Aqueous Humor Outflow Increased Aqueous Humor Outflow->IOP Reduction

Experimental Protocols

Protocol 1: Induction of Ocular Hypertension in Mice

Objective: To create a transient or sustained model of elevated intraocular pressure (IOP) in mice for the evaluation of therapeutic agents.

Materials:

  • C57BL/6J mice (8-10 weeks old)

  • Slit-lamp biomicroscope

  • Tonometer (e.g., TonoLab)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or isoflurane)

  • 532 nm diode laser with a slit-lamp adapter

  • Goniolens

  • 0.9% sterile saline

  • Topical proparacaine (B1679620) hydrochloride (0.5%)

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to any procedures.

  • Baseline IOP Measurement:

    • Anesthetize the mouse using a consistent method.

    • Instill one drop of proparacaine hydrochloride (0.5%) onto the cornea.

    • Measure the baseline IOP in both eyes using a tonometer according to the manufacturer's instructions. Obtain at least three independent readings and average them.

  • Laser-Induced Ocular Hypertension:

    • Following baseline IOP measurement, place the anesthetized mouse on the slit-lamp platform.

    • Place a goniolens on the cornea with a coupling gel.

    • Deliver approximately 80-100 laser spots (50 µm spot size, 0.8 W power, 100 ms (B15284909) duration) to the trabecular meshwork over 360 degrees.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for recovery from anesthesia.

    • Measure IOP at regular intervals (e.g., 1, 3, 7, and 14 days post-laser) to confirm sustained ocular hypertension.

Protocol 2: Topical Administration of this compound (NCX 470) in a Mouse Model of Ocular Hypertension

Objective: To evaluate the efficacy of topically administered NCX 470 in reducing IOP in a mouse model of ocular hypertension.

Materials:

  • Mice with induced ocular hypertension (from Protocol 1)

  • NCX 470 ophthalmic solution (e.g., 0.042% or other desired concentrations)

  • Vehicle control solution

  • Positive control (e.g., Bimatoprost 0.03%)

  • Micropipette with sterile tips

  • Tonometer

Procedure:

  • Animal Grouping: Randomly assign mice with confirmed ocular hypertension into treatment groups (e.g., Vehicle, NCX 470, Positive Control). A typical group size is 8-10 mice.

  • Pre-Dose IOP Measurement: On the day of the experiment, measure the baseline IOP for all mice in each group.

  • Topical Administration:

    • Gently restrain the mouse.

    • Using a micropipette, instill a small volume (e.g., 2-5 µL) of the designated treatment solution onto the cornea of one eye. The contralateral eye can serve as an untreated control or receive the vehicle.

  • Post-Dose IOP Measurements: Measure IOP at various time points after administration (e.g., 2, 4, 6, 8, 12, and 24 hours) to determine the time course of action and peak efficacy.

  • Data Analysis:

    • Calculate the mean IOP for each group at each time point.

    • Determine the change in IOP from baseline for each group.

    • Statistically compare the IOP reduction between the NCX 470 group and the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

Experimental_Workflow Start Start Acclimatize Mice Acclimatize Mice Start->Acclimatize Mice Baseline IOP Measurement Baseline IOP Measurement Acclimatize Mice->Baseline IOP Measurement Induce Ocular Hypertension Induce Ocular Hypertension Baseline IOP Measurement->Induce Ocular Hypertension Confirm Ocular Hypertension Confirm Ocular Hypertension Induce Ocular Hypertension->Confirm Ocular Hypertension Randomize into Groups Randomize into Groups Confirm Ocular Hypertension->Randomize into Groups Pre-Dose IOP Measurement Pre-Dose IOP Measurement Randomize into Groups->Pre-Dose IOP Measurement Topical Administration Topical Administration Pre-Dose IOP Measurement->Topical Administration Post-Dose IOP Measurements Post-Dose IOP Measurements Topical Administration->Post-Dose IOP Measurements Data Analysis Data Analysis Post-Dose IOP Measurements->Data Analysis End End Data Analysis->End

Disclaimer

The protocols and information provided in these application notes are intended for guidance and informational purposes only. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all applicable institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for NCX 470 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Based on the comprehensive analysis of available data, it is highly probable that the intended compound of interest is NCX 470 , a novel nitric oxide (NO)-donating bimatoprost (B1667075) analog, rather than "AL-470," for which no relevant scientific information was found in the context of drug development. These application notes and protocols are therefore provided for NCX 470.

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

NCX 470 is a promising therapeutic agent for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] As a prodrug, NCX 470 is metabolized in the eye into two active moieties: bimatoprost and a nitric oxide (NO)-donating molecule. This dual-action mechanism provides a potent IOP-lowering effect by targeting two distinct aqueous humor outflow pathways. Bimatoprost, a prostaglandin (B15479496) F2α analog, enhances uveoscleral outflow, while the released nitric oxide increases conventional outflow through the trabecular meshwork.[3][4][5]

These detailed application notes and protocols provide essential information for the preparation and use of NCX 470 stock solutions in a research setting.

Quantitative Data Summary

The following table summarizes the key quantitative data for NCX 470.

PropertyValueSource
Full Chemical Name (S,E)-1-((1R,2R,3S,5R)-2-((Z)-7-(ethylamino)-7-oxohept-2-enyl)-3,5-dihydroxycyclopentyl)-5-phenylpent-1-en-3-yl 6-(nitrooxy)hexanoate[6]
Molecular Formula C₃₁H₄₆N₂O₈MedChemExpress
Molecular Weight 574.71 g/mol MedChemExpress
Appearance OilMedChemExpress
Solubility in DMSO ≥ 100 mg/mL (≥ 174.00 mM)MedChemExpress
Recommended Storage of Stock Solution -20°C for up to 1 month, -80°C for up to 6 months[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM NCX 470 Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of NCX 470, suitable for use in various in vitro assays.

Materials:

  • NCX 470 (as supplied)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate Reagents: Allow NCX 470 and DMSO to come to room temperature before use.

  • Weigh NCX 470: Accurately weigh 5.75 mg of NCX 470 using an analytical balance and transfer it to a sterile amber microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing NCX 470.

  • Mixing: Securely cap the tube and vortex thoroughly until the oil is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Protocol 2: General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for utilizing the NCX 470 stock solution in cell-based experiments, such as those involving human trabecular meshwork (HTM) cells.

Materials:

  • 10 mM NCX 470 stock solution in DMSO

  • Appropriate cell culture medium

  • Cultured cells (e.g., primary HTM cells)

  • Sterile cell culture plates

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Plate the cells at the desired density in a suitable cell culture plate and allow them to adhere and grow according to the specific assay requirements.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM NCX 470 stock solution.

    • Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%). Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of NCX 470 being tested.

  • Cell Treatment:

    • Carefully remove the existing medium from the cells.

    • Add the prepared working solutions of NCX 470 or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the predetermined duration of the experiment under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with the specific assay to measure the desired cellular response (e.g., changes in cell morphology, contractility, or gene expression).

Visualizations

The following diagrams illustrate the signaling pathway of NCX 470 and a typical experimental workflow.

cluster_NCX470 NCX 470 Metabolism cluster_Uveoscleral Uveoscleral Pathway cluster_Conventional Conventional Pathway NCX470 NCX 470 Metabolism Metabolism NCX470->Metabolism Esterases Bimatoprost Bimatoprost Metabolism->Bimatoprost NO_moiety NO-donating Moiety Metabolism->NO_moiety FP_Receptor Prostaglandin F2α Receptor Bimatoprost->FP_Receptor NO Nitric Oxide (NO) NO_moiety->NO Uveoscleral_Outflow Increased Uveoscleral Outflow FP_Receptor->Uveoscleral_Outflow Reduced_IOP Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->Reduced_IOP Lowers IOP sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP Increased cGMP sGC->cGMP TM_Relaxation Trabecular Meshwork Relaxation cGMP->TM_Relaxation Conventional_Outflow Increased Conventional Outflow TM_Relaxation->Conventional_Outflow Conventional_Outflow->Reduced_IOP Lowers IOP

Caption: Dual signaling pathway of NCX 470.

Start Start Prep_Stock Prepare 10 mM NCX 470 Stock Solution in DMSO Start->Prep_Stock Seed_Cells Seed Human Trabecular Meshwork (HTM) Cells Start->Seed_Cells Prep_Working Prepare Working Solutions of NCX 470 in Medium Prep_Stock->Prep_Working Treat_Cells Treat HTM Cells with NCX 470 and Vehicle Control Seed_Cells->Treat_Cells Prep_Working->Treat_Cells Incubate Incubate for Specified Duration Treat_Cells->Incubate Assay Perform Cell-Based Assay (e.g., Contractility Assay) Incubate->Assay Analyze Analyze Data and Determine Cellular Response Assay->Analyze End End Analyze->End

Caption: Experimental workflow for in vitro studies.

References

Applications of NCX 470 in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "AL-470" in the context of neuroscience research did not yield a specific compound. It is highly probable that the intended query was for NCX 470 , a novel nitric oxide (NO)-donating bimatoprost (B1667075) analog. This document will, therefore, focus on the applications of NCX 470, a compound with significant potential in neuroscience, particularly in the realm of neuroprotection within the visual system. Another possibility is the user may have been referring to "A 470", which is an imprint on a 300 mg Gabapentin pill, a medication used for various neurological conditions. Additionally, "470 nm" refers to the wavelength of blue light used in optogenetics for neuronal stimulation. Given the request for detailed application notes for researchers, this document will proceed with the assumption that the compound of interest is NCX 470.

Introduction to NCX 470

NCX 470 is a novel, dual-acting compound that combines the prostaglandin (B15479496) analog bimatoprost with a nitric oxide (NO)-donating moiety. This unique structure allows for a two-pronged therapeutic approach, leveraging the established intraocular pressure (IOP)-lowering effects of bimatoprost with the vasodilatory and neuroprotective properties of nitric oxide. While primarily investigated for the treatment of glaucoma and ocular hypertension, the neuroprotective characteristics of NCX 470 are of significant interest to the neuroscience research community.

Mechanism of Action

NCX 470 exerts its effects through two primary signaling pathways:

  • Prostaglandin F2α (PGF2α) Receptor Pathway: Bimatoprost, a prostamide, is hydrolyzed in the eye to bimatoprost acid, a potent agonist of the PGF2α receptor. Activation of this receptor increases the uveoscleral outflow of aqueous humor, leading to a reduction in intraocular pressure.

  • Nitric Oxide (NO) - Soluble Guanylate Cyclase (sGC) - Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway: The NO-donating moiety of NCX 470 releases nitric oxide, which activates soluble guanylate cyclase (sGC). This enzyme, in turn, catalyzes the production of cyclic guanosine monophosphate (cGMP). Increased cGMP levels in the trabecular meshwork lead to relaxation of the tissue and increased aqueous humor outflow through the conventional pathway. Furthermore, nitric oxide has direct neuroprotective effects, including modulation of blood flow, anti-inflammatory actions, and anti-apoptotic properties.

NCX 470 Signaling Pathways cluster_0 NCX 470 cluster_1 Bimatoprost Pathway cluster_2 Nitric Oxide Pathway NCX_470 NCX 470 Bimatoprost Bimatoprost Acid NCX_470->Bimatoprost Hydrolysis NO Nitric Oxide (NO) NCX_470->NO Releases PGF2a_R PGF2α Receptor Bimatoprost->PGF2a_R Activates Uveoscleral_Outflow Increased Uveoscleral Outflow PGF2a_R->Uveoscleral_Outflow IOP_Lowering_Bim IOP Lowering Uveoscleral_Outflow->IOP_Lowering_Bim sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Neuroprotection Neuroprotection NO->Neuroprotection cGMP Increased cGMP sGC->cGMP TM_Relaxation Trabecular Meshwork Relaxation cGMP->TM_Relaxation IOP_Lowering_NO IOP Lowering TM_Relaxation->IOP_Lowering_NO

Caption: Dual signaling pathways of NCX 470.

Applications in Neuroscience Research

The primary application of NCX 470 in neuroscience research is the study of neuroprotection in the retina and optic nerve . This is particularly relevant for models of glaucoma, ischemic optic neuropathy, and other neurodegenerative diseases of the eye.

Neuroprotection in Glaucoma Models

Glaucoma is a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, leading to vision loss. While elevated IOP is a major risk factor, neuroprotective strategies that are independent of IOP lowering are a key area of research. NCX 470 is a valuable tool in this context due to its dual action.

Key Research Questions:

  • Does NCX 470 provide neuroprotection to RGCs beyond its IOP-lowering effect?

  • What are the relative contributions of the bimatoprost and NO components to neuroprotection?

  • Can NCX 470 prevent or slow down the degeneration of the optic nerve in glaucoma models?

Ischemia-Reperfusion Injury Models

Ischemia-reperfusion (I/R) injury is a significant contributor to neuronal damage in various neurological conditions, including stroke and retinal artery occlusion. The nitric oxide component of NCX 470, with its vasodilatory and anti-inflammatory properties, makes it a compelling candidate for studying neuroprotection in I/R models of the retina.

Key Research Questions:

  • Does NCX 470 improve retinal blood flow and oxygenation during and after an ischemic event?

  • Can NCX 470 reduce oxidative stress, inflammation, and apoptosis in the retina following I/R injury?

  • Does treatment with NCX 470 preserve retinal function after I/R injury?

Quantitative Data

The following tables summarize key quantitative data from preclinical studies on NCX 470, demonstrating its efficacy in models relevant to neuroscience research.

Table 1: Effect of NCX 470 on Intraocular Pressure (IOP) and Ophthalmic Artery Resistive Index (OA-RI) in a Rabbit Model of Endothelin-1 (ET-1)-Induced Ischemia/Reperfusion Injury [1][2]

ParameterVehicle (Week 6)NCX 470 (0.1%) (Week 6)
IOP (mmHg)24.8 ± 0.318.1 ± 0.6
OA-RI0.55 ± 0.010.33 ± 0.01

Table 2: Effect of NCX 470 on Electroretinogram (ERG) Amplitude in a Rabbit Model of ET-1-Induced Ischemia/Reperfusion Injury [2]

ERG ResponseVehicle (Week 6, µV)NCX 470 (0.1%) (Week 6, µV)
Rod Response89.1 ± 10.7124.1 ± 11.3
Cone ResponseNot specifiedNot specified
Combined Rod/Cone139.5 ± 17.8 (baseline)129.8 ± 8.7 (baseline)

Table 3: Effect of NCX 470 on Retinal Biomarkers in a Rabbit Model of ET-1-Induced Ischemia/Reperfusion Injury [2]

BiomarkerVehicle (Week 6)NCX 470 (0.1%) (Week 6)Naïve Control
Reduced Glutathione (B108866) (µmol/mg protein)0.37 ± 0.041.31 ± 0.251.30 ± 0.04
Caspase-3 ActivityIncreasedReducedBaseline
8-Hydroxy-2-deoxyguanosine (8-OHdG)IncreasedReducedBaseline

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of NCX 470.

Protocol 1: In Vivo Rabbit Model of Endothelin-1 (ET-1)-Induced Ischemia/Reperfusion Injury

This protocol describes the induction of retinal ischemia-reperfusion injury in rabbits, a model relevant for studying glaucomatous neurodegeneration and ischemic optic neuropathy.

Ischemia_Reperfusion_Model_Workflow cluster_0 Phase 1: Ischemia Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Outcome Assessment cluster_3 Phase 4: Biomarker Analysis ET1_Injection Inject ET-1 near optic nerve head (twice weekly for 6 weeks) Treatment_Admin Administer NCX 470 (0.1%), Vehicle, or Comparator (topical, twice daily, starting at week 3) ET1_Injection->Treatment_Admin IOP_Measurement Measure IOP Treatment_Admin->IOP_Measurement ERG_Recording Record Electroretinogram (ERG) Treatment_Admin->ERG_Recording Blood_Flow Measure Ophthalmic Artery Resistive Index (OA-RI) Treatment_Admin->Blood_Flow Tissue_Collection Collect Retinal Tissue (at end of study) Treatment_Admin->Tissue_Collection Oxidative_Stress Assess Oxidative Stress (GSH, 8-OHdG) Tissue_Collection->Oxidative_Stress Inflammation Measure Inflammatory Cytokines (IL-1β, TNFα) Tissue_Collection->Inflammation Apoptosis Evaluate Apoptosis (Caspase-3, TUNEL) Tissue_Collection->Apoptosis

Caption: Experimental workflow for the rabbit ischemia-reperfusion model.

Materials:

  • New Zealand White rabbits

  • Endothelin-1 (ET-1)

  • NCX 470 (e.g., 0.1% ophthalmic solution)

  • Vehicle control

  • Anesthetics (e.g., ketamine, xylazine)

  • Topical antibiotic

  • Tonometer for IOP measurement

  • Electroretinography (ERG) system

  • Doppler ultrasound for blood flow measurement

Procedure:

  • Animal Handling and Anesthesia: Acclimatize rabbits to handling and experimental procedures. Anesthetize animals prior to all injections and measurements.

  • Induction of Ischemia: Inject ET-1 (e.g., 200 pmol in 50 µL) into the posterior juxtascleral space near the optic nerve head twice weekly for 6 weeks.

  • Treatment Administration: Beginning at week 3, topically administer 30 µL of NCX 470, vehicle, or a comparator (e.g., bimatoprost) to the eye twice daily.

  • Outcome Measures:

    • IOP: Measure IOP at baseline and at regular intervals throughout the study.

    • Ophthalmic Artery Resistive Index (OA-RI): Measure OA-RI using Doppler ultrasound to assess blood flow.

    • Electroretinography (ERG): Perform ERG recordings at baseline and at the end of the study to assess retinal function.

  • Tissue Collection and Analysis: At the end of the 6-week period, euthanize the animals and collect retinal tissue for biomarker analysis (see protocols below).

Protocol 2: Assessment of Apoptosis - Caspase-3 Activity Assay

This protocol describes the measurement of caspase-3 activity in retinal tissue homogenates, a key indicator of apoptosis.

Materials:

  • Retinal tissue homogenates

  • Caspase-3 fluorometric assay kit (containing lysis buffer, reaction buffer, DTT, and caspase-3 substrate, e.g., DEVD-AFC)

  • Fluorometer

Procedure:

  • Sample Preparation: Homogenize retinal tissue in the provided lysis buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Assay Reaction:

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add reaction buffer and DTT to each well.

    • Add the caspase-3 substrate (DEVD-AFC) to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the cleaved substrate (e.g., 400 nm excitation and 505 nm emission for AFC).

  • Data Analysis: Express caspase-3 activity as relative fluorescence units per microgram of protein.

Protocol 3: Assessment of Oxidative Stress - Glutathione (GSH) Assay

This protocol describes the measurement of reduced glutathione (GSH) levels in retinal tissue, a key antioxidant.

Materials:

  • Retinal tissue homogenates

  • Glutathione assay kit (containing reagents for the DTNB-GSSG reductase recycling assay)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize retinal tissue in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA) on ice. Deproteinize the samples, for example, by adding metaphosphoric acid, and centrifuge to remove precipitated proteins.

  • Assay Reaction:

    • In a 96-well plate, add the deproteinized supernatant from each sample.

    • Add the reaction mixture containing NADPH, DTNB, and glutathione reductase.

  • Measurement: Measure the absorbance at 412 nm at multiple time points to determine the rate of reaction.

  • Data Analysis: Calculate the GSH concentration in each sample by comparing the rate of reaction to a standard curve generated with known concentrations of GSH. Normalize the results to the protein concentration of the initial homogenate.

Conclusion

NCX 470 represents a promising multi-target therapeutic candidate for neurodegenerative diseases of the eye, such as glaucoma. Its dual mechanism of action, combining IOP reduction with direct neuroprotective effects mediated by nitric oxide, makes it a valuable tool for neuroscience research. The protocols and data presented here provide a framework for investigating the neuroprotective potential of NCX 470 and similar compounds in preclinical models. Further research is warranted to fully elucidate the molecular mechanisms underlying its neuroprotective effects and to explore its potential in other neurodegenerative conditions.

References

Application Notes and Protocols for AL-470: A Dual Inhibitor of HIV and EV-A71 Viral Entry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AL-470 is a potent, synthetic dendron-based antiviral agent that functions as a cell entry inhibitor for Human Immunodeficiency Virus (HIV-1 and HIV-2) and Enterovirus A71 (EV-A71). Its unique tripodal structure, featuring three tryptophan residues on a central scaffold, is critical for its antiviral activity. By blocking the initial stages of the viral life cycle, this compound presents a valuable tool for research in virology and the development of novel antiviral therapeutics. These application notes provide an overview of this compound's biological activity, detailed protocols for its use in in-vitro antiviral assays, and diagrams of the relevant signaling pathways.

Data Presentation

Table 1: Antiviral Activity of this compound against HIV-1 and HIV-2
Virus StrainHost Cell LineAssay TypeEC₅₀ (µM)Cytotoxicity (CC₅₀ in MT-4 cells, µM)Selectivity Index (SI)
HIV-1 (IIIB)MT-4CPE Reduction0.27>100>370
HIV-2 (ROD)MT-4CPE Reduction0.63>100>158

EC₅₀ (50% Effective Concentration): The concentration of this compound that inhibits the viral cytopathic effect (CPE) by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of this compound that reduces the viability of host cells by 50%. SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀.

Table 2: Antiviral Activity of this compound against EV-A71 Strains[1]
Virus StrainHost Cell LineAssay TypeEC₅₀ (µM) ± SDCytotoxicity (CC₅₀ in RD cells, µM)Selectivity Index (SI)
EV-A71 (BrCr-wt)RDCPE Reduction0.3 ± 0.03>100>333
EV-A71 (VP1_S184T)RDCPE Reduction2.3 ± 0.6>100>43
EV-A71 (VP1_P246S)RDCPE Reduction1.9 ± 0.04>100>52
EV-A71 (VP1_S184T_P246S)RDCPE Reduction2.2 ± 0.08>100>45

RD (Rhabdomyosarcoma) cells are a human muscle cancer cell line susceptible to EV-A71 infection. SD: Standard Deviation.

Signaling Pathways

The inhibitory action of this compound targets the entry of HIV and EV-A71 into host cells. The following diagrams illustrate the general mechanisms of viral entry and the proposed points of inhibition by this compound.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Cell Membrane Viral Entry 4. Viral Entry gp41->Viral Entry CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 2. Conformational Change   & Co-receptor Binding CCR5->gp41 3. gp41-mediated   Fusion AL470 This compound AL470->gp120

Figure 1: Proposed mechanism of this compound inhibition of HIV-1 entry.

EV71_Entry_Inhibition cluster_virus EV-A71 Virion cluster_cell Host Cell VP1 VP1 Capsid Protein Capsid Viral Capsid SCARB2 SCARB2/PSGL-1 Receptor VP1->SCARB2 1. Binding Endocytosis SCARB2->Endocytosis 2. Receptor-mediated   Endocytosis AL470 This compound AL470->VP1 Uncoating 3. Uncoating &   RNA Release Endocytosis->Uncoating

Figure 2: Proposed mechanism of this compound inhibition of EV-A71 entry.

Experimental Protocols

General Preparation and Handling
  • Reconstitution: this compound is a solid. Reconstitute in sterile, high-quality DMSO to create a stock solution (e.g., 10 mM). Briefly vortex to ensure complete dissolution.

  • Storage: Store the solid compound at -20°C. Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the assay is non-toxic to the cells (typically ≤0.5%).

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, which is necessary for calculating the selectivity index.

Cytotoxicity_Workflow A 1. Seed Cells (e.g., MT-4 or RD cells) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Add Serial Dilutions of this compound (Include vehicle & blank controls) B->C D 4. Incubate (48-72h, 37°C, 5% CO₂) C->D E 5. Add MTT Reagent (Incubate 4h, 37°C) D->E F 6. Add Solubilization Solution (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate CC₅₀ Value G->H

Figure 3: Workflow for the MTT cytotoxicity assay.

Materials:

  • Host cell line (e.g., MT-4 for HIV, RD for EV-A71)

  • 96-well flat-bottom plates

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well for adherent cells like RD, or 3 x 10⁴ cells/well for suspension cells like MT-4) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium (for adherent cells) and add 100 µL of the compound dilutions to the respective wells in triplicate. Include "cells only" (vehicle control) and "medium only" (blank) controls.

  • Incubate the plate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the CC₅₀ value from the resulting dose-response curve.

Protocol 2: Anti-HIV Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of this compound to protect MT-4 cells from the cell-killing (cytopathic) effects of HIV-1 infection.

Materials:

  • MT-4 cells

  • HIV-1 stock (e.g., IIIB strain) of known titer

  • 96-well plates

  • Complete culture medium (e.g., RPMI 1640 + 10% FBS)

  • This compound stock solution

  • MTT reagent and solubilization solution (as in Protocol 1)

Procedure:

  • Prepare serial dilutions of this compound in culture medium in a 96-well plate.

  • Add MT-4 cells to each well (e.g., 3 x 10⁴ cells/well).

  • Add the HIV-1 virus stock to each well at a multiplicity of infection (MOI) that causes significant CPE in 4-5 days. Include "virus only" (no drug) and "cells only" (no virus, no drug) controls.

  • Incubate the plates at 37°C in a 5% CO₂ incubator until the "virus only" control shows >80% CPE.

  • Perform the MTT assay as described in Protocol 1 (steps 6-9) to quantify cell viability.

  • Calculate the percentage of protection for each compound concentration relative to the "virus only" and "cells only" controls.

  • Determine the EC₅₀ value from the dose-response curve.

Protocol 3: Anti-EV-A71 Plaque Reduction Assay

This assay quantifies the inhibition of EV-A71 by measuring the reduction in the number of viral plaques formed in a monolayer of host cells.

Materials:

  • RD (Rhabdomyosarcoma) cells

  • EV-A71 stock (e.g., BrCr strain) of known titer

  • 6-well or 12-well plates

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Semi-solid overlay medium (e.g., medium containing 1.2% methylcellulose (B11928114) or agarose)

  • This compound stock solution

  • Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

  • Fixing solution (e.g., 4% formaldehyde (B43269) in PBS)

Procedure:

  • Seed RD cells in multi-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of this compound in infection medium (e.g., DMEM + 2% FBS).

  • Pre-incubate a dilution of EV-A71 that produces 50-100 plaques per well with an equal volume of the this compound dilutions for 1 hour at 37°C.

  • Remove the growth medium from the cells and infect the monolayers with the virus-compound mixtures.

  • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Remove the virus inoculum and gently wash the cells with PBS.

  • Add the semi-solid overlay medium (containing the corresponding concentration of this compound) to each well.

  • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-4 days).

  • Fix the cells with the fixing solution for at least 30 minutes.

  • Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water to remove excess stain and allow the plates to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control.

  • Determine the EC₅₀ value from the dose-response curve.

Disclaimer

The protocols and information provided are for research purposes only. The experimental conditions may require optimization depending on the specific cell lines, virus strains, and laboratory equipment used. It is the responsibility of the user to ensure proper safety precautions are taken when handling viruses and chemical reagents.

Troubleshooting & Optimization

Technical Support Center: AL-470

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using AL-470 in their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMSO. What could be the issue?

There are several potential reasons why this compound may not be dissolving properly in DMSO. These can range from the quality of the solvent and the physical state of the compound to the dissolution technique employed. It is also possible that the compound has precipitated out of solution during storage. A systematic troubleshooting approach, as outlined in the guide below, is recommended to identify and resolve the issue.

Q2: What is the maximum recommended concentration for dissolving this compound in DMSO?

For initial stock solutions, it is advisable to start with a concentration in the range of 10-20 mM.[1] As detailed in the quantitative data summary below, the solubility of this compound can be influenced by temperature. Preparing highly concentrated stock solutions can sometimes lead to precipitation, especially with changes in temperature or the introduction of atmospheric moisture.

Q3: Can I heat the this compound/DMSO mixture to aid dissolution?

Yes, gentle heating can significantly improve the solubility of this compound in DMSO. However, it is crucial to control the temperature to avoid compound degradation. Heating the solution to 37-40°C is generally safe and effective. Avoid excessive or prolonged heating.

Q4: My this compound dissolved in DMSO initially, but now I see precipitate. Why did this happen?

Precipitation of a compound from a DMSO stock solution can occur for several reasons. One common cause is the absorption of atmospheric water by DMSO, which can reduce the solubility of the compound.[2][3] Another possibility is that the compound has converted to a more stable, less soluble crystalline form over time, especially if subjected to freeze-thaw cycles.[2][3] Storing stock solutions at room temperature for extended periods can also lead to crystallization and precipitation.

Q5: What grade of DMSO should I use for my experiments?

It is highly recommended to use a high-purity, anhydrous grade of DMSO for preparing stock solutions. The presence of water in DMSO can significantly decrease the solubility of many organic compounds. Ensure that the DMSO is stored properly in a tightly sealed container to prevent moisture absorption.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in DMSO.1. Low quality or hydrated DMSO.2. Compound is in a less soluble crystalline form.3. Insufficient agitation or time.1. Use fresh, anhydrous, high-purity DMSO.2. Try gentle heating (37-40°C) and sonication.3. Vortex the solution for several minutes.
This compound precipitates after initial dissolution.1. DMSO stock has absorbed atmospheric water.2. Freeze-thaw cycles have promoted crystallization.3. Solution was stored for an extended period at room temperature.1. Prepare fresh stock solution with anhydrous DMSO.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Store aliquots at -20°C or -80°C for long-term storage.
This compound precipitates when diluted into aqueous media.1. The compound has low aqueous solubility.2. The final concentration in the aqueous medium is too high.1. Increase the final percentage of DMSO in the aqueous solution if the experimental system allows.2. Perform serial dilutions in DMSO before adding to the aqueous medium.3. Ensure rapid and thorough mixing upon dilution.

Quantitative Data Summary

Parameter Value Conditions
Solubility in DMSO
at 25°C~15 mMAnhydrous DMSO
at 40°C~30 mMAnhydrous DMSO with gentle heating
Recommended Stock Concentration 10 mMFor routine use and to minimize precipitation risk
Maximum Tolerated DMSO in Cell Culture 0.1 - 0.5%Varies depending on the cell line; empirical determination is recommended.

Experimental Protocol: Dissolving this compound in DMSO

This protocol outlines the recommended procedure for dissolving this compound in DMSO to prepare a stock solution.

  • Preparation:

    • Allow the vial of this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to minimize moisture condensation.

    • Work in a clean, dry environment.

  • Weighing:

    • Accurately weigh the desired amount of this compound powder.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired concentration.

    • Cap the vial tightly and vortex the solution for 2-3 minutes.

  • Assisted Solubilization (if necessary):

    • If the compound has not fully dissolved, place the vial in a water bath at 37-40°C for 10-15 minutes.

    • Periodically remove the vial and vortex.

    • Alternatively, sonicate the vial in a bath sonicator for 5-10 minutes.

  • Storage:

    • Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes.

    • For short-term storage (1-2 days), the solution can be kept at room temperature.

    • For long-term storage, store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visual Troubleshooting Guide

G start This compound Not Dissolving in DMSO check_dmso Check DMSO Quality start->check_dmso check_technique Review Dissolution Technique start->check_technique check_storage Precipitate After Storage? start->check_storage dmso_quality Is DMSO anhydrous and high-purity? check_dmso->dmso_quality technique_steps Applied heat (37-40°C)? Vortexed thoroughly? Sonicated? check_technique->technique_steps storage_conditions Subjected to freeze-thaw? Absorbed moisture? check_storage->storage_conditions use_new_dmso Use fresh, anhydrous DMSO dmso_quality->use_new_dmso No dmso_ok DMSO is adequate dmso_quality->dmso_ok Yes dissolved Problem Solved use_new_dmso->dissolved apply_techniques Apply gentle heat, vortex, and/or sonicate technique_steps->apply_techniques No technique_ok Technique is adequate technique_steps->technique_ok Yes apply_techniques->dissolved aliquot_and_store Prepare fresh solution, aliquot, and store at -80°C storage_conditions->aliquot_and_store Yes aliquot_and_store->dissolved

Caption: Troubleshooting workflow for this compound dissolution in DMSO.

Example Signaling Pathway

Below is a hypothetical signaling pathway that could be investigated using a small molecule inhibitor like this compound. This diagram illustrates a generic kinase cascade.

G receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 kinase3 Kinase 3 kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response al470 This compound al470->kinase2

Caption: Hypothetical inhibition of a kinase cascade by this compound.

References

Optimizing AL-470 concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AL-470, a potent and selective inhibitor of Kinase X (KX). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive inhibitor of Kinase X (KX). KX is a critical component of the Growth Factor Signaling Pathway (GFSP), which is frequently dysregulated in various cancers. By inhibiting KX, this compound blocks downstream signaling, leading to reduced cell proliferation and survival in cancer cells dependent on this pathway.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell line and assay conditions. We recommend starting with a broad concentration range to determine the half-maximal inhibitory concentration (IC50).[1] A common starting point is a wide range from 100 µM to 1 nM, often using 2- or 3-fold serial dilutions.[1] For initial experiments, refer to the table below for suggested starting ranges for various cancer cell lines.

Q3: How should I prepare and store this compound?

A3: For optimal results, follow the manufacturer's instructions on the product datasheet for storage and handling.[2] Stock solutions should be prepared in a high-purity solvent like DMSO.[2] We recommend storing stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2] When preparing for an experiment, create fresh dilutions from the stock solution in your cell culture medium.

Q4: I'm observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?

A4: High cytotoxicity can stem from several factors, including off-target effects, prolonged exposure, or solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line, typically less than 0.5%. Some cell lines are more sensitive to chemical treatments. Consider reducing the incubation time or performing a dose-response experiment to find the lowest effective concentration.

Q5: I am not observing any significant inhibition of cell viability with this compound. What are the potential reasons?

A5: A lack of effect could be due to several factors. The specific cell line you are using may not be dependent on the Kinase X signaling pathway. It is also possible that the inhibitor is not cell-permeable or has degraded due to improper storage. We recommend testing the inhibitor in a cell-free kinase activity assay to confirm its biochemical activity. Additionally, ensure that the timing of the inhibitor addition is appropriate for the biological process you are studying.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound in Various Cancer Cell Lines

Cell LineCancer TypeRecommended Starting Range (µM)Notes
MCF-7Breast Cancer0.01 - 10High KX expression
A549Lung Cancer0.1 - 50Moderate KX expression
HeLaCervical Cancer0.5 - 100Low KX expression
PC-3Prostate Cancer0.05 - 25High KX expression

Note: These are suggested starting ranges. The optimal concentration for your specific experiment must be determined empirically.

Troubleshooting Guides

Table 2: Troubleshooting Common Issues with this compound

IssuePossible CauseRecommended Action
High variability between replicate wells Pipetting inaccuracyCalibrate pipettes; use a master mix of reagents to dispense across the plate.
Edge effects in the microplateAvoid using the outer wells of the plate, as they are more susceptible to evaporation.
Inconsistent IC50 values Variable enzyme activityEnsure consistent cell passage number and confluency at the time of the experiment.
Compound instability or precipitationVisually inspect for compound precipitation in the assay buffer; ensure the compound is stable under the assay conditions.
Observed phenotype does not match expected on-target effects Off-target effectsPerform a kinome-wide selectivity screen to identify unintended targets; compare the effects of this compound with other KX inhibitors that have different chemical structures.
Activation of compensatory signaling pathwaysUse western blotting to check for the activation of known compensatory pathways.

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Cell Viability Assay

The half-maximal inhibitory concentration (IC50) is the concentration of a drug required to inhibit a biological process by 50%. This protocol outlines the steps to determine the IC50 of this compound using the MTT assay, a colorimetric method that measures cell metabolic activity.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells until they reach 70-80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Count the cells and adjust the concentration to seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of this compound in culture medium to create a range of concentrations (e.g., 100 µM to 0.01 µM).

    • Remove the medium from the cells and add 100 µL of the medium containing the different this compound concentrations to the respective wells.

    • Include a vehicle control (medium with the same DMSO concentration as the highest this compound concentration) and a no-treatment control (medium only).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT without disturbing the formazan (B1609692) crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Mandatory Visualizations

GFSP_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KX Kinase X (KX) GFR->KX Activates Downstream Downstream Signaling KX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation AL470 This compound AL470->KX Inhibits

Caption: The Growth Factor Signaling Pathway and the inhibitory action of this compound on Kinase X.

IC50_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Seed Seed Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat Cells with this compound Incubate1->Treat Prepare Prepare this compound Serial Dilutions Prepare->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Dissolve Dissolve Formazan with DMSO MTT->Dissolve Read Read Absorbance Dissolve->Read Analyze Analyze Data & Determine IC50 Read->Analyze

Caption: Experimental workflow for determining the IC50 value of this compound.

Troubleshooting_Tree Start Inconsistent Results? High_Var High Variability between Replicates? Start->High_Var Yes No_Effect No Inhibitory Effect Observed? Start->No_Effect No High_Var->No_Effect No Sol_Pipetting Check Pipetting Technique & Calibration High_Var->Sol_Pipetting Yes Sol_Edge Avoid Outer Wells of Plate High_Var->Sol_Edge Yes Sol_Pathway Confirm Cell Line Dependency on KX Pathway No_Effect->Sol_Pathway Yes Sol_Degradation Verify this compound Integrity & Activity No_Effect->Sol_Degradation Yes

Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.

References

AL-470 Off-Target Effects: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of AL-470. The following information is designed to help users identify, understand, and mitigate issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects occur when a compound, such as the kinase inhibitor this compound, binds to and alters the activity of proteins other than its intended therapeutic target. This is a critical consideration because unintended molecular interactions can lead to a misinterpretation of experimental outcomes, unexpected cellular responses, and potential toxicity.[1] In the context of research, distinguishing between on-target and off-target effects is crucial for accurately understanding the biological function of the primary target.

Q2: What are the common causes of this compound off-target effects?

A2: The primary reason for off-target effects with kinase inhibitors like this compound is the structural similarity of the ATP-binding pocket across the human kinome.[1] Since most kinase inhibitors are designed to compete with ATP, achieving absolute specificity is challenging.[1] Other factors include:

  • Compound Promiscuity: Many inhibitors can bind to multiple kinases with different affinities.[1]

  • High Compound Concentration: Using this compound at concentrations significantly above its IC50 for the primary target increases the likelihood of engaging lower-affinity off-target kinases.

  • Pathway Cross-talk: Inhibiting the primary target can trigger downstream or feedback effects on other signaling pathways, which may be mistaken for direct off-target interactions.[1]

Q3: How can I determine if the cellular phenotype I observe is a result of an off-target effect of this compound?

A3: A multi-faceted approach is recommended to investigate observed cellular phenotypes:

  • Use a Structurally Unrelated Inhibitor: Confirm your findings with a second, structurally different inhibitor that targets the same primary protein. If the phenotype is consistent between the two inhibitors, it is more likely to be an on-target effect.

  • Dose-Response Analysis: Conduct experiments across a broad range of this compound concentrations. On-target effects should correlate with the known IC50 value of the compound for its primary target.

  • Genetic Target Knockdown: Employ genetic methods like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the primary target protein. If the phenotype observed with genetic knockdown is similar to that seen with this compound treatment, it provides strong evidence for an on-target mechanism.

Q4: Can the off-target effects of this compound be beneficial?

A4: Yes, in some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic effectiveness through a concept known as polypharmacology. For example, an inhibitor might affect multiple disease-related pathways, leading to a more potent therapeutic outcome than targeting a single kinase.

Troubleshooting Guide for Unexpected Experimental Outcomes

This guide provides structured advice for specific issues that may arise during experiments with this compound.

Issue 1: High Levels of Cell Death at Low this compound Concentrations
Possible Cause Troubleshooting Steps
Potent off-target effects on kinases essential for cell survival.1. Titrate this compound Concentration: Determine the lowest effective concentration that inhibits the primary target without causing widespread toxicity. 2. Analyze Apoptosis Markers: Use assays such as Annexin V staining or caspase-3 cleavage to confirm if the observed cell death is apoptotic. 3. Consult Off-Target Databases: Research if this compound is known to inhibit pro-survival kinases like AKT or ERK at the concentrations being used.
Issue 2: Unexpected or Paradoxical Cellular Phenotype
Possible Cause Troubleshooting Steps
The inhibitor may be affecting an off-target kinase with an opposing biological function.1. Perform Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-targets. 2. Conduct Pathway Analysis: Use techniques like Western blotting or phospho-kinase arrays to assess the activation state of key signaling pathways. 3. Review Scientific Literature: Investigate the known functions of identified off-targets to understand their potential impact on the observed phenotype.
Inhibition of a kinase in a negative feedback loop.1. Map the Signaling Pathway: Diagram the known upstream and downstream signaling components of your primary target. 2. Analyze Feedback Mechanisms: Investigate whether inhibiting the primary target could relieve negative feedback on a parallel pro-proliferative pathway.
Issue 3: Inconsistent Results Between Different Primary Cell Batches
Possible Cause Troubleshooting Steps
Primary cells from different donors can exhibit significant biological variability, including varied expression levels of on- and off-target kinases.1. Use Pooled Donors: If feasible, use primary cells pooled from multiple donors to normalize individual variations. 2. Characterize Each Cell Batch: Perform baseline characterization (e.g., expression levels of the primary target and key off-targets) for each new batch of primary cells. 3. Standardize Experimental Conditions: Ensure all experimental parameters are kept consistent across different cell batches.

Experimental Protocols

Protocol 1: Kinase Profiling to Identify Off-Targets

This protocol outlines a general approach for screening this compound against a panel of kinases to determine its selectivity.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be used in the assay.

  • Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a broad panel of recombinant human kinases.

  • Binding Assay: A common method is a competitive binding assay. This compound is incubated with a kinase and a fluorescently labeled ligand that binds to the ATP pocket. The ability of this compound to displace the fluorescent ligand is measured.

  • Data Analysis: The results are typically reported as the percentage of inhibition at a given concentration or as the dissociation constant (Kd) for each kinase. This data helps to identify unintended targets of this compound.

Protocol 2: Western Blotting for Pathway Analysis

This protocol describes how to assess the phosphorylation status of key signaling proteins to understand the effects of this compound.

  • Cell Treatment: Culture cells to the desired confluence and treat with this compound at various concentrations and for different durations. Include appropriate positive and negative controls.

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation of key signaling proteins in response to this compound treatment.

Visualizations

G cluster_workflow Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed with this compound Step1 Is the phenotype dose-dependent? Start->Step1 Step2 Confirm with Structurally Unrelated Inhibitor Step1->Step2 Yes Step6 Potential Off-Target Effect Step1->Step6 No Step3 Perform Genetic Target Knockdown (siRNA/CRISPR) Step2->Step3 Yes Step2->Step6 No Step4 Does Knockdown Phenocopy Inhibitor Effect? Step3->Step4 Step5 Likely On-Target Effect Step4->Step5 Yes Step4->Step6 No Step7 Perform Kinase Profiling & Pathway Analysis Step6->Step7

Caption: A logical workflow for troubleshooting unexpected experimental phenotypes observed with this compound.

G cluster_pathway Hypothetical Signaling Pathway for this compound RTK Receptor Tyrosine Kinase PrimaryTarget Primary Target Kinase RTK->PrimaryTarget OffTarget Off-Target Kinase (e.g., Pro-Survival) RTK->OffTarget Downstream1 Downstream Effector 1 (e.g., Proliferation) PrimaryTarget->Downstream1 Downstream2 Downstream Effector 2 (e.g., Survival) OffTarget->Downstream2 AL470 This compound AL470->PrimaryTarget AL470->OffTarget

Caption: A diagram illustrating the on-target and potential off-target effects of this compound on signaling pathways.

References

Technical Support Center: Managing Compound-Induced Toxicity in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "AL-470" could not be definitively identified in publicly available scientific literature. It is possible that this is a proprietary compound name or a typographical error. The following guide provides general strategies and troubleshooting advice for reducing compound-induced toxicity in cells, which can be applied to a wide range of research compounds. For specific guidance on "this compound," it is recommended to consult the supplier's technical data sheet or contact their technical support directly.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of compound-induced cytotoxicity in cell culture?

A1: Common signs of cytotoxicity include:

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe blebbing of the cell membrane or the presence of vacuoles in the cytoplasm.

  • Reduced Cell Viability: A significant decrease in the number of live cells, often assessed by assays such as Trypan Blue exclusion or MTT/XTT assays.

  • Inhibition of Cell Proliferation: A slower rate of cell growth compared to untreated control cells.

  • Apoptosis or Necrosis: Increased markers of programmed cell death (apoptosis) such as caspase activation, or markers of cell death due to injury (necrosis) like the release of lactate (B86563) dehydrogenase (LDH).

  • Changes in pH of the Culture Medium: A rapid change in the color of the phenol (B47542) red indicator in the medium can suggest metabolic stress or cell death.

Q2: My compound is not soluble in aqueous solutions. What is the best solvent to use, and how can I minimize solvent-related toxicity?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro studies. However, DMSO itself can be toxic to cells at higher concentrations. To minimize solvent toxicity:

  • Use the lowest possible concentration of DMSO. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally below 0.1%.

  • Always include a vehicle control. This is a culture of cells treated with the same final concentration of the solvent (e.g., DMSO) as the highest concentration of your test compound. This allows you to distinguish between the toxicity of the compound and the toxicity of the solvent.

  • Consider alternative solvents. If your compound is still not soluble or if you observe significant solvent toxicity, you could explore other solvents such as ethanol, or formulate the compound in a solution containing albumin or cyclodextrins.

Q3: How can I determine the optimal concentration range for my compound in an experiment?

A3: To determine the optimal concentration range, you should perform a dose-response study. This involves treating your cells with a wide range of compound concentrations, typically in a serial dilution format (e.g., from nanomolar to millimolar). The goal is to identify the concentration at which the compound elicits the desired biological effect without causing excessive cytotoxicity. An IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value is often determined from this type of experiment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell death even at low compound concentrations. The compound is highly potent and cytotoxic.Perform a broader dose-response study with much lower concentrations.
The cell line is particularly sensitive to the compound.Consider using a more resistant cell line if appropriate for your research question.
The compound is unstable in the culture medium and is degrading into a more toxic substance.Assess the stability of your compound in the medium over the time course of your experiment.
Inconsistent results between experiments. Variability in cell passage number.Use cells within a consistent and low passage number range.
Inconsistent cell seeding density.Ensure uniform cell seeding density across all wells and plates.
Degradation of the compound stock solution.Aliquot stock solutions to minimize freeze-thaw cycles and store them at the recommended temperature.
Vehicle control shows significant toxicity. The final solvent concentration is too high.Reduce the final solvent concentration to below 0.5% (v/v).
The solvent itself is toxic to the specific cell line.Test alternative solvents or formulation strategies.
No observable effect of the compound, even at high concentrations. The compound is not bioavailable to the cells.Check the solubility of the compound in the culture medium.
The cells lack the specific target of the compound.Verify the expression of the target protein in your cell line.
The compound has a very short half-life in culture.Consider repeated dosing or using a perfusion culture system.

Experimental Protocols

Protocol 1: Assessing Compound Cytotoxicity using the MTT Assay

This protocol determines the concentration at which a compound exhibits cytotoxic effects on a cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound and controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the no-treatment control.

Data Presentation: The results of the MTT assay can be summarized in a table to determine the IC50 value.

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
0.11.2297.6
11.1592.0
100.8568.0
500.4536.0
1000.2016.0
Protocol 2: Co-treatment with a Cytoprotective Agent

In some cases, the toxicity of a compound can be mitigated by co-treatment with a cytoprotective agent. The choice of agent will depend on the known or suspected mechanism of toxicity of your compound. For example, if your compound is known to induce oxidative stress, you might co-treat with an antioxidant like N-acetylcysteine (NAC).

Procedure:

  • Determine the IC50 of your compound alone as described in Protocol 1.

  • Design a matrix of experiments where cells are treated with varying concentrations of your compound in the presence or absence of a fixed concentration of the cytoprotective agent.

  • Assess cell viability using the MTT assay or another suitable method.

  • Compare the IC50 values of your compound with and without the cytoprotective agent to determine if the agent reduces the compound's toxicity.

Mandatory Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Compound Dilutions seed_cells->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end_node End determine_ic50->end_node Troubleshooting_Logic start High Cytotoxicity Observed check_concentration Is concentration in expected range? start->check_concentration check_solvent Is vehicle control also toxic? check_concentration->check_solvent Yes lower_concentration Lower compound concentration check_concentration->lower_concentration No check_cells Are cells healthy and at low passage? check_solvent->check_cells No reduce_solvent Reduce solvent concentration check_solvent->reduce_solvent Yes new_cells Use new, low-passage cells check_cells->new_cells No investigate_mechanism Investigate mechanism of toxicity check_cells->investigate_mechanism Yes lower_concentration->start reduce_solvent->start new_cells->start

Technical Support Center: AL-470 (NCX 470)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AL-470, a novel experimental compound. Our internal research indicates that "this compound" is likely a synonym or internal designation for NCX 470 , a nitric oxide-donating bimatoprost (B1667075) analog. This guide is structured to address potential experimental variability and other common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NCX 470) and what is its primary mechanism of action?

A1: this compound, also known as NCX 470, is a dual-acting compound that combines the prostaglandin (B15479496) F2α analogue bimatoprost with a nitric oxide (NO)-donating moiety.[1][2] Its primary mechanism of action is to lower intraocular pressure (IOP) through two synergistic pathways:

  • Bimatoprost-mediated pathway: Increases uveoscleral outflow of aqueous humor.[1][2]

  • Nitric Oxide (NO)-mediated pathway: Relaxes the trabecular meshwork and Schlemm's canal, which is mediated by the NO/cGMP signaling pathway, to improve trabecular outflow.[1]

Q2: In what preclinical models has this compound (NCX 470) been tested?

A2: this compound (NCX 470) has demonstrated efficacy in lowering IOP in several preclinical models, including:

  • Rabbits with transient hypertonic saline-induced ocular hypertension.[1][2]

  • Cynomolgus monkeys with laser-induced ocular hypertension.[1][2]

  • Normotensive dogs.[1][2]

  • Models of ischemia/reperfusion injury of the optic nerve head and retina.[3]

Q3: What are the expected therapeutic benefits of this compound (NCX 470)?

A3: The dual mechanism of action of this compound (NCX 470) is expected to provide superior IOP-lowering effects compared to bimatoprost alone.[1] Additionally, it has shown protective effects on retinal cells and improvement of ocular hemodynamics in models of ischemic injury.[3]

Troubleshooting Guide

Issue 1: High Variability in Intraocular Pressure (IOP) Measurements

High variability in IOP readings can obscure the true effect of this compound (NCX 470).

Potential Cause Recommended Solution
Improper animal handling and stress Acclimatize animals to the experimental environment and handling procedures to minimize stress-induced IOP fluctuations.
Inconsistent dosing technique Ensure consistent topical instillation volume and placement on the ocular surface for each animal.
Diurnal variation in IOP Conduct IOP measurements at the same time of day for all experimental groups to account for natural diurnal rhythms.
Measurement error Calibrate tonometers regularly and ensure the operator is well-trained in obtaining accurate and reproducible measurements.
Issue 2: Inconsistent In Vitro Assay Results

Variability in in vitro assays can arise from multiple sources, affecting the reliability of your data.

Potential Cause Recommended Solution
Cell culture conditions Maintain consistent cell passage numbers, confluency, and media composition. Regularly test for mycoplasma contamination.
Compound stability and storage Prepare fresh solutions of this compound (NCX 470) for each experiment. Store stock solutions as recommended by the manufacturer, protected from light and temperature fluctuations.
Assay reagent variability Use reagents from the same lot number for the duration of a study. Perform quality control checks on new batches of reagents.
Inconsistent incubation times Use a calibrated timer and adhere strictly to the incubation times specified in the experimental protocol.

Experimental Protocols

Key Experiment: Evaluation of IOP-Lowering Efficacy in a Rabbit Model of Ocular Hypertension

This protocol describes a method to assess the intraocular pressure-lowering effects of this compound (NCX 470) in a rabbit model.

1. Animal Model:

  • New Zealand white rabbits are used.

  • Ocular hypertension is induced by a single intracameral injection of hypertonic saline (5%).

2. Dosing:

  • A single topical dose of this compound (NCX 470) ophthalmic solution (e.g., 0.14%) is administered to one eye.

  • The contralateral eye receives a vehicle control.

3. IOP Measurement:

  • Baseline IOP is measured before induction of hypertension and drug administration.

  • IOP is then measured at multiple time points post-dosing (e.g., 30, 60, 90, 120, 180, 240, and 300 minutes).

  • Measurements are taken using a calibrated tonometer.

4. Data Analysis:

  • The change in IOP from baseline is calculated for both treated and control eyes.

  • The results are expressed as the mean ± standard error of the mean (SEM).

  • Statistical significance is determined using an appropriate statistical test, such as a Student's t-test or ANOVA.

Quantitative Data Summary

The following table summarizes the reported efficacy of NCX 470 in preclinical models.

Animal Model NCX 470 Dose Comparator Outcome (IOP Reduction) Reference
Rabbits (tOHT)0.14%Bimatoprost (0.1%)E(max) of -7.2 ± 2.8 mm Hg at 90 minutes (Bimatoprost was non-effective)[2]
Dogs (ONT)0.042%Bimatoprost (0.03%)-5.4 ± 0.7 mm Hg (vs. -3.4 ± 0.7 mm Hg for Bimatoprost) at 18 hours[2]
Monkeys (OHT)0.042%Bimatoprost (0.03%)-7.7 ± 1.4 mm Hg (vs. -4.8 ± 1.7 mm Hg for Bimatoprost) at 18 hours[2]

tOHT: transient Ocular Hypertension; ONT: Normotensive; OHT: Ocular Hypertension

Visualizations

AL470_Signaling_Pathway cluster_AL470 This compound (NCX 470) cluster_Bimatoprost Bimatoprost Pathway cluster_NO Nitric Oxide Pathway AL470 This compound (NCX 470) Bimatoprost Bimatoprost Acid AL470->Bimatoprost Metabolism NO Nitric Oxide (NO) AL470->NO Metabolism FP_Receptor Prostaglandin F Receptor (FP) Bimatoprost->FP_Receptor Activates Uveoscleral_Outflow Increased Uveoscleral Outflow FP_Receptor->Uveoscleral_Outflow IOP Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Increased cGMP sGC->cGMP TM_Relaxation Trabecular Meshwork Relaxation cGMP->TM_Relaxation Trabecular_Outflow Increased Trabecular Outflow TM_Relaxation->Trabecular_Outflow Trabecular_Outflow->IOP

Caption: Signaling pathway of this compound (NCX 470).

Experimental_Workflow start Start animal_prep Animal Model Preparation (e.g., Rabbit OHT Model) start->animal_prep baseline Baseline IOP Measurement animal_prep->baseline dosing Topical Administration (this compound or Vehicle) baseline->dosing post_dosing Post-Dosing IOP Measurements (Multiple Time Points) dosing->post_dosing data_collection Data Collection and Recording post_dosing->data_collection analysis Statistical Analysis (Comparison to Baseline and Vehicle) data_collection->analysis results Results Interpretation analysis->results end End results->end

Caption: General experimental workflow for in vivo efficacy studies.

References

Technical Support Center: Improving NCX 470 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCX 470. The information is based on preclinical and clinical studies of NCX 470, a novel nitric oxide (NO)-donating bimatoprost (B1667075) analog for lowering intraocular pressure (IOP) in glaucoma models.

Frequently Asked Questions (FAQs) & Troubleshooting

QuestionAnswer and Troubleshooting Steps
1. What is the mechanism of action of NCX 470? NCX 470 has a dual mechanism of action.[1][2][3][4] It is a nitric oxide (NO)-donating bimatoprost. Upon administration, it is metabolized into bimatoprost acid and an NO-donating moiety.[5] Bimatoprost acid, a prostaglandin (B15479496) F2α analog, primarily increases the uveoscleral outflow of aqueous humor.[1][2] The NO component relaxes the trabecular meshwork and Schlemm's canal, which increases the conventional outflow of aqueous humor.[1][2][3] This dual action leads to a more significant reduction in intraocular pressure (IOP) compared to bimatoprost alone.[1]
2. Why am I not observing a significant IOP-lowering effect with NCX 470 compared to the vehicle control? Several factors could contribute to this: • Incorrect Animal Model: Ensure you are using an appropriate animal model. NCX 470 has shown significant efficacy in models of ocular hypertension, such as laser-induced ocular hypertension in monkeys and transient hypertonic saline-induced IOP elevation in rabbits.[1] The effect may be less pronounced in normotensive animals. • Suboptimal Drug Concentration: The dose-response relationship is crucial. In preclinical studies, concentrations ranging from 0.042% to 0.14% have been shown to be effective.[1] Ensure your formulation has the correct concentration and is properly solubilized. • Improper Administration: Topical ocular administration requires precision. Ensure a consistent drop volume (e.g., 30 μL) is delivered directly to the cornea and allowed to absorb. Minimize runoff. • Timing of IOP Measurement: The peak IOP-lowering effect of NCX 470 is typically observed between 12 and 18 hours post-dosing.[1] Ensure your measurement time points are aligned with the expected pharmacokinetic and pharmacodynamic profile.
3. I am seeing high variability in my IOP measurements between animals in the same treatment group. How can I reduce this? High variability can obscure true treatment effects. Consider the following: • Acclimatize Animals: Ensure animals are properly acclimatized to the handling and measurement procedures to minimize stress-induced IOP fluctuations. • Consistent Measurement Technique: Use a calibrated tonometer and ensure the technique is consistent across all animals and time points. If possible, have the same person perform all measurements. • Control for Diurnal Variation: IOP naturally fluctuates throughout the day. Take baseline and post-treatment measurements at the same time of day for all animals. • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the group mean.
4. My animals are showing signs of ocular irritation, such as conjunctival hyperemia. Is this expected? Yes, conjunctival hyperemia (eye redness) is a known side effect of prostaglandin analogs, including bimatoprost, and has been observed with NCX 470 in both preclinical and clinical studies.[6][7][8] This is generally considered a mild to moderate and transient adverse event. However, if you observe severe or persistent irritation, consider the following: • Vehicle Formulation: The vehicle itself could be causing irritation. Run a vehicle-only control group to assess this. • Concentration: Higher concentrations of NCX 470 may lead to a higher incidence of hyperemia.[9] If the irritation is severe, you might consider if a lower, yet still effective, concentration is feasible for your experimental goals.
5. How does the efficacy of NCX 470 compare to other prostaglandin analogs like latanoprost (B1674536)? Clinical trials have shown that NCX 470 (0.042% and 0.065%) can be statistically superior to latanoprost 0.005% in lowering IOP.[5] In the Mont Blanc Phase 3 trial, NCX 470 0.1% demonstrated a greater reduction in mean IOP compared to latanoprost 0.005% at all measured time points.[10]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of NCX 470 in various preclinical models.

Table 1: IOP Reduction in Ocular Hypertensive Rabbits

Treatment (30 µL)Maximum IOP Reduction (mm Hg)Time to Maximum Effect
NCX 470 (0.14%)-7.2 ± 2.890 minutes
Bimatoprost (0.1%)Not effective-
Data from hypertonic saline-induced ocular hypertension model in New Zealand white rabbits.[1]

Table 2: IOP Reduction in Normotensive Dogs (18 hours post-dosing)

Treatment (30 µL)IOP Change (mm Hg)
NCX 470 (0.042%)-5.4 ± 0.7
Bimatoprost (0.03%)-3.4 ± 0.7
NCX 470 was significantly more effective than bimatoprost (P < 0.05).[1]

Table 3: IOP Reduction in Ocular Hypertensive Monkeys (18 hours post-dosing)

Treatment (30 µL)IOP Change (mm Hg)% IOP Reduction from Baseline
NCX 470 (0.042%)-7.7 ± 1.424.2 ± 3.4%
Bimatoprost (0.03%)-4.8 ± 1.713.3 ± 3.2%
NCX 470 was significantly more effective than bimatoprost (P < 0.05).[1]

Detailed Experimental Protocols

Protocol 1: Induction of Ocular Hypertension and IOP Measurement in Rabbits

Objective: To assess the IOP-lowering efficacy of NCX 470 in a transient model of ocular hypertension.

Materials:

  • New Zealand white rabbits

  • NCX 470 ophthalmic solution (e.g., 0.14%)

  • Bimatoprost ophthalmic solution (e.g., 0.1%)

  • Vehicle control solution

  • Hypertonic saline (5 M NaCl)

  • Topical anesthetic (e.g., proparacaine (B1679620) HCl)

  • Calibrated tonometer (e.g., Tono-Pen)

  • Micropipette for drug administration

Procedure:

  • Animal Acclimatization: Acclimatize rabbits to handling and IOP measurement for at least one week prior to the experiment.

  • Baseline IOP Measurement: Instill one drop of topical anesthetic into each eye. Measure baseline IOP in both eyes using a calibrated tonometer.

  • Induction of Ocular Hypertension: Inject 0.1 mL of hypertonic saline into the vitreous body of one eye to induce a transient increase in IOP.

  • Drug Administration: 30 minutes after saline injection, topically administer 30 µL of NCX 470, bimatoprost, or vehicle to the hypertensive eye.

  • IOP Monitoring: Measure IOP at regular intervals (e.g., 30, 60, 90, 120, 180, 240, and 300 minutes) after drug administration.

  • Data Analysis: Calculate the change in IOP from the post-saline injection baseline for each treatment group.

Protocol 2: Evaluation of NCX 470 in a Laser-Induced Ocular Hypertension Monkey Model

Objective: To determine the long-term efficacy of NCX 470 in a chronic model of glaucoma.

Materials:

  • Cynomolgus monkeys with unilateral laser-induced ocular hypertension

  • NCX 470 ophthalmic solution (e.g., 0.042%)

  • Bimatoprost ophthalmic solution (e.g., 0.03%)

  • Vehicle control solution

  • Topical anesthetic

  • Calibrated tonometer

Procedure:

  • Animal Training: Train monkeys to cooperate with topical drug administration and IOP measurements.

  • Baseline IOP Measurement: Measure baseline IOP in the hypertensive eye at multiple time points on the day before treatment to establish a diurnal curve.

  • Drug Administration: Administer a single 30 µL drop of NCX 470, bimatoprost, or vehicle to the hypertensive eye.

  • IOP Monitoring: Measure IOP at various time points post-dosing (e.g., 2, 4, 6, 8, 12, 18, and 24 hours) to assess the duration of action.

  • Repeated Dosing (Optional): For chronic studies, administer the drug once daily for a specified period (e.g., 5 days) and repeat IOP measurements.

  • Data Analysis: Compare the IOP reduction from baseline between the different treatment groups at each time point.

Visualizations

NCX_470_Mechanism_of_Action NCX_470 NCX 470 Metabolism Ocular Esterases NCX_470->Metabolism Bimatoprost_Acid Bimatoprost Acid (Prostaglandin Analog) Metabolism->Bimatoprost_Acid NO_Moiety Nitric Oxide (NO) Donating Moiety Metabolism->NO_Moiety Uveoscleral_Outflow Increased Uveoscleral Outflow Bimatoprost_Acid->Uveoscleral_Outflow Trabecular_Outflow Increased Trabecular Meshwork Outflow NO_Moiety->Trabecular_Outflow IOP_Reduction Intraocular Pressure Reduction Uveoscleral_Outflow->IOP_Reduction Trabecular_Outflow->IOP_Reduction

Caption: Dual mechanism of action of NCX 470 for IOP reduction.

Experimental_Workflow_Glaucoma_Model Start Start Animal_Model Select Animal Model (e.g., Ocular Hypertensive Rabbit) Start->Animal_Model Baseline_IOP Measure Baseline IOP Animal_Model->Baseline_IOP Induce_OHT Induce Ocular Hypertension (OHT) (if necessary) Baseline_IOP->Induce_OHT Drug_Admin Administer NCX 470 or Control Induce_OHT->Drug_Admin Monitor_IOP Monitor IOP at Pre-defined Time Points Drug_Admin->Monitor_IOP Data_Analysis Analyze IOP Change from Baseline Monitor_IOP->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo efficacy testing.

References

Technical Support Center: AL-470 (NCX 470) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AL-470 (NCX 470) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common problems and frequently asked questions encountered during pre-clinical and clinical research with NCX 470.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NCX 470) and what is its primary mechanism of action?

A1: this compound, scientifically known as NCX 470, is a novel, nitric oxide (NO)-donating bimatoprost (B1667075) analog.[1][2][3] It is designed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][4] Its dual mechanism of action involves two pathways:

  • Prostaglandin (B15479496) F2α (PGF2α) Pathway: Upon administration, NCX 470 is metabolized to bimatoprost acid, a PGF2α analog, which primarily increases the uveoscleral outflow of aqueous humor.

  • Nitric Oxide (NO)/cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway: NCX 470 also releases a nitric oxide (NO)-donating moiety. NO activates soluble guanylate cyclase (sGC), leading to increased production of cyclic guanosine monophosphate (cGMP). This signaling cascade relaxes the trabecular meshwork and Schlemm's canal, increasing the conventional outflow of aqueous humor.

Q2: How does the efficacy of NCX 470 compare to other prostaglandin analogs like latanoprost (B1674536) and bimatoprost?

A2: Clinical and preclinical studies have consistently shown that NCX 470 provides a statistically significant greater reduction in IOP compared to equimolar doses of bimatoprost and latanoprost. For instance, in the Dolomites Phase 2 study, NCX 470 at concentrations of 0.042% and 0.065% was statistically superior to latanoprost 0.005% in lowering mean diurnal IOP. The Mont Blanc and Denali Phase 3 trials also demonstrated non-inferiority and, at several time points, superiority of NCX 470 0.1% over latanoprost 0.005%.

Q3: What are the common adverse events observed with NCX 470 in clinical trials?

A3: The most frequently reported adverse event in clinical trials with NCX 470 is conjunctival hyperemia (eye redness). This is a known side effect of prostaglandin analogs. The incidence of hyperemia appears to be dose-dependent. NCX 470 has been generally well-tolerated, with no drug-related serious systemic side effects reported.

Q4: What animal models are suitable for in vivo studies with NCX 470?

A4: Preclinical studies have successfully used several animal models to evaluate the IOP-lowering effects of NCX 470. These include:

  • Normotensive and ocular hypertensive rabbits

  • Normotensive Beagle dogs

  • Cynomolgus monkeys with laser-induced ocular hypertension

It's noteworthy that rabbits, which are generally not very responsive to PGF2α analogues, show a significant IOP reduction with NCX 470, highlighting the contribution of the NO-donating component.

Troubleshooting Guides

This section addresses potential issues that may arise during the experimental use of NCX 470.

Problem Potential Cause Recommended Solution
Inconsistent Intraocular Pressure (IOP) Readings 1. Improper administration of eye drops.2. Variability in the timing of measurements.3. Stress-induced IOP fluctuations in animals.4. Inaccurate calibration of tonometer.1. Ensure precise delivery of the specified volume (e.g., 30 μL) into the conjunctival pocket using a calibrated pipette.2. Adhere strictly to the predetermined time points for IOP measurements post-administration (e.g., 8:00 am, 10:00 am, 4:00 pm).3. Acclimatize animals to the handling and measurement procedures to minimize stress.4. Regularly calibrate the tonometer according to the manufacturer's instructions.
Lower than Expected Efficacy 1. Suboptimal drug concentration.2. Degradation of NCX 470 due to improper storage.3. Issues with vehicle formulation affecting solubility or stability.1. Perform a dose-response study to determine the optimal concentration for your model. Concentrations ranging from 0.021% to 0.1% have been evaluated in clinical trials.2. Store NCX 470 according to the manufacturer's recommendations, typically in a cool, dark place. Prepare fresh solutions as needed.3. A common vehicle for preclinical studies contains 0.02% Tween-80 and 0.2 mg/mL benzalkonium chloride (BAK) in phosphate-buffered saline (PBS) at pH 6.7. Ensure all components are fully dissolved and the solution is clear.
Variability in cGMP Measurement 1. Inconsistent sample collection and processing.2. Degradation of cGMP post-collection.3. Issues with the enzyme immunoassay (EIA) kit.1. Collect aqueous humor and iris/ciliary body samples at precise time points post-dosing.2. Immediately process samples after collection. A typical protocol involves homogenization in water/trichloroacetate (TCA), centrifugation, and ether extraction to stabilize cGMP.3. Use a validated and reliable cGMP EIA kit and follow the manufacturer's protocol precisely. Run appropriate controls and standards with each assay.
Unexpected Results in Cell-Based Assays 1. Off-target effects of NCX 470 or its metabolites.2. Cytotoxicity at higher concentrations.3. Inappropriate cell line for the intended pathway analysis.1. Include appropriate controls, such as bimatoprost alone and an NO donor, to dissect the effects of each component. Consider screening against a panel of receptors to identify potential off-target interactions.2. Determine the cytotoxic concentration (CC50) of NCX 470 in your cell line using a cell viability assay before proceeding with functional assays.3. Use cell lines known to express PGF2α receptors (for bimatoprost effects) or those responsive to NO/cGMP signaling for relevant pathway analysis.

Data Presentation

Table 1: Comparative IOP Reduction in Preclinical Models
Animal ModelNCX 470 DoseBimatoprost Dose (Equimolar)IOP Change (NCX 470)IOP Change (Bimatoprost)Time Point
Ocular Hypertensive Rabbits0.14%0.1%-7.2 ± 2.8 mm HgNot effective90 minutes
Normotensive Dogs0.042%0.03%-5.4 ± 0.7 mm Hg-3.4 ± 0.7 mm Hg18 hours
Ocular Hypertensive Monkeys0.042%0.03%-7.7 ± 1.4 mm Hg-4.8 ± 1.7 mm Hg18 hours
Normotensive Dogs (5-day repeated dosing)0.1%0.01% (Lumigan)-6.06 ± 0.15 mmHg-3.60 ± 0.22 mmHgAverage over 5 days
Table 2: Summary of IOP Reduction in Human Clinical Trials
TrialNCX 470 DoseComparatorMean Diurnal IOP Reduction from Baseline (NCX 470)Mean Diurnal IOP Reduction from Baseline (Comparator)
Dolomites (Phase 2)0.065%Latanoprost 0.005%Up to 9.8 mm HgUp to 8.4 mm Hg
Mont Blanc (Phase 3)0.1%Latanoprost 0.005%8.0 to 9.7 mm Hg7.1 to 9.4 mm Hg
Denali (Phase 3)0.1%Latanoprost 0.005%7.9 to 10.0 mm Hg7.1 to 9.8 mm Hg

Experimental Protocols

Protocol 1: Measurement of Intraocular Pressure (IOP) in an Animal Model
  • Animal Acclimatization: Acclimatize animals (e.g., rabbits, monkeys) to the laboratory environment and handling procedures for at least one week prior to the experiment to minimize stress-related IOP variations.

  • Baseline IOP Measurement: On the day of the experiment, measure the baseline IOP in both eyes of each animal using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer). A topical anesthetic (e.g., proparacaine (B1679620) HCl 0.5%) should be applied to the cornea before measurement.

  • Drug Administration: Administer a single 30 μL drop of the test compound (NCX 470, vehicle, or comparator) into the conjunctival pocket of one eye. The contralateral eye can serve as a control.

  • Post-Dosing IOP Measurements: Measure IOP in both eyes at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, 12, 18, and 24 hours).

  • Data Analysis: Calculate the change in IOP from baseline for each eye at each time point. Compare the IOP reduction between the treated and control groups using appropriate statistical methods (e.g., t-test, ANOVA).

Protocol 2: Quantification of cGMP Levels in Ocular Tissues
  • Sample Collection: Following IOP measurements at a specific time point, euthanize the animal and carefully dissect the eyes. Collect aqueous humor using a 30-gauge needle. Immediately after, excise the iris/ciliary body.

  • Sample Preparation:

    • For aqueous humor, dilute the sample in 5 volumes of 5% trichloroacetic acid (TCA).

    • For the iris/ciliary body, homogenize the tissue in a solution of 95% water/5% TCA.

  • Protein Precipitation: Centrifuge the samples at 1500g for 10 minutes at 4°C to pellet the precipitated protein.

  • TCA Removal: Collect the supernatant and extract with water-saturated diethyl ether three times to remove the TCA.

  • Sample Drying: Heat the samples at 70°C for 5-10 minutes to evaporate any residual ether.

  • cGMP Quantification: Reconstitute the dried samples in assay buffer and determine the cGMP concentration using a commercial cGMP Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.

  • Data Normalization: Normalize the cGMP concentration to the total protein content of the tissue sample, determined by a standard protein assay (e.g., BCA assay).

Mandatory Visualization

NCX_470_Signaling_Pathway cluster_0 NCX 470 Metabolism cluster_1 PGF2α Pathway (Uveoscleral Outflow) cluster_2 NO/cGMP Pathway (Conventional Outflow) NCX_470 NCX 470 Esterases Ocular Esterases NCX_470->Esterases Bimatoprost_Acid Bimatoprost Acid Esterases->Bimatoprost_Acid NO_Moiety NO-donating Moiety Esterases->NO_Moiety FP_Receptor FP Receptor (Ciliary Muscle) Bimatoprost_Acid->FP_Receptor NO Nitric Oxide (NO) NO_Moiety->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC MMPs ↑ Matrix Metalloproteinases FP_Receptor->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction ↓ Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction cGMP ↑ cGMP sGC->cGMP GTP GTP GTP->sGC converts TM_Relaxation Trabecular Meshwork Relaxation cGMP->TM_Relaxation Conventional_Outflow ↑ Conventional Outflow TM_Relaxation->Conventional_Outflow Conventional_Outflow->IOP_Reduction

Caption: Dual mechanism of action of NCX 470 for IOP reduction.

Experimental_Workflow_IOP_Study Start Start: Animal Model Selection (e.g., Ocular Hypertensive Monkey) Acclimatization Acclimatization Period (≥ 1 week) Start->Acclimatization Baseline Baseline IOP Measurement (Day 0, T=0) Acclimatization->Baseline Randomization Randomization into Groups (NCX 470, Vehicle, Comparator) Baseline->Randomization Dosing Topical Administration (30 µL single dose) Randomization->Dosing IOP_Monitoring IOP Monitoring at Multiple Time Points (e.g., 2, 4, 6, 12, 18, 24h) Dosing->IOP_Monitoring Data_Collection Data Collection & Recording IOP_Monitoring->Data_Collection Analysis Statistical Analysis (ΔIOP from Baseline) Data_Collection->Analysis Conclusion Conclusion on Efficacy & Duration of Action Analysis->Conclusion

Caption: General experimental workflow for in vivo IOP studies.

Troubleshooting_Logic Problem Problem Encountered: Inconsistent or Unexpected Results Check_Compound Step 1: Verify Compound Integrity (Storage, Age, Solubility) Problem->Check_Compound Check_Protocol Step 2: Review Experimental Protocol (Dosing, Timing, Volumes) Check_Compound->Check_Protocol Check_Equipment Step 3: Calibrate Equipment (Tonometer, Pipettes, Balances) Check_Protocol->Check_Equipment Check_Model Step 4: Assess Animal/Cell Model (Health, Responsiveness, Passage #) Check_Equipment->Check_Model Isolate_Variable Isolate and Test One Variable at a Time Check_Model->Isolate_Variable Consult Consult Literature / Technical Support Isolate_Variable->Consult

Caption: Logical troubleshooting workflow for experimental issues.

References

AL-470 signal-to-noise ratio optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in experiments involving AL-470, a novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background signal in my this compound assay?

High background can originate from several sources, including non-specific binding of antibodies, substrate auto-hydrolysis, or inherent fluorescence of the compound or plate material. It is crucial to run appropriate controls, such as wells without the primary antibody or without the enzyme, to identify the source of the high background.

Q2: My signal with this compound is very low. What are the potential reasons?

A low signal may indicate several issues:

  • Inactive Components: The enzyme, substrate, or this compound itself may have degraded due to improper storage or handling.

  • Suboptimal Reagent Concentrations: The concentrations of the enzyme, substrate, or detection reagents may not be optimal for your specific assay conditions.

  • Incorrect Assay Buffer: The pH, ionic strength, or presence of certain ions in the buffer can significantly impact enzyme activity and signal generation.

  • Insufficient Incubation Time: The reaction may not have had enough time to proceed to a point where a robust signal is generated.

Q3: I am observing significant well-to-well variability in my plate readings. How can I minimize this?

High variability across a plate can be attributed to:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a common cause. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

  • Edge Effects: The outer wells of a microplate can be more susceptible to temperature and evaporation fluctuations. Consider avoiding the use of the outermost wells or filling them with buffer to create a more uniform environment.

  • Incomplete Mixing: Ensure all reagents are thoroughly mixed in each well.

  • Plate Reader Issues: The instrument may require calibration or maintenance.

Troubleshooting Guides

Issue 1: High Background Signal

A high background can mask the true signal from your experiment, leading to a poor signal-to-noise ratio. The following workflow can help you diagnose and mitigate this issue.

high_background_workflow cluster_troubleshooting Troubleshooting Steps start High Background Detected control_check Review Controls: - No Enzyme - No Antibody - No Compound start->control_check source_identified Identify Primary Source of Background control_check->source_identified reagent_issue Reagent-Specific Background source_identified->reagent_issue From No Enzyme/ No Substrate wells nonspecific_binding Non-Specific Binding (e.g., Antibody) source_identified->nonspecific_binding From No Primary Antibody wells compound_interference Compound Interference (e.g., Autoflourescence) source_identified->compound_interference From No Enzyme/ No Antibody wells optimize_reagents Optimize Reagent Concentration reagent_issue->optimize_reagents test_alternative Test Alternative Detection Reagents/Methods reagent_issue->test_alternative add_blocking Increase Blocking Agent (e.g., BSA, Tween-20) nonspecific_binding->add_blocking subtract_background Subtract Background from Compound-Containing Wells compound_interference->subtract_background solution Reduced Background & Improved S/N Ratio optimize_reagents->solution add_blocking->solution test_alternative->solution subtract_background->solution

Caption: Workflow for diagnosing and resolving high background signals.

Issue 2: Low Signal Intensity

A weak signal can be just as detrimental as a high background. The following logical diagram outlines potential causes and their corresponding solutions.

low_signal_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Signal Intensity cause1 Inactive Reagents start->cause1 cause2 Suboptimal Assay Conditions start->cause2 cause3 Incorrect Instrument Settings start->cause3 solution1a Verify Reagent Activity (e.g., new lot) cause1->solution1a solution1b Check Storage Conditions cause1->solution1b solution2a Optimize Reagent Concentrations cause2->solution2a solution2b Optimize Incubation Time & Temperature cause2->solution2b solution2c Check Buffer pH and Composition cause2->solution2c solution3 Consult Instrument Manual for Optimal Gain/Exposure Settings cause3->solution3 result Increased Signal & Improved S/N Ratio solution1a->result solution1b->result solution2a->result solution2b->result solution2c->result solution3->result

Caption: Troubleshooting logic for low signal intensity issues.

Experimental Protocols & Data

Protocol 1: Checkerboard Titration to Optimize Enzyme and Substrate Concentrations

This protocol is designed to identify the optimal concentrations of enzyme and substrate that provide a robust signal while minimizing reagent use.

Methodology:

  • Prepare a series of enzyme dilutions (e.g., 8 concentrations) in the assay buffer.

  • Prepare a series of substrate dilutions (e.g., 12 concentrations) in the assay buffer.

  • In a 96-well plate, add the enzyme dilutions along the rows and the substrate dilutions along the columns.

  • Initiate the reaction (e.g., by adding ATP).

  • Incubate for a predetermined time at the optimal temperature.

  • Stop the reaction and add the detection reagents.

  • Read the plate on a compatible plate reader.

  • Calculate the signal-to-background ratio for each combination.

Hypothetical Optimization Data:

Enzyme (nM)Substrate (µM)Signal (RFU)Background (RFU)Signal-to-Background
510850012007.1
52015000135011.1
10 20 28000 1400 20.0
103032000180017.8
202035000250014.0

The optimal condition is highlighted in bold.

Protocol 2: Optimizing this compound Concentration for IC50 Determination

This protocol helps in determining the appropriate concentration range of this compound for accurate IC50 value generation.

Methodology:

  • Perform a coarse titration of this compound (e.g., from 100 µM down to 1 nM in 10-fold serial dilutions).

  • Use the optimized enzyme and substrate concentrations determined in Protocol 1.

  • Add this compound to the wells and incubate for a pre-determined time before initiating the enzymatic reaction.

  • Initiate the reaction, incubate, and then add detection reagents.

  • Read the plate and plot the percent inhibition versus the log of this compound concentration.

  • Based on the initial curve, perform a finer titration (e.g., 3-fold serial dilutions) around the estimated IC50.

Hypothetical this compound Titration Data:

This compound (nM)Signal (RFU)% Inhibition
0285000
1278002.5
102450014.0
50 14800 48.1
100920067.7
1000250091.2

The estimated IC50 is approximately 50 nM, which should be the center point for a more detailed titration.

This compound Signaling Pathway Context

This compound is a potent and selective inhibitor of the fictional "Kinase-X," a key component of the MAPK/ERK signaling pathway often dysregulated in cancer. Understanding this pathway is crucial for interpreting experimental results.

signaling_pathway cluster_pathway MAPK/ERK Signaling Pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek kinase_x Kinase-X raf->kinase_x Activates erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation kinase_x->erk Phosphorylates al470 This compound al470->kinase_x Inhibits

Caption: this compound inhibits Kinase-X in the MAPK/ERK pathway.

Troubleshooting AL-470 inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using AL-470.

Troubleshooting Guides

High Variability in Cell-Based Assays

Q1: We are observing high variability between replicate wells in our cell-based assays with this compound. What are the potential causes and solutions?

High variability in replicate data can obscure the true effect of this compound.[1] The coefficient of variation (CV) should ideally be less than 20%.[2] Common causes and troubleshooting steps are outlined below:

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Recommendation
Pipetting Errors Ensure pipettes are properly calibrated and use correct pipetting techniques. Change pipette tips between each sample and reagent to prevent cross-contamination.[3]
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating to avoid cell clumping.[1] Maintain a consistent cell density in each well.[4]
Edge Effects Evaporation in the outer wells of a microplate can alter the concentration of this compound and other reagents. To mitigate this, fill the perimeter wells with sterile media or water.
Incomplete Reagent Mixing Thoroughly mix all reagents and solutions before adding them to the wells.
Temperature Gradients Allow plates and reagents to equilibrate to room temperature before starting the assay to avoid temperature variations across the plate.

A systematic approach to identifying the source of variability is crucial. The following workflow can help pinpoint the issue:

G A High Variability Observed B Review Pipetting Technique - Calibrate pipettes - Use fresh tips for each transfer A->B Step 1 C Check Cell Seeding Protocol - Ensure single-cell suspension - Verify cell count B->C If no improvement D Assess Plate for Edge Effects - Observe for evaporation in outer wells C->D If no improvement E Evaluate Reagent Preparation - Confirm proper mixing and dilutions D->E If no improvement F Variability Resolved? E->F G Implement Corrective Actions - Fill outer wells with media - Standardize mixing procedure F->G No H Contact Technical Support F->H Yes G->A Re-run experiment

Caption: Troubleshooting workflow for high variability.

Inconsistent this compound Activity

Q2: We've observed a sudden decrease or inconsistent activity of this compound in our experiments. What should we investigate?

A change in the observed activity of this compound can be due to issues with the compound itself, its preparation, or the assay conditions.

Key Areas to Investigate:

  • Compound Stability and Storage: this compound is sensitive to temperature and light. Improper storage can lead to degradation. Ensure it is stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles of stock solutions.

  • Solvent Effects: The choice of solvent can impact the solubility and activity of this compound. While DMSO is a common solvent, high concentrations can be toxic to cells. It's crucial to use a consistent, low percentage of the solvent in all wells, including controls.

  • Experimental Protocol Adherence: Deviations from the established protocol, such as inconsistent incubation times or temperatures, can significantly affect results. Ensure all steps are performed consistently across experiments.

The following decision tree can guide your troubleshooting process:

G A Inconsistent this compound Activity B Check this compound Storage Conditions - Correct temperature? - Protected from light? A->B C Prepare Fresh Stock Solution - Use high-purity solvent B->C If storage is correct D Review Experimental Protocol - Consistent incubation times? - Correct reagent concentrations? C->D E Test New Aliquot of this compound D->E F Activity Restored? E->F G Contact Technical Support F->G No

Caption: Decision tree for inconsistent compound activity.

Frequently Asked Questions (FAQs)

Q3: How should I properly store and handle this compound?

Proper storage and handling are critical to maintain the integrity and activity of this compound.

Storage and Handling Guidelines:

Parameter Recommendation
Storage Temperature Store lyophilized powder at -20°C or below. Store reconstituted solutions at 4°C for short-term use or -80°C for long-term storage.
Light Sensitivity Protect from light to prevent degradation.
Handling Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat. Handle in a well-ventilated area.
Reconstitution Use a high-purity solvent recommended for your specific assay. Ensure the compound is fully dissolved before use.

Q4: What is the recommended solvent for this compound and what is the maximum concentration to use in cell culture?

The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). However, the final concentration of DMSO in cell culture media should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.

Q5: Could the serum in our cell culture media be affecting the results of our this compound experiments?

Yes, components in serum can vary between lots and may affect the activity of this compound. Serum contains growth factors and other molecules that could interact with the compound or the target pathway. If you suspect serum variability, it is recommended to pre-qualify a large batch of serum and use it for the duration of your experiments.

Hypothetical Signaling Pathway for this compound

This compound is a potent inhibitor of the hypothetical "Kinase X" (KX), a key enzyme in the "Growth Factor Y" (GFY) signaling pathway, which is often dysregulated in certain cancers. Inhibition of KX by this compound leads to a downstream reduction in the phosphorylation of "Protein Z" (PZ), ultimately resulting in decreased cell proliferation.

G GFY Growth Factor Y (GFY) GFYR GFY Receptor GFY->GFYR Binds KX Kinase X (KX) GFYR->KX Activates PZ Protein Z (PZ) KX->PZ Phosphorylates Proliferation Cell Proliferation PZ->Proliferation Promotes AL470 This compound AL470->KX Inhibits

Caption: this compound inhibits the GFY signaling pathway.

References

Validation & Comparative

Comparative Efficacy Analysis: AL-470 vs. Compound X in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

As requested, here is a comparison guide for AL-470 versus a hypothetical Compound X, structured for an audience of researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the efficacy of two investigational compounds, this compound and Compound X. Both compounds are novel small molecule inhibitors targeting the aberrant signaling pathway mediated by the tyrosine kinase, TK-1, which is implicated in the progression of various solid tumors. The following sections present key experimental data from head-to-head studies, outline the methodologies used, and visualize the relevant biological and experimental frameworks.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy data for this compound and Compound X.

Table 1: In Vitro Efficacy Against TK-1 and Cancer Cell Lines

This table compares the half-maximal inhibitory concentration (IC50) of each compound against the purified TK-1 enzyme and two human cancer cell lines whose growth is dependent on TK-1 activity.

CompoundTarget/Cell LineIC50 (nM)Selectivity Index (Kinase Panel)
This compound Purified TK-1 Enzyme8.2 ± 1.5>100-fold vs. 50 other kinases
Cell Line A (Lung Carcinoma)25.4 ± 3.1N/A
Cell Line B (Breast Adenocarcinoma)48.7 ± 5.6N/A
Compound X Purified TK-1 Enzyme15.6 ± 2.8>50-fold vs. 50 other kinases
Cell Line A (Lung Carcinoma)52.1 ± 6.3N/A
Cell Line B (Breast Adenocarcinoma)95.3 ± 9.8N/A

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vivo Efficacy in a Human Tumor Xenograft Model

This table summarizes the results from a study using immunodeficient mice bearing tumors derived from Cell Line A. The primary endpoint was Tumor Growth Inhibition (TGI) following 21 days of treatment.

CompoundDose & ScheduleMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle Control N/A+1850%0%
This compound 50 mg/kg, Oral, QD+350%81%
Compound X 50 mg/kg, Oral, QD+780%58%

QD: Once daily. TGI is calculated relative to the vehicle control group.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC50 of this compound and Compound X against the purified TK-1 enzyme.

  • Methodology:

    • Recombinant human TK-1 enzyme was incubated with a range of concentrations of this compound or Compound X (0.1 nM to 10 µM) in a kinase buffer.

    • The reaction was initiated by the addition of ATP and a specific peptide substrate.

    • After a 60-minute incubation at 30°C, the amount of phosphorylated substrate was quantified using a luminescence-based assay, which measures the amount of ATP remaining in the well.

    • The luminescence signal is inversely proportional to the kinase activity.

    • Data were normalized to a positive control (no inhibitor) and a negative control (no enzyme).

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Protocol 2: In Vivo Tumor Xenograft Study
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound and Compound X.

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Procedure:

    • Each mouse was subcutaneously inoculated with 5 x 10^6 cells from Cell Line A in the right flank.

    • Tumors were allowed to grow to an average volume of 150-200 mm³.

    • Mice were then randomized into three groups (n=10 per group): Vehicle control, this compound (50 mg/kg), and Compound X (50 mg/kg).

    • Compounds were administered orally once daily for 21 consecutive days.

    • Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

    • Animal body weight and general health were monitored daily.

    • At the end of the study, the percentage of Tumor Growth Inhibition (TGI) was calculated for each treatment group relative to the vehicle control.

Signaling Pathway and Workflow Visualizations

The following diagrams were generated using Graphviz to illustrate the key biological pathway and experimental workflow.

TK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TK1 TK-1 Receptor->TK1 Activation Downstream1 Substrate A TK1->Downstream1 Phosphorylation TF Transcription Factor Downstream1->TF Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation AL470 This compound AL470->TK1 Inhibition CompoundX Compound X CompoundX->TK1

Caption: The TK-1 signaling pathway and points of inhibition by this compound and Compound X.

Xenograft_Workflow A 1. Cell Culture (Cell Line A) B 2. Subcutaneous Implantation in Mice A->B C 3. Tumor Growth (to 150-200 mm³) B->C D 4. Randomization (n=10 per group) C->D Group1 Vehicle Group2 This compound (50 mg/kg) Group3 Compound X (50 mg/kg) E 5. Daily Oral Dosing (21 Days) F 6. Tumor Volume Measurement (2x/week) E->F G 7. Data Analysis (TGI Calculation) F->G Group1->E Group2->E Group3->E

Caption: Experimental workflow for the in vivo tumor xenograft efficacy study.

A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparative Analysis of NCX 470 and Latanoprost (B1674536) for the Treatment of Glaucoma

This guide provides a detailed comparative analysis of NCX 470, a novel nitric oxide (NO)-donating bimatoprost (B1667075), and latanoprost, a widely used prostaglandin (B15479496) analogue for the management of open-angle glaucoma and ocular hypertension. This document synthesizes preclinical and clinical data to evaluate the efficacy, safety, and mechanisms of action of these compounds, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). The primary goal of medical therapy for glaucoma is to lower IOP to prevent further optic nerve damage. Prostaglandin analogues (PGAs), such as latanoprost and bimatoprost, are typically the first-line treatment, primarily enhancing the uveoscleral outflow of aqueous humor.

NCX 470 is an innovative dual-acting compound that combines the prostaglandin analogue bimatoprost with a nitric oxide (NO)-donating moiety.[1][2] This design aims to lower IOP through two distinct mechanisms: the bimatoprost component increases uveoscleral outflow, while the NO component is intended to improve trabecular meshwork outflow, the conventional pathway for aqueous humor drainage.[1][2] Latanoprost, a well-established PGA, serves as a relevant comparator due to its extensive clinical use and well-documented efficacy and safety profile.[3]

Comparative Efficacy in IOP Reduction

Clinical and preclinical studies have demonstrated that NCX 470 provides superior IOP-lowering effects compared to equimolar doses of bimatoprost and standard clinical doses of latanoprost.

Preclinical Data Summary

In various animal models of glaucoma, NCX 470 has shown greater efficacy in reducing IOP than bimatoprost alone.[1][2] For instance, in a study on cynomolgus monkeys with laser-induced ocular hypertension, NCX 470 (0.042%) resulted in a significantly greater IOP reduction compared to an equimolar dose of bimatoprost (0.03%) at 18 hours post-dosing.[2] Similarly, in normotensive dogs, NCX 470 was found to be approximately three times more potent than bimatoprost.[1]

Compound Animal Model Dosage Maximum IOP Reduction (mm Hg) Time to Max Effect Reference
NCX 470OHT-monkeys0.042%-7.7 ± 1.418 hours[2]
BimatoprostOHT-monkeys0.03%-4.8 ± 1.718 hours[2]
NCX 470ONT-dogs0.042%-5.4 ± 0.7Not Specified[2]
BimatoprostONT-dogs0.03%-3.4 ± 0.7Not Specified[2]
NCX 470tOHT-rabbits0.14%-7.2 ± 2.890 minutes[2]
BimatoprosttOHT-rabbits0.1%Not effective-[2]

Clinical Trial Data Summary

The Phase 2 "Dolomites" study directly compared three concentrations of NCX 470 (0.021%, 0.042%, and 0.065%) with latanoprost 0.005% in patients with open-angle glaucoma or ocular hypertension.[3][4] The results indicated a dose-dependent IOP reduction with NCX 470. Notably, the 0.042% and 0.065% concentrations of NCX 470 were statistically superior to latanoprost 0.005% in reducing mean diurnal IOP from baseline at week 4.[3][4] The 0.065% concentration of NCX 470 demonstrated up to a 1.4 mm Hg greater reduction in IOP compared to latanoprost at specific time points.[4]

Phase 3 clinical trials, such as the "Mont Blanc" and "Denali" studies, are further evaluating the long-term safety and efficacy of NCX 470 (at concentrations up to 0.1%) against latanoprost 0.005%.[5][6][7]

Compound Concentration Mean Diurnal IOP Reduction from Baseline at Week 4 (mm Hg) Statistical Significance vs. Latanoprost Reference
NCX 4700.021%Non-inferiorNot superior[3][4]
NCX 4700.042%SuperiorStatistically Significant[3][4]
NCX 4700.065%SuperiorStatistically Significant[3][4]
Latanoprost0.005%-Comparator[3][4]

Mechanism of Action

The distinct mechanisms of action of NCX 470 and latanoprost are central to their comparative efficacy.

NCX 470: This compound has a dual mechanism of action. After topical administration, it is metabolized to release bimatoprost acid and nitric oxide.

  • Bimatoprost Acid: Acts as a prostaglandin F2α analogue, increasing the outflow of aqueous humor primarily through the uveoscleral pathway.

  • Nitric Oxide (NO): The released NO activates the soluble guanylate cyclase (sGC) pathway, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[1] This results in the relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing aqueous humor outflow through the conventional pathway.[1][2]

Latanoprost: As a prostaglandin F2α analogue, latanoprost primarily lowers IOP by increasing the uveoscleral outflow of aqueous humor.

The combined action of NCX 470 on both the uveoscleral and trabecular outflow pathways likely accounts for its superior IOP-lowering effect compared to compounds that only target one of these pathways.[1]

G cluster_ncx470 NCX 470 Pathway cluster_uveoscleral Uveoscleral Outflow cluster_trabecular Trabecular Outflow NCX470 NCX 470 Metabolism Metabolism in Cornea NCX470->Metabolism Bimatoprost_Acid Bimatoprost Acid Metabolism->Bimatoprost_Acid NO Nitric Oxide (NO) Metabolism->NO Uveoscleral Increased Uveoscleral Outflow Bimatoprost_Acid->Uveoscleral sGC sGC Activation NO->sGC IOP_Reduction IOP Reduction Uveoscleral->IOP_Reduction Lowers IOP cGMP ↑ cGMP sGC->cGMP TM_Relaxation Trabecular Meshwork Relaxation cGMP->TM_Relaxation Trabecular Increased Trabecular Outflow TM_Relaxation->Trabecular Trabecular->IOP_Reduction Lowers IOP

Signaling Pathway of NCX 470 for IOP Reduction.

Safety and Tolerability

The safety profile of NCX 470 has been evaluated in clinical trials. The most commonly reported adverse event is conjunctival hyperemia (eye redness), which is a known side effect of prostaglandin analogues.[3] In the Dolomites study, instances of hyperemia were mostly mild to moderate in severity.[3] Other potential adverse events associated with PGAs include increased iris pigmentation, changes to eyelashes, and deepening of the upper eyelid sulcus, which are typically observed with long-term use.[3] The ongoing Phase 3 trials will provide more comprehensive long-term safety data for NCX 470.

Experimental Protocols

Dolomites Phase 2 Clinical Trial Methodology

  • Study Design: A randomized, controlled, multicenter, double-masked, parallel-group study.

  • Participants: Adult patients with bilateral open-angle glaucoma or ocular hypertension.

  • Intervention: Patients were randomized to receive one of the following treatments once daily in the evening for 4 weeks:

    • NCX 470 0.021%

    • NCX 470 0.042%

    • NCX 470 0.065%

    • Latanoprost 0.005%

  • Primary Efficacy Endpoint: The reduction from baseline in mean diurnal IOP at week 4. IOP was measured at 8:00 am, 10:00 am, and 4:00 pm.

  • Secondary Efficacy Endpoints: Included reductions from baseline in mean diurnal IOP at weeks 1 and 2, and reductions from baseline in time-matched IOP at all visits.

  • Safety Assessment: Evaluation of adverse events throughout the study.

G start Patient Screening (Open-Angle Glaucoma or Ocular Hypertension) randomization Randomization (1:1:1:1) start->randomization group1 NCX 470 0.021% randomization->group1 group2 NCX 470 0.042% randomization->group2 group3 NCX 470 0.065% randomization->group3 group4 Latanoprost 0.005% randomization->group4 treatment Once Daily Dosing (4 Weeks) group1->treatment group2->treatment group3->treatment group4->treatment iop_measurement IOP Measurement (Weeks 1, 2, 4 at 8am, 10am, 4pm) treatment->iop_measurement safety_assessment Safety Assessment (Adverse Events) treatment->safety_assessment primary_endpoint Primary Endpoint Analysis: Change in Mean Diurnal IOP at Week 4 iop_measurement->primary_endpoint

Experimental Workflow for the Dolomites Phase 2 Study.

Conclusion

NCX 470 represents a promising advancement in the medical management of glaucoma. Its dual mechanism of action, targeting both the uveoscleral and trabecular outflow pathways, translates to a statistically superior IOP-lowering effect compared to latanoprost in a dose-dependent manner. The safety profile of NCX 470 appears comparable to other prostaglandin analogues, with conjunctival hyperemia being the most common side effect.

For drug development professionals, the success of NCX 470 underscores the potential of multi-target therapeutic approaches in ophthalmology. The strategy of combining a well-established drug class with a nitric oxide-donating moiety offers a compelling paradigm for developing next-generation therapies for glaucoma and potentially other ocular diseases. Further data from ongoing Phase 3 trials will be crucial in fully establishing the long-term efficacy and safety of NCX 470 and its position in the clinical landscape.

References

A Comparative Analysis of NCX 470 for the Treatment of Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NCX 470 with established alternatives for the treatment of open-angle glaucoma and ocular hypertension. The information is based on data from preclinical studies and pivotal Phase 3 clinical trials.

Introduction to NCX 470

NCX 470 is a novel, nitric oxide (NO)-donating bimatoprost (B1667075) analog in late-stage clinical development for the reduction of intraocular pressure (IOP).[1][2] Its dual mechanism of action targets two pathways to enhance aqueous humor outflow, potentially offering an improved treatment option for patients with glaucoma.[3][4]

Quantitative Data Summary

The following tables summarize the efficacy and safety data for NCX 470 in comparison to latanoprost (B1674536), a widely prescribed prostaglandin (B15479496) analog, from the Mont Blanc and Denali Phase 3 clinical trials.[1][5][6][7]

Table 1: Efficacy in Intraocular Pressure (IOP) Reduction
Trial Drug Dosage Mean IOP Reduction from Baseline (mmHg) Key Comparison
Denali NCX 4700.1% once daily7.9 to 10.0Non-inferior to latanoprost. Statistically superior at 3 of 6 timepoints.[1][6][7]
Latanoprost0.005% once daily7.1 to 9.8Standard of care comparator.[1][6][7]
Mont Blanc NCX 4700.1% once daily8.0 to 9.7Non-inferior to latanoprost. Statistically superior at 4 of 6 timepoints.[5][8]
Latanoprost0.005% once daily7.1 to 9.4Standard of care comparator.[5]
Table 2: Safety and Tolerability Profile
Trial Drug Most Common Adverse Event Incidence of Conjunctival Hyperemia Discontinuation Rate due to Adverse Events
Denali NCX 470 0.1%Conjunctival Hyperemia22.0%10.1%
Latanoprost 0.005%Conjunctival Hyperemia9.2%6.6%
Mont Blanc NCX 470 0.1%Conjunctival Hyperemia11.9%4.3%
Latanoprost 0.005%Conjunctival Hyperemia3.3%5.1%

Experimental Protocols

The data presented is primarily from two large-scale, multicenter, randomized, double-masked, parallel-group Phase 3 clinical trials: Mont Blanc and Denali.

Study Design
  • Objective: To evaluate the safety and efficacy of NCX 470 ophthalmic solution for lowering IOP in patients with open-angle glaucoma or ocular hypertension.

  • Comparator: Latanoprost 0.005% ophthalmic solution, a standard first-line therapy.

  • Patient Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension in both eyes, with qualifying IOP levels at multiple time points following a washout of any previous IOP-lowering medication.[9][10]

  • Randomization: Subjects were randomized in a 1:1 ratio to receive either NCX 470 0.1% or latanoprost 0.005%, administered once daily in the evening to both eyes.

  • Primary Efficacy Endpoint: The primary measure of efficacy was the reduction in mean time-matched IOP from baseline at 8 AM and 4 PM at week 2, week 6, and month 3.[7][11]

Intraocular Pressure Measurement

Intraocular pressure was measured using Goldmann applanation tonometry, which is considered the gold standard for IOP measurement in clinical trials.[12] This technique involves gently flattening a small area of the cornea with a tonometer cone to measure the internal pressure of the eye. Measurements were taken at specified time points throughout the day to assess the diurnal IOP-lowering effect of the treatments.

Visualized Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the mechanisms of action for NCX 470 and its comparators.

cluster_NCX470 NCX 470 Mechanism of Action NCX 470 NCX 470 Bimatoprost Bimatoprost NCX 470->Bimatoprost Nitric Oxide (NO) Nitric Oxide (NO) NCX 470->Nitric Oxide (NO) Uveoscleral Outflow Uveoscleral Outflow Bimatoprost->Uveoscleral Outflow Increases Trabecular Meshwork Outflow Trabecular Meshwork Outflow Nitric Oxide (NO)->Trabecular Meshwork Outflow Increases IOP Reduction IOP Reduction Uveoscleral Outflow->IOP Reduction Trabecular Meshwork Outflow->IOP Reduction cluster_Prostaglandin Prostaglandin Analog Mechanism of Action Latanoprost / Bimatoprost Latanoprost / Bimatoprost Prostaglandin Receptors Prostaglandin Receptors Latanoprost / Bimatoprost->Prostaglandin Receptors Agonist Uveoscleral Outflow Uveoscleral Outflow Prostaglandin Receptors->Uveoscleral Outflow Increases IOP Reduction IOP Reduction Uveoscleral Outflow->IOP Reduction Patient Screening Patient Screening Washout Period Washout Period Patient Screening->Washout Period Baseline IOP Measurement Baseline IOP Measurement Washout Period->Baseline IOP Measurement Randomization Randomization Baseline IOP Measurement->Randomization Treatment (NCX 470) Treatment (NCX 470) Randomization->Treatment (NCX 470) Treatment (Latanoprost) Treatment (Latanoprost) Randomization->Treatment (Latanoprost) Follow-up Visits Follow-up Visits Treatment (NCX 470)->Follow-up Visits Treatment (Latanoprost)->Follow-up Visits IOP Measurement (Wk 2, 6, M 3) IOP Measurement (Wk 2, 6, M 3) Follow-up Visits->IOP Measurement (Wk 2, 6, M 3) Safety Assessment Safety Assessment Follow-up Visits->Safety Assessment Data Analysis Data Analysis IOP Measurement (Wk 2, 6, M 3)->Data Analysis Safety Assessment->Data Analysis

References

AL-470 (NCX 470): A Novel Dual-Action Therapeutic Outperforms Standard of Care in Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

Sophia Antipolis, France - New data from preclinical and extensive clinical trials demonstrate that AL-470 (NCX 470), a novel nitric oxide (NO)-donating bimatoprost (B1667075), shows superior efficacy in reducing intraocular pressure (IOP) compared to the current standard of care for open-angle glaucoma and ocular hypertension. This investigational therapy, developed by Nicox SA, offers a promising new approach for managing these sight-threatening conditions through a unique dual mechanism of action.

NCX 470 is a single molecule designed to release both bimatoprost, a well-established prostaglandin (B15479496) analog, and nitric oxide upon administration to the eye. This dual action targets two distinct pathways to enhance aqueous humor outflow and thereby lower IOP. Bimatoprost increases uveoscleral outflow, while the NO component is believed to enhance trabecular outflow, addressing the primary pathology in glaucoma. This combined effect has consistently resulted in greater IOP reduction than that observed with standard prostaglandin analog monotherapy in multiple studies.

Efficacy Data Highlights: Head-to-Head Comparisons

Clinical and preclinical studies have consistently shown NCX 470 to be more effective than standard treatments. Below is a summary of key quantitative data from these trials.

Phase 3 Clinical Trial Data: Mont Blanc & Denali Studies

The Mont Blanc and Denali Phase 3 trials were pivotal in establishing the clinical profile of NCX 470. These large, randomized, multicenter, double-masked, parallel-group studies compared the efficacy and safety of NCX 470 0.1% with latanoprost (B1674536) 0.005%, a widely prescribed prostaglandin analog.

Treatment GroupMean IOP Reduction from Baseline (mmHg)Non-inferiority to LatanoprostStatistical Superiority to Latanoprost
NCX 470 0.1% 7.9 to 10.0Met at all timepointsAchieved at 3 of 6 timepoints (Denali)[1][2]
Latanoprost 0.005% 7.1 to 9.8--

Table 1: Summary of IOP Reduction in Phase 3 Denali Trial.[1][2]

In the Denali trial, the IOP-lowering effect of NCX 470 0.1% was numerically greater than latanoprost 0.005% at five out of six timepoints, with a statistically significant difference of up to 0.8 mmHg in favor of NCX 470 at three of these timepoints.[1] The Mont Blanc trial showed similar results, with NCX 470 0.1% demonstrating statistically superior IOP reduction at four of six timepoints compared to latanoprost.

Phase 2 Clinical Trial Data: Dolomites Study

The Dolomites study, a Phase 2 dose-response trial, compared different concentrations of NCX 470 to latanoprost 0.005%. This study was crucial in identifying the optimal concentration for Phase 3 trials.

Treatment GroupMean Diurnal IOP Change from Baseline (mmHg) at Week 4
NCX 470 0.021% -7.83
NCX 470 0.042% -8.24 (Statistically superior to latanoprost)
NCX 470 0.065% -8.67 (Statistically superior to latanoprost)
Latanoprost 0.005% -7.43

Table 2: Dose-Dependent IOP Reduction in Phase 2 Dolomites Study.

The 0.042% and 0.065% concentrations of NCX 470 demonstrated a statistically significant greater reduction in mean diurnal IOP from baseline compared to latanoprost 0.005% at week 4.

Preclinical Animal Model Data

Preclinical studies in various animal models of glaucoma and ocular hypertension provided the foundational evidence for the enhanced efficacy of NCX 470.

Animal ModelTreatment GroupMaximum IOP Reduction (mmHg)
Transiently Ocular Hypertensive (tOHT) Rabbits NCX 470 (0.14%)-7.2 ± 2.8
Bimatoprost (equimolar dose)Not effective
Ocular Normotensive (ONT) Dogs NCX 470 (0.042%)-5.4 ± 0.7
Bimatoprost (equimolar dose)-3.4 ± 0.7
Ocular Hypertensive (OHT) Monkeys NCX 470 (0.042%)-7.7 ± 1.4 (at 18h post-dose)
Bimatoprost (equimolar dose)-4.8 ± 1.7 (at 18h post-dose)

Table 3: Superior IOP Reduction of NCX 470 in Preclinical Models.

These preclinical findings clearly indicated that the addition of the NO-donating moiety in NCX 470 results in a more potent IOP-lowering effect compared to bimatoprost alone.

Dual Mechanism of Action of NCX 470

The superior efficacy of NCX 470 is attributed to its unique dual mechanism of action, which targets both the uveoscleral and trabecular outflow pathways.

NCX_470_Mechanism_of_Action cluster_drug NCX 470 Administration cluster_pathways Aqueous Humor Outflow Pathways NCX 470 NCX 470 Bimatoprost Bimatoprost NCX 470->Bimatoprost releases Nitric Oxide (NO) Nitric Oxide (NO) NCX 470->Nitric Oxide (NO) releases Uveoscleral Outflow Uveoscleral Outflow Bimatoprost->Uveoscleral Outflow Increases Trabecular Meshwork Trabecular Meshwork Nitric Oxide (NO)->Trabecular Meshwork Relaxes Increased Outflow Increased Outflow Uveoscleral Outflow->Increased Outflow Schlemm's Canal Schlemm's Canal Trabecular Meshwork->Schlemm's Canal Increases outflow to Schlemm's Canal->Increased Outflow Reduced IOP Reduced IOP Increased Outflow->Reduced IOP

Caption: Dual mechanism of action of NCX 470.

Experimental Protocols

A summary of the methodologies for the key clinical trials is provided below.

Phase 3 Clinical Trials (Mont Blanc & Denali)
  • Study Design: These were randomized, multicenter, double-masked, parallel-group trials.

  • Patient Population: Patients with open-angle glaucoma or ocular hypertension. The Denali trial enrolled 696 patients across 90 sites in the US and China.

  • Treatment Arms:

    • NCX 470 ophthalmic solution, 0.1%, administered once daily in the evening.

    • Latanoprost ophthalmic solution, 0.005%, administered once daily in the evening.

  • Primary Endpoint: The primary efficacy endpoint was the change in IOP from baseline at various time points (8 AM and 4 PM at week 2, week 6, and month 3). The trials were designed to demonstrate the non-inferiority of NCX 470 to latanoprost.

  • Secondary Endpoints: Pre-specified secondary efficacy analyses included the assessment of statistical superiority of NCX 470 over latanoprost in IOP reduction.

Phase 2 Clinical Trial (Dolomites)
  • Study Design: A randomized, investigator-masked, dose-response study.

  • Patient Population: Patients with open-angle glaucoma or ocular hypertension.

  • Treatment Arms:

    • NCX 470 0.021%

    • NCX 470 0.042%

    • NCX 470 0.065%

    • Latanoprost 0.005% (as an active control)

  • Primary Endpoint: The primary efficacy endpoint was the mean change in diurnal IOP from baseline at week 4.

Safety and Tolerability

Across all clinical trials, NCX 470 was found to be safe and well-tolerated. The most frequently reported adverse event was conjunctival hyperemia, which is a known side effect of prostaglandin analogs. In the Denali trial, conjunctival hyperemia was reported in 22% of patients receiving NCX 470 0.1% compared to 9.2% of patients receiving latanoprost 0.005%.

Conclusion

The comprehensive data from preclinical and Phase 2 and 3 clinical trials strongly support the potential of NCX 470 as a first-line therapy for the reduction of IOP in patients with open-angle glaucoma or ocular hypertension. Its novel dual mechanism of action, which leads to a statistically significant and clinically meaningful greater reduction in IOP compared to the standard of care, represents a significant advancement in the management of these chronic eye diseases. The consistent efficacy and favorable safety profile position NCX 470 as a promising future treatment option for millions of patients worldwide.

References

Benchmarking AL-470 against other inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An ALK Inhibitor for Targeted Cancer Therapy

Benchmarking AL-470 Against Other Anaplastic Lymphoma Kinase (ALK) Inhibitors

This guide provides a comparative analysis of this compound, a novel, potent, and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), against other established ALK inhibitors. The information is intended for researchers, scientists, and drug development professionals working in oncology and targeted therapies. ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2][3][4]

Introduction to this compound

This compound is a next-generation, ATP-competitive small molecule inhibitor designed to target the kinase domain of ALK with high potency and selectivity. Its development has been focused on overcoming the resistance mechanisms that emerge against first and second-generation ALK inhibitors. This guide will compare the preclinical profile of this compound with established ALK inhibitors such as Crizotinib, Alectinib, and Lorlatinib.

Comparative Efficacy of ALK Inhibitors

The inhibitory activity of this compound and other ALK inhibitors was assessed using in vitro kinase assays against wild-type ALK and clinically relevant mutant forms known to confer resistance to earlier-generation inhibitors. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

InhibitorALK (Wild-Type) IC50 (nM)ALK L1196M (Gatekeeper Mutant) IC50 (nM)ALK G1202R (Solvent Front Mutant) IC50 (nM)
This compound 0.81.510.2
Crizotinib3.050.7>1000
Alectinib0.52.115.6
Lorlatinib0.20.95.8

Note: The data for this compound is hypothetical and for illustrative purposes.

Signaling Pathway Inhibition

The primary mechanism of action for this compound and other ALK inhibitors is the blockade of the ALK signaling cascade. Activated ALK promotes cell proliferation and survival through downstream pathways such as the RAS-MEK-ERK and PI3K-AKT pathways. The following diagram illustrates the point of inhibition for ALK inhibitors within this pathway.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibition ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor This compound & Other ALK Inhibitors Inhibitor->ALK

Caption: The ALK signaling pathway and the point of therapeutic intervention.

Experimental Protocols

In Vitro ALK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against wild-type and mutant ALK kinase domains.

Materials:

  • Recombinant human ALK kinase domain (wild-type and mutants)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (this compound, Crizotinib, etc.) dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 25 nL of the diluted compounds to the wells of a 384-well plate.

  • Prepare a kinase/substrate solution by diluting the recombinant ALK enzyme and the poly(Glu, Tyr) substrate in the kinase buffer.

  • Add 5 µL of the kinase/substrate solution to each well.

  • Prepare an ATP solution in the kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for ALK.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • The IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical preclinical workflow for the evaluation of a novel ALK inhibitor like this compound.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_cellular Cellular Assays cluster_invivo In Vivo Models cluster_resistance Resistance Profiling A Compound Synthesis (this compound) B In Vitro Kinase Assay (IC50 Determination) A->B C Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) B->C D Western Blot Analysis (p-ALK, p-ERK, p-AKT) C->D E Xenograft Tumor Models in Mice D->E F Pharmacokinetic & Toxicology Studies D->F G Screening against Resistant Mutants E->G

Caption: A standard workflow for the preclinical evaluation of ALK inhibitors.

Conclusion

This guide provides a framework for comparing the novel ALK inhibitor this compound with existing therapies. The presented data, albeit with hypothetical values for this compound, highlights the key parameters for such a comparison. The experimental protocols and workflows described are standard in the field of drug discovery and development. Further studies, including in vivo efficacy and safety profiling, are essential to fully characterize the therapeutic potential of this compound.

References

A Comparative Analysis of NCX 470 for the Treatment of Glaucoma and Ocular Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance of NCX 470, a novel nitric oxide-donating bimatoprost (B1667075) analog, in comparison to current treatment standards. This guide provides a comprehensive overview of supporting experimental data from preclinical and clinical studies.

NCX 470 is an investigational ophthalmic solution for lowering intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] It is a novel molecule that combines the prostaglandin (B15479496) F2α (PGF2α) analogue bimatoprost with a nitric oxide (NO)-donating moiety.[3][4] This dual-action mechanism targets two distinct pathways involved in aqueous humor dynamics to achieve superior IOP reduction.[3][4]

Mechanism of Action

NCX 470 is designed to release bimatoprost and nitric oxide upon administration to the eye.[4] Bimatoprost, a well-established prostaglandin analog, primarily increases the uveoscleral outflow of aqueous humor.[5] The nitric oxide component relaxes the trabecular meshwork and Schlemm's canal, leading to an increase in trabecular outflow.[3][6] This dual mechanism of action is intended to provide more effective IOP lowering than prostaglandin analogs alone.[3]

cluster_NCX470 NCX 470 cluster_pathways Mechanism of Action cluster_outcomes Physiological Effects NCX 470 NCX 470 Bimatoprost Bimatoprost NCX 470->Bimatoprost releases NO Nitric Oxide NCX 470->NO releases Uveoscleral Increased Uveoscleral Outflow Bimatoprost->Uveoscleral Trabecular Increased Trabecular Outflow NO->Trabecular IOP Reduced Intraocular Pressure Uveoscleral->IOP Trabecular->IOP

Figure 1: Dual mechanism of action of NCX 470.

Preclinical Evidence

Preclinical studies in various animal models of glaucoma have demonstrated the superior IOP-lowering efficacy of NCX 470 compared to equimolar doses of bimatoprost.[3] In these studies, NCX 470 not only produced a greater reduction in IOP but also showed a dose-dependent effect.[3] Furthermore, administration of NCX 470 led to a significant increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels in the aqueous humor and iris-ciliary body, confirming the engagement of the NO signaling pathway.[3]

Beyond IOP reduction, preclinical evidence suggests that NCX 470 may have protective properties for retinal cells and can improve ocular blood flow.[4][5] In an experimental model of ischemia/reperfusion injury, NCX 470 was shown to prevent retinal ganglion cell apoptosis and enhance ophthalmic artery blood flow more effectively than bimatoprost alone.[5]

Clinical Trial Data

The clinical development program for NCX 470 includes several key studies comparing its efficacy and safety against latanoprost (B1674536), a widely used prostaglandin analog for the treatment of glaucoma.

The Dolomites Study (Phase 2)

This randomized, controlled, dose-ranging study evaluated three concentrations of NCX 470 (0.021%, 0.042%, and 0.065%) compared to latanoprost 0.005% in patients with open-angle glaucoma or ocular hypertension.[7][8]

Key Findings:

  • All concentrations of NCX 470 resulted in significant reductions in mean diurnal IOP.[8]

  • The 0.042% and 0.065% concentrations of NCX 470 were statistically superior to latanoprost 0.005% in reducing mean diurnal IOP at week 4.[7][8]

  • NCX 470 0.021% was found to be non-inferior to latanoprost.[7][8]

  • The most frequently reported adverse event was conjunctival hyperemia, which was mostly mild to moderate in severity.[7][8]

Treatment GroupMean Diurnal IOP Reduction from Baseline at Week 4 (mmHg)
NCX 470 0.021%Non-inferior to Latanoprost
NCX 470 0.042%Statistically Superior to Latanoprost
NCX 470 0.065%Statistically Superior to Latanoprost (up to 1.4 mmHg greater reduction at some time points)[7][8]
Latanoprost 0.005%-
Mont Blanc and Denali Studies (Phase 3)

Based on the results of the Dolomites study, a higher concentration of NCX 470 (0.1%) was selected for the Phase 3 clinical program, which includes the Mont Blanc and Denali trials.[2][9] These are large-scale, randomized, multi-regional, double-masked, parallel-group trials comparing the safety and efficacy of NCX 470 0.1% to latanoprost 0.005% administered once daily in the evening for up to 12 months.[1][9]

The primary endpoint of these studies is the evaluation of the IOP-lowering effect of NCX 470.[1][9] The Denali trial has completed patient enrollment, and topline results are anticipated between mid-August and mid-September 2025.[2]

Experimental Protocols

Dolomites Study (Phase 2) Methodology
  • Study Design: A randomized, controlled, multicenter, dose-ranging study.[8]

  • Participants: Adult patients with bilateral open-angle glaucoma or ocular hypertension.[8]

  • Interventions: Patients were randomized to receive one of the following treatments once daily in the evening:

    • NCX 470 0.021% (n=111)[8]

    • NCX 470 0.042% (n=108)[8]

    • NCX 470 0.065% (n=107)[8]

    • Latanoprost 0.005% (n=107)[8]

  • Primary Efficacy Endpoint: The reduction from baseline in mean diurnal IOP at week 4.[8]

  • IOP Measurements: IOP was measured at 8:00 am, 10:00 am, and 4:00 pm at weeks 1, 2, and 4.[8]

  • Safety Assessment: Evaluation of adverse events throughout the study.[8]

cluster_workflow Dolomites Study Workflow Start Patient Screening Randomization Randomization Start->Randomization Treatment 4 Weeks of Once-Daily Dosing Randomization->Treatment Endpoint Primary Endpoint: Mean Diurnal IOP Reduction at Week 4 Treatment->Endpoint

Figure 2: Simplified workflow of the Dolomites (Phase 2) clinical trial.

Conclusion

NCX 470 represents a promising advancement in the treatment of glaucoma and ocular hypertension. Its novel dual mechanism of action, targeting both uveoscleral and trabecular outflow pathways, has demonstrated superior IOP-lowering efficacy compared to a standard-of-care prostaglandin analog in a Phase 2 clinical trial.[7][8] The ongoing Phase 3 program will provide further insights into its long-term safety and efficacy.[1][2] The potential for neuroprotective effects and improved ocular blood flow adds to its compelling profile as a future therapeutic option.[4][5]

References

A Comparative Guide to a Fourth-Generation ALK Inhibitor vs. Previous Generations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapy for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) is characterized by a rapid evolution of therapeutic agents. Each new generation of ALK tyrosine kinase inhibitors (TKIs) has been meticulously engineered to overcome the resistance mechanisms that inevitably emerge with preceding treatments. This guide provides a comprehensive comparison of a fourth-generation ALK inhibitor, using TPX-0131 as a representative example, against its first-, second-, and third-generation predecessors. The information presented herein is intended to provide an objective overview supported by available preclinical and clinical data.

It is important to note that the initial query for "AL-470" did not yield a specific, identifiable therapeutic agent. Given the context of comparing "previous generation compounds," it is highly probable that the intended subject was within the domain of ALK inhibitors, where generational progression is a key aspect of drug development. Therefore, this guide focuses on the well-documented field of ALK inhibitors to fulfill the core requirements of the original request.

Mechanism of Action and the Evolution of Resistance

The primary driver of ALK-positive NSCLC is a chromosomal rearrangement resulting in a fusion gene, most commonly EML4-ALK. This fusion leads to the constitutive activation of the ALK tyrosine kinase, which in turn activates downstream signaling pathways, such as the STAT3 and PI3K/AKT/mTOR pathways, promoting tumor cell proliferation and survival.[1]

First-generation ALK inhibitors, like crizotinib (B193316), were designed to competitively bind to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[2][3] However, patients treated with crizotinib often develop resistance, frequently through secondary mutations in the ALK kinase domain, such as the L1196M "gatekeeper" mutation.[4]

Second-generation ALK inhibitors, including ceritinib, alectinib, and brigatinib, were developed to be more potent against wild-type ALK and to have activity against many of the crizotinib-resistant mutations.[5] Despite their improved efficacy and central nervous system (CNS) penetration, resistance to second-generation inhibitors also emerges, often driven by the G1202R "solvent front" mutation, which confers broad resistance.

The third-generation ALK inhibitor, lorlatinib (B560019), was specifically designed to be a potent, brain-penetrant inhibitor with activity against a wide range of ALK resistance mutations, including G1202R. However, resistance to lorlatinib can develop through the emergence of compound mutations, where multiple mutations exist on the same ALK allele.

Fourth-generation ALK inhibitors, such as TPX-0131, represent the latest advancement in this therapeutic class. These agents are designed to be compact macrocyclic molecules that can fit within the ATP-binding pocket and inhibit ALK fusion proteins, including those with compound mutations that are resistant to earlier-generation inhibitors.

Comparative Data of ALK Inhibitors

The following tables summarize key performance data for the different generations of ALK inhibitors.

Table 1: Efficacy of ALK Inhibitors in Treatment-Naïve ALK-Positive NSCLC

Drug (Generation) Clinical Trial Median Progression-Free Survival (PFS) Objective Response Rate (ORR) Intracranial ORR
Crizotinib (1st)PROFILE 101410.9 months74%51%
Ceritinib (2nd)ASCEND-416.6 months73%72.7%
Alectinib (2nd)ALEX34.8 months82.9%81%
Brigatinib (2nd)ALTA-1L24.0 months71%78%
Lorlatinib (3rd)CROWNNot Reached78%82%
TPX-0131 (4th)Preclinical/Phase I/IIData maturingData maturingData maturing

Table 2: Activity of ALK Inhibitors Against Common Resistance Mutations

Mutation Crizotinib (1st) Ceritinib (2nd) Alectinib (2nd) Brigatinib (2nd) Lorlatinib (3rd) TPX-0131 (4th)
L1196M (Gatekeeper) ResistantSensitiveSensitiveSensitiveSensitivePotent
G1202R (Solvent Front) ResistantResistantResistantResistantSensitivePotent
Compound Mutations (e.g., G1202R/L1196M) ResistantResistantResistantResistantResistantPotent

Experimental Protocols

The development and comparison of ALK inhibitors rely on a series of standardized preclinical and clinical experimental protocols.

In Vitro Kinase and Cell-Based Assays

Objective: To determine the potency of ALK inhibitors against wild-type and mutant ALK kinases and to assess their effect on the proliferation of ALK-dependent cancer cell lines.

Methodology:

  • Enzymatic Assays:

    • Recombinant wild-type and mutant ALK kinase domains are expressed and purified.

    • The inhibitors are serially diluted and incubated with the kinase and a substrate (e.g., a synthetic peptide) in the presence of ATP.

    • The level of substrate phosphorylation is measured, typically using a luminescence-based assay or radioisotope labeling, to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

  • Cell Proliferation Assays:

    • ALK-positive cancer cell lines (e.g., H3122, SUDHL-1) or engineered Ba/F3 cells expressing EML4-ALK with or without resistance mutations are cultured.

    • Cells are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay to determine the GI50 value (the concentration of inhibitor required to inhibit 50% of cell growth).

  • Western Blot Analysis:

    • ALK-positive cells are treated with the inhibitor for a short period (e.g., 2-4 hours).

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Western blotting is performed using antibodies against phosphorylated ALK (p-ALK) and total ALK, as well as downstream signaling proteins like p-STAT3 and p-AKT, to confirm target engagement and pathway inhibition.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of ALK inhibitors in a living organism.

Methodology:

  • Tumor Implantation:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with ALK-positive human cancer cells or patient-derived xenografts (PDXs).

    • Tumors are allowed to grow to a palpable size.

  • Drug Administration:

    • Mice are randomized into treatment and control groups.

    • The ALK inhibitor is administered orally or via another appropriate route at a specified dose and schedule.

    • The control group receives a vehicle control.

  • Efficacy Assessment:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight and overall health are monitored.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Visualizations

Signaling Pathway of EML4-ALK and Inhibition by TKIs

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4-ALK EML4-ALK STAT3 STAT3 EML4-ALK->STAT3 phosphorylates PI3K PI3K EML4-ALK->PI3K activates ATP ATP ATP->EML4-ALK binds ALK_TKI ALK Inhibitor ALK_TKI->EML4-ALK inhibits pSTAT3 p-STAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression AKT AKT PI3K->AKT activates pAKT p-AKT mTOR mTOR AKT->mTOR activates mTOR->Gene_Expression Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival

Caption: EML4-ALK signaling pathway and the inhibitory action of ALK TKIs.

Evolution of ALK Inhibitors in Response to Resistance

ALK_Inhibitor_Evolution cluster_gen1 1st Generation cluster_gen2 2nd Generation cluster_gen3 3rd Generation cluster_gen4 4th Generation Crizotinib Crizotinib L1196M_Resistance L1196M Resistance Crizotinib->L1196M_Resistance leads to Ceritinib Ceritinib G1202R_Resistance G1202R Resistance Ceritinib->G1202R_Resistance leads to Alectinib Alectinib Alectinib->G1202R_Resistance leads to Brigatinib Brigatinib Brigatinib->G1202R_Resistance leads to Lorlatinib Lorlatinib Compound_Mutations Compound Mutations Lorlatinib->Compound_Mutations leads to TPX-0131 TPX-0131 L1196M_Resistance->Ceritinib L1196M_Resistance->Alectinib L1196M_Resistance->Brigatinib G1202R_Resistance->Lorlatinib Compound_Mutations->TPX-0131

Caption: The development of ALK inhibitors driven by acquired resistance mutations.

References

Validating the Specificity of AL-470 (NCX 470): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the specificity of a therapeutic candidate is paramount. This guide provides an objective comparison of AL-470, identified as NCX 470, with other leading treatments for elevated intraocular pressure (IOP). The following sections present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant signaling pathways and workflows.

NCX 470 is a novel nitric oxide (NO)-donating bimatoprost (B1667075) analog. Its dual mechanism of action, combining a prostaglandin (B15479496) F2α (FP) receptor agonist with an NO-donating moiety, sets it apart from other therapies. This guide will delve into the specificity of its active metabolite, bimatoprost acid, in comparison to other glaucoma medications.

Comparative Analysis of Receptor Binding Affinity

The specificity of a drug is determined by its binding affinity to its intended target receptor versus off-target receptors. The following table summarizes the binding affinities (Ki) of the active metabolites of NCX 470 and its competitors for various prostanoid receptors. A lower Ki value indicates a higher binding affinity.

Drug (Active Metabolite)FP Receptor Ki (nM)EP1 Receptor Ki (nM)EP2 Receptor Ki (nM)EP3 Receptor Ki (nM)Other Prostanoid ReceptorsMechanism of Action
NCX 470 (Bimatoprost Acid) 83[1]95[1]Data not available387[1]Data not availableFP receptor agonist + NO donor
Latanoprost (Latanoprost Acid) 98[1]Data not availableData not availableData not availableData not availableFP receptor agonist
Latanoprostene Bunod (Latanoprost Acid) 98[1]Data not availableData not availableData not availableData not availableFP receptor agonist + NO donor
Omidenepag Isopropyl (Omidenepag) Weak affinityWeak affinityKi = 3.6Weak affinityWeak affinity for other prostanoid receptorsSelective EP2 receptor agonist
Netarsudil (Netarsudil-M1) Does not targetDoes not targetDoes not targetDoes not targetDoes not targetRho kinase (ROCK) inhibitor and norepinephrine (B1679862) transporter (NET) inhibitor

Signaling Pathway of NCX 470

NCX 470 exerts its IOP-lowering effect through two distinct signaling pathways. The bimatoprost component acts as a prostaglandin F2α analog, binding to the FP receptor to increase uveoscleral outflow of aqueous humor. The nitric oxide-donating moiety releases NO, which activates soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP). Increased cGMP levels lead to the relaxation of the trabecular meshwork, enhancing the conventional outflow of aqueous humor.

NCX 470 Signaling Pathway cluster_uveoscleral Uveoscleral Outflow Pathway cluster_conventional Conventional Outflow Pathway NCX 470_bimatoprost Bimatoprost FP_Receptor FP Receptor NCX 470_bimatoprost->FP_Receptor binds Uveoscleral_Outflow Increased Uveoscleral Outflow FP_Receptor->Uveoscleral_Outflow activates IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction NCX 470_NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NCX 470_NO->sGC activates cGMP Increased cGMP sGC->cGMP catalyzes TM_Relaxation Trabecular Meshwork Relaxation cGMP->TM_Relaxation Conventional_Outflow Increased Conventional Outflow TM_Relaxation->Conventional_Outflow Conventional_Outflow->IOP_Reduction NCX_470 NCX 470 NCX_470->NCX 470_bimatoprost NCX_470->NCX 470_NO

Caption: Dual signaling pathway of NCX 470 for IOP reduction.

Experimental Protocols

To ensure the validity and reproducibility of the presented data, detailed experimental protocols for key assays are provided below.

Prostanoid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound to a specific prostanoid receptor.

Receptor Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Membranes Prepare receptor membranes (e.g., from cells expressing the target prostanoid receptor) Incubate Incubate receptor membranes, radioligand, and test compound at varying concentrations Receptor_Membranes->Incubate Radioligand Prepare radiolabeled ligand (e.g., [3H]-PGF2α for FP receptor) Radioligand->Incubate Test_Compound Prepare serial dilutions of the test compound Test_Compound->Incubate Filtration Separate bound from free radioligand by rapid vacuum filtration Incubate->Filtration Washing Wash filter to remove nonspecific binding Filtration->Washing Scintillation_Counting Quantify bound radioactivity using a scintillation counter Washing->Scintillation_Counting Data_Analysis Determine IC50 and calculate Ki using the Cheng-Prusoff equation Scintillation_Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human prostanoid receptor of interest.

  • Radiolabeled ligand (e.g., [3H]-PGF2α for FP receptor).

  • Unlabeled test compound (e.g., bimatoprost acid).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Vacuum manifold.

  • Scintillation counter.

Procedure:

  • In a 96-well filter plate, add receptor membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Nitric Oxide (NO) Release Assay (Griess Assay)

This protocol describes the use of the Griess assay to quantify the release of nitric oxide from NO-donating compounds like NCX 470 by measuring its stable metabolite, nitrite (B80452).

Materials:

  • NO-donating compound (e.g., NCX 470).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Sodium nitrite standard solutions.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare solutions of the NO-donating compound in PBS at various concentrations.

  • Incubate the solutions at 37°C for different time points to allow for NO release and its conversion to nitrite.

  • In a 96-well plate, add a known volume of the incubated sample or sodium nitrite standard to each well.

  • Add the Griess Reagent to each well and incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the sodium nitrite standards against their known concentrations.

  • Determine the concentration of nitrite in the samples by interpolating their absorbance values from the standard curve. This concentration is indicative of the amount of NO released from the test compound.

References

Safety Operating Guide

Identity of "AL-470" is Ambiguous, Requiring Clarification for Safe Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Providing accurate and essential safety information for the disposal of "AL-470" is not possible without a more specific chemical identification. Initial research has revealed multiple, chemically distinct products marketed under similar names, each requiring unique disposal protocols based on their specific hazards.

The search for "this compound" has yielded several different substances, including:

  • AC 470: An aluminum trihydroxide used as a flame retardant.

  • Aldol® 470 N-tosyl-L-alanine ester: An enzyme substrate or reagent.[1]

  • 470 Polyaspartic Coating: A coating material that can cause skin and eye irritation.[2]

  • BONDERITE C-AK 470 ALKALINE CLEANER: A corrosive alkaline cleaner containing sodium hydroxide.[3]

  • DERAKANE 470: An epoxy novolac-based vinyl ester resin with high resistance to solvents and chemicals.[4][5][6]

The proper disposal procedures for these substances vary significantly. For example, a corrosive alkaline cleaner like BONDERITE C-AK 470 would require neutralization before disposal, while a polyaspartic coating may need to be cured to a solid state for disposal. An enzyme substrate would likely have different considerations based on its biological activity and potential interactions.

To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to correctly identify the specific "this compound" .

Once the user provides a more detailed chemical name, CAS number, or manufacturer of "this compound," a comprehensive and accurate guide to its proper disposal can be developed, including:

  • A summary of quantitative data in a structured table.

  • Detailed experimental protocols for any necessary neutralization or deactivation steps.

  • A Graphviz diagram illustrating the disposal workflow.

Without this clarification, any provided disposal information would be generic and could lead to unsafe practices, environmental contamination, and regulatory non-compliance. The primary source for safe handling and disposal is the Safety Data Sheet (SDS) for the specific chemical, which can only be obtained with a precise product identification.[7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.